4-(Phenylethynyl)piperidin-4-ol
Description
Structure
3D Structure
Propriétés
Numéro CAS |
301186-21-0 |
|---|---|
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
4-(2-phenylethynyl)piperidin-4-ol |
InChI |
InChI=1S/C13H15NO/c15-13(8-10-14-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,14-15H,8-11H2 |
Clé InChI |
NGARBXBWCQGVPP-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(C#CC2=CC=CC=C2)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Phenylethynyl)piperidin-4-ol: Chemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 4-(Phenylethynyl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted data with experimental findings for structurally related analogs to offer valuable insights for researchers.
Core Chemical Properties
The fundamental chemical properties of this compound are crucial for its handling, characterization, and application in research settings. The data presented below is a combination of predicted values and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO | Calculated |
| Molecular Weight | 201.27 g/mol | Calculated |
| Predicted LogP | 1.8 | Predicted |
| Predicted pKa (basic) | 9.2 | Predicted |
| Predicted Boiling Point | 358.7 ± 42.0 °C | Predicted |
| Predicted Melting Point | Not available | - |
| Predicted Solubility | Moderate in polar organic solvents | Inferred from analogs |
Synthesis Methodology
Proposed Experimental Protocol: Synthesis via Nucleophilic Addition
Objective: To synthesize this compound from an N-protected 4-piperidone.
Materials:
-
N-Boc-4-piperidone (or other suitable N-protected 4-piperidone)
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) or other strong base (e.g., lithium diisopropylamide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Reagents for deprotection (e.g., trifluoroacetic acid or hydrochloric acid in dioxane)
Procedure:
-
Preparation of the Acetylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenylacetylene in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add a solution of n-butyllithium in hexanes dropwise. Stir the resulting mixture at -78 °C for 30 minutes to form the lithium phenylacetylide.
-
Addition to 4-Piperidone: To the freshly prepared lithium phenylacetylide solution, add a solution of N-Boc-4-piperidone in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Reaction Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Extraction: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification of the Protected Intermediate: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product, N-Boc-4-(phenylethynyl)piperidin-4-ol, by flash column chromatography on silica gel.
-
N-Deprotection: Dissolve the purified N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane). Add an excess of a deprotecting agent, such as trifluoroacetic acid or a solution of HCl in dioxane. Stir the reaction at room temperature and monitor by TLC.
-
Final Product Isolation: Upon completion of the deprotection, remove the solvent and excess acid under reduced pressure. The resulting crude product can be purified by recrystallization or further chromatography to yield this compound.
Potential Biological Activity and Signaling Pathways
While the specific biological targets of this compound have not been elucidated, the structural motifs present in the molecule, namely the phenylethynyl group and the 4-hydroxypiperidine core, are found in compounds with known pharmacological activities.
-
Phenylethynyl Moiety: Compounds containing the phenylethynyl group have been investigated as inhibitors of various protein kinases, suggesting that this compound could potentially interact with kinase signaling pathways. For instance, some 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been identified as potent Src kinase inhibitors, which are involved in cancer cell proliferation and survival.[1][2][3]
-
4-Aryl-4-Hydroxypiperidine Scaffold: The 4-aryl-4-hydroxypiperidine scaffold is a key structural feature in a number of biologically active compounds. For example, certain derivatives have been shown to act as P-glycoprotein (P-gp) inhibitors, which could have implications in overcoming multidrug resistance in cancer therapy.
Based on these observations, a hypothetical signaling pathway that could be modulated by this compound or its derivatives is the Src-mediated signaling cascade.
Caption: Hypothetical inhibition of the Src signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and initial biological screening of this compound.
Caption: General workflow for synthesis and screening.
Conclusion
This compound represents a molecule with potential for further investigation in drug discovery, particularly in the areas of oncology and multidrug resistance. While direct experimental data is currently sparse, this guide provides a solid foundation for researchers by outlining its predicted chemical properties, a robust synthetic strategy, and plausible biological activities based on its structural components. The provided diagrams offer a clear visualization of a potential mechanism of action and a typical experimental workflow, which can aid in the planning and execution of future research on this and related compounds.
References
- 1. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 4-(Phenylethynyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview and a plausible synthetic route for 4-(phenylethynyl)piperidin-4-ol. As of the latest search, a specific CAS number for this compound has not been identified in public databases, suggesting it may be a novel or not widely available chemical entity. The experimental protocols described herein are based on established chemical transformations for analogous compounds and should be adapted and optimized under appropriate laboratory settings by qualified personnel.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of a phenylethynyl group at the 4-position of a 4-hydroxypiperidine core creates a rigid, sterically defined moiety that can be exploited for probing specific binding interactions in biological targets. This guide outlines a prospective synthesis, potential properties, and relevant experimental procedures for this compound, a compound of interest for synthetic and medicinal chemistry research.
Physicochemical Properties
Quantitative data for this compound is not available. However, for the closely related compound, 4-(4-Chlorophenyl)piperidin-4-ol (CAS: 39512-49-7) , the following properties are reported:
| Property | Value |
| Molecular Formula | C₁₁H₁₄ClNO |
| Molecular Weight | 211.69 g/mol |
| Appearance | White to creamy-white crystalline powder |
| Melting Point | 137-140 °C |
It is anticipated that this compound would present as a solid at room temperature with a distinct melting point and characteristic spectroscopic signatures.
Proposed Synthetic Pathway
The most direct and logical synthetic route to this compound involves the nucleophilic addition of a phenylacetylide species to a suitable N-protected 4-piperidone, followed by deprotection if necessary. A common and effective N-protecting group for this transformation is the benzyl group, which can be readily removed via hydrogenolysis.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, analogous experimental procedures that can be adapted for the synthesis of this compound.
Synthesis of N-Benzyl-4-piperidone (Precursor)
This procedure is adapted from methods for the synthesis of N-substituted 4-piperidones.
Materials:
-
Diethanolamine
-
Benzylamine
-
Appropriate oxidizing agent (e.g., Swern oxidation reagents, PCC)
-
Solvents (e.g., Dichloromethane, Diethyl ether)
-
Standard glassware for organic synthesis
Procedure:
-
Synthesis of N-Benzyl-diethanolamine: In a round-bottom flask, combine diethanolamine and benzylamine. The reaction can be carried out neat or in a suitable solvent. Heat the mixture under reflux for several hours. Monitor the reaction progress by TLC. Upon completion, the excess benzylamine and water formed can be removed under reduced pressure. The crude N-benzyl-diethanolamine can be purified by distillation or used directly in the next step.
-
Oxidation to N-Benzyl-4-piperidone: Dissolve the N-benzyl-diethanolamine in a suitable anhydrous solvent such as dichloromethane. Add the chosen oxidizing agent (e.g., pyridinium chlorochromate (PCC) or reagents for a Swern oxidation) portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction is often exothermic. Stir the mixture until the starting material is consumed (monitored by TLC). Upon completion, work up the reaction mixture according to the specific requirements of the oxidant used. This typically involves filtration, washing with aqueous solutions to remove byproducts, drying the organic layer, and concentrating under reduced pressure. The crude N-benzyl-4-piperidone can be purified by column chromatography or distillation.
Synthesis of N-Benzyl-4-(phenylethynyl)piperidin-4-ol
This procedure is based on the well-established addition of lithium acetylides to ketones.[1]
Materials:
-
N-Benzyl-4-piperidone
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Preparation of Lithium Phenylacetylide: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. To this, add phenylacetylene dropwise. After stirring for a few minutes, slowly add a solution of n-butyllithium in hexanes dropwise. Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Addition to N-Benzyl-4-piperidone: In a separate flame-dried flask under an inert atmosphere, dissolve N-benzyl-4-piperidone in anhydrous THF and cool to -78 °C. To this solution, add the freshly prepared lithium phenylacetylide solution dropwise via cannula. Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-benzyl-4-(phenylethynyl)piperidin-4-ol.
Deprotection to this compound
This procedure utilizes standard conditions for the hydrogenolysis of a benzyl group.
Materials:
-
N-Benzyl-4-(phenylethynyl)piperidin-4-ol
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus
Procedure:
-
Dissolve N-benzyl-4-(phenylethynyl)piperidin-4-ol in methanol or ethanol in a suitable hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (typically via a balloon or at a slightly positive pressure).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Characterization
While experimental data for the title compound is unavailable, the following are expected spectroscopic characteristics based on analogous structures.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the phenyl group protons, and a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O). The protons on the piperidine ring adjacent to the nitrogen will likely appear as multiplets.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the piperidine ring carbons, the phenyl group carbons, and the two acetylenic carbons. The quaternary carbon at the 4-position bearing the hydroxyl and phenylethynyl groups will have a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns may include loss of water and cleavage of the piperidine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band for the O-H stretch of the hydroxyl group, characteristic C-H stretching for the aromatic and aliphatic protons, and a sharp, weak absorption for the C≡C triple bond.
Safety and Handling
The precursors and reagents used in the proposed synthesis are hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. n-Butyllithium is pyrophoric and reacts violently with water. Phenylacetylene is flammable. The final product's toxicological properties are unknown and should be handled with care. Researchers should consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
This technical guide provides a comprehensive overview for the synthesis and potential characterization of this compound. While this compound appears to be a novel entity, its synthesis is achievable through established and reliable synthetic methodologies. The provided experimental protocols for analogous compounds offer a solid foundation for researchers to develop a robust synthesis of this and related compounds for further investigation in drug discovery and chemical biology.
References
Technical Guide: 4-(Phenylethynyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-(Phenylethynyl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its physicochemical properties, outlines a plausible synthetic route, and explores its potential biological activities based on the known pharmacology of structurally related molecules.
Physicochemical Properties
The fundamental properties of this compound are summarized below. The molecular weight is calculated from its chemical formula, C13H15NO.
| Property | Value | Source |
| Molecular Formula | C13H15NO | - |
| Molecular Weight | 201.26 g/mol | Calculated |
| Monoisotopic Mass | 201.1154 g/mol | Calculated |
Table 1: Physicochemical Data for this compound.
To calculate the molecular weight, the atomic weights of the constituent elements are summed:
-
Hydrogen (H): 15 atoms * 1.008 g/mol = 15.120 g/mol [3][4][5][6]
-
Nitrogen (N): 1 atom * 14.007 g/mol = 14.007 g/mol [7][8][9]
-
Oxygen (O): 1 atom * 15.999 g/mol = 15.999 g/mol [10][11][12][13]
Total Molecular Weight = 156.143 + 15.120 + 14.007 + 15.999 = 201.26 g/mol
Synthesis Methodology
Proposed Experimental Protocol: Alkynylation of N-Boc-4-piperidone
This protocol outlines a two-step synthesis starting from commercially available N-Boc-4-piperidone.
Step 1: Generation of Phenylacetylide Reagent
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add phenylacetylene dropwise to the cooled THF.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the phenylacetylene solution.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure the complete formation of lithium phenylacetylide.
Step 2: Addition to N-Boc-4-piperidone and Deprotection
-
To the freshly prepared lithium phenylacetylide solution at -78 °C, add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude N-Boc-4-(phenylethynyl)piperidin-4-ol.
-
Purify the crude product via column chromatography on silica gel.
-
For the deprotection of the Boc group, dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or methanol) and treat with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure, and neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) to obtain the final product, this compound.
Potential Biological Activity and Signaling Pathways
Direct experimental data on the biological activity of this compound is currently lacking in the public domain. However, the structural motifs present in the molecule, namely the piperidine ring and the phenylethynyl group, are found in compounds known to interact with specific biological targets. The piperidine scaffold is a common feature in a vast number of biologically active compounds and pharmaceuticals.
Potential as a Sigma-1 Receptor Modulator
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it plays a crucial role in cellular signaling and survival.[14][15][16][17] Many synthetic ligands for the sigma-1 receptor contain a piperidine or related nitrogenous ring system.
Potential Signaling Pathway:
Potential as an NMDA Receptor Modulator
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory.[18][19][20] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death. Certain piperidine-containing compounds act as antagonists at the NMDA receptor.
Potential Signaling Pathway:
Conclusion
This compound is a compound with a calculated molecular weight of 201.26 g/mol . While specific experimental data is limited, a viable synthetic route via the alkynylation of a 4-piperidone derivative is proposed. Based on its structural features, this molecule holds potential as a modulator of key neurological targets such as the sigma-1 and NMDA receptors, warranting further investigation into its synthesis and biological evaluation for potential therapeutic applications.
References
- 1. webqc.org [webqc.org]
- 2. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Horizon Educational - What’s the Molar Mass of Hydrogen? [horizoneducational.com]
- 4. greenh2world.com [greenh2world.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. topblogtenz.com [topblogtenz.com]
- 8. quora.com [quora.com]
- 9. webqc.org [webqc.org]
- 10. quora.com [quora.com]
- 11. What is the molecular weight of oxygen [unacademy.com]
- 12. Oxygen [webbook.nist.gov]
- 13. Molecular weight of O [convertunits.com]
- 14. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. labs.penchant.bio [labs.penchant.bio]
- 17. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 18. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. NMDA receptor - Wikipedia [en.wikipedia.org]
- 20. news-medical.net [news-medical.net]
Spectral Data and Synthetic Protocol for 4-(Phenylethynyl)piperidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectral data for 4-(Phenylethynyl)piperidin-4-ol, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in public literature, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds. Additionally, a generalized experimental protocol for its synthesis and characterization is outlined.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from spectral data of similar compounds, including 4-phenylpiperidin-4-ol and various phenylethynyl derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.45-7.30 | m | 5H | Phenyl-H |
| ~3.20-3.00 | m | 2H | Piperidine-H (axial, equatorial at C2/C6) |
| ~2.90-2.70 | m | 2H | Piperidine-H (axial, equatorial at C2/C6) |
| ~2.00-1.80 | m | 2H | Piperidine-H (axial, equatorial at C3/C5) |
| ~1.80-1.60 | m | 2H | Piperidine-H (axial, equatorial at C3/C5) |
| (variable) | s (br) | 1H | OH |
| (variable) | s (br) | 1H | NH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~131.5 | Phenyl-C (quaternary) |
| ~128.5 | Phenyl-CH |
| ~128.0 | Phenyl-CH |
| ~123.0 | Phenyl-C (ipso) |
| ~90.0 | Alkyne-C |
| ~85.0 | Alkyne-C |
| ~68.0 | Piperidine-C4 (quaternary) |
| ~45.0 | Piperidine-C2/C6 |
| ~38.0 | Piperidine-C3/C5 |
Table 3: Predicted IR Spectral Data
| Frequency (cm⁻¹) | Functional Group Assignment |
| ~3400-3200 (broad) | O-H stretch (alcohol), N-H stretch (secondary amine) |
| ~3050 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~2230 | C≡C stretch (alkyne) |
| ~1600, 1490 | C=C stretch (aromatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion Assignment |
| [M]+ | Molecular Ion |
| [M-OH]+ | Loss of hydroxyl group |
| [M-C₆H₅]+ | Loss of phenyl group |
Experimental Protocols
The following is a generalized protocol for the synthesis and spectral characterization of this compound, based on common organic synthesis methodologies for similar compounds.
Synthesis of this compound
This synthesis can be envisioned as a two-step process starting from a protected 4-piperidone.
-
Sonogashira Coupling: N-Boc-4-piperidone is first converted to its corresponding triflate. The triflate is then subjected to a Sonogashira coupling with phenylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotection: The resulting N-Boc-4-(phenylethynyl)-4-hydroxypiperidine is then deprotected using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final product, this compound.
Spectral Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to confirm the molecular weight and elemental composition.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of this compound.
An In-Depth Technical Guide to the Solubility Profile of 4-(Phenylethynyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 4-(Phenylethynyl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds to project a reliable solubility and physicochemical profile. This document also includes detailed experimental protocols for solubility determination and explores potential biological pathways associated with the core 4-arylpiperidin-4-ol scaffold.
Physicochemical Properties and Estimated Solubility
The introduction of a lipophilic phenylethynyl group at the 4-position is expected to markedly decrease aqueous solubility. An analogous compound, 4-(4-Chlorophenyl)piperidin-4-ol, demonstrates limited water solubility (340 mg/L) but shows modest solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). It is therefore anticipated that this compound will exhibit a similar solubility pattern.
For drug development purposes, understanding the pKa and LogP is crucial. While experimental values for this compound are unavailable, a predicted pKa for 4-(4-Chlorophenyl)piperidin-4-ol is approximately 13.92. The LogP (a measure of lipophilicity) is likely to be higher for the phenylethynyl derivative compared to its phenyl or chlorophenyl counterparts due to the increased carbon content and hydrophobicity of the ethynyl linkage.
Table 1: Physicochemical and Estimated Solubility Data
| Property | This compound (Estimated) | 4-(4-Chlorophenyl)piperidin-4-ol (Analog Data) | Piperidin-4-ol (Parent Compound) |
| Molecular Formula | C₁₃H₁₅NO | C₁₁H₁₄ClNO | C₅H₁₁NO |
| Molecular Weight | 201.27 g/mol | 211.69 g/mol | 101.15 g/mol |
| Melting Point | Data not available | 137-140 °C | 86-90 °C |
| Water Solubility | Very low (estimated < 340 mg/L) | 340 mg/L | Soluble |
| Solubility in Polar Organic Solvents (e.g., DMSO, Ethanol) | Modest to Good | Modest | Soluble |
| pKa (Predicted) | ~13-14 | 13.92 | ~14.94 |
| LogP (Estimated) | > 2.0 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, standardized experimental protocols should be employed. The two primary methods used in drug discovery are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader. The concentration at which precipitation is first observed is determined as the kinetic solubility. Alternatively, after incubation, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be quantified by LC-MS or UV-Vis spectroscopy.[1][2][3][4]
Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., PBS pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: Separate the solid and liquid phases by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[5][6][7][8]
Potential Biological Signaling Pathways
The 4-arylpiperidin-4-ol scaffold is a key structural motif in many biologically active compounds, particularly those targeting the central nervous system. This suggests that this compound may interact with similar biological targets, such as the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor.
NMDA Receptor Signaling
NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[9][10] Their dysregulation is implicated in various neurological disorders.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. enamine.net [enamine.net]
- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. evotec.com [evotec.com]
- 9. NMDA receptor - Wikipedia [en.wikipedia.org]
- 10. news-medical.net [news-medical.net]
Safety and Handling of 4-(Phenylethynyl)piperidin-4-ol: A Technical Guide
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 4-(Phenylethynyl)piperidin-4-ol has been identified in the public domain. The following guide is based on the safety profiles of structurally similar compounds, including piperidin-4-ol, 4-phenylpiperidin-4-ol, and other related piperidine derivatives. Researchers and drug development professionals must exercise extreme caution and handle this compound as potentially hazardous. All handling should be conducted by trained personnel in a controlled laboratory setting.
This technical guide provides an in-depth overview of the inferred safety and handling protocols for this compound, designed for researchers, scientists, and drug development professionals. Due to the absence of specific data for the target compound, this guide synthesizes information from close structural analogs to provide a robust framework for safe laboratory practices.
Hazard Identification and Classification
Based on analogs, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be acute toxicity, skin and eye irritation, and respiratory tract irritation.
GHS Classification (Inferred from Analogs like 4-Phenylpiperidin-4-ol):
| Hazard Class | Hazard Category | GHS Hazard Statement (Inferred) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms (Inferred):
-
Exclamation Mark: For acute toxicity (oral), skin and eye irritation, and respiratory irritation.
Physical and Chemical Properties (Inferred)
| Property | Value (for 4-Phenylpiperidin-4-ol) |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Appearance | Solid (form not specified) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Exposure Controls and Personal Protection
Given the anticipated hazards, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield (EN 166 compliant). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Disposable gloves should be used and changed frequently. A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |
Handling and Storage
Safe Handling Procedures:
-
Avoid all personal contact, including inhalation of dust or vapors.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling.
-
Ground and bond containers and receiving equipment to prevent static discharge if the material is a flammable solid.
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
First Aid Measures
In case of exposure, immediate medical attention is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
Extinguishing Media:
-
Suitable: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable: Do not use a heavy water stream as it may spread the fire.
Specific Hazards Arising from the Chemical:
-
Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
Protective Equipment for Firefighters:
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
Personal Precautions:
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment (see Section 3).
-
Avoid breathing dust and contact with the substance.
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains.
Methods for Cleaning Up:
-
For small spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.
-
Avoid generating dust.
-
For large spills, dike the area and collect the material for disposal.
Experimental Protocols (Generalized from Analogs)
Handling of a Solid Piperidine Derivative:
-
Preparation: Don all required PPE (lab coat, gloves, safety goggles) and ensure the chemical fume hood is operational.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of the solid compound using a clean spatula.
-
Dissolution: Add the desired solvent to the container with the solid. Gently swirl or stir to dissolve. If necessary, use a sonicator to aid dissolution.
-
Reaction Setup: Transfer the solution to the reaction vessel using a pipette or syringe.
-
Cleanup: Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent and cleaning agent. Dispose of all contaminated waste in a designated hazardous waste container.
Visualizations
Caption: General workflow for handling potentially hazardous solid compounds.
Caption: Logical flow for first aid response following chemical exposure.
References
4-(Phenylethynyl)piperidin-4-ol material safety data sheet (MSDS)
Technical Guide: 4-(Phenylethynyl)piperidin-4-ol
Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound was not found in available public records. This document is an in-depth technical guide compiled from safety data of structurally similar compounds, including piperidine and its derivatives. The information herein should be used as a guideline for handling and safety procedures by trained professionals.
Section 1: Chemical Product and Company Identification
| Product Name: | This compound |
| Synonyms: | Not available |
| Chemical Formula: | C₁₃H₁₅NO |
| Molecular Weight: | 201.27 g/mol |
| CAS Number: | Not available |
Section 2: Hazards Identification
Based on the hazard profiles of analogous piperidine compounds, this compound is anticipated to present the following hazards.
GHS Classification (Predicted)
-
Acute Toxicity, Oral (Category 4) [1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [1][2][3]
GHS Label Elements, including Precautionary Statements
-
Pictograms:
-
Corrosion
-
Exclamation Mark
-
Health Hazard
-
-
Signal Word: Danger
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention:
-
Response:
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
-
Section 3: Composition/Information on Ingredients
| Component | Percentage |
| This compound | >95% (Assumed) |
Section 4: First-Aid Measures
-
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of dangerous area.
-
If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/ shower. Consult a physician.[1][5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Section 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Special Hazards Arising from the Substance or Mixture: Carbon oxides, Nitrogen oxides (NOx).[1][6]
-
Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[1][6]
Section 6: Accidental Release Measures
-
Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods and Materials for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1][3]
Section 7: Handling and Storage
-
Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[7]
-
Conditions for Safe Storage, Including any Incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.[1][3][7]
Section 8: Exposure Controls/Personal Protection
-
Control Parameters: Components with workplace control parameters are not expected.
-
Appropriate Engineering Controls: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday.[1][7]
-
Personal Protective Equipment:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166.[7]
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[7]
-
Body Protection: Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[7]
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
-
Section 9: Physical and Chemical Properties
Data for this compound is not available. The following table contains data for the related compound 4-Phenylpiperidin-4-ol.
| Property | Value |
| Appearance | Light cream powder solid |
| Odor | Odorless |
| Melting Point/Range | 148 - 152 °C |
| Boiling Point/Range | No data available |
| Flash Point | No data available |
| Water Solubility | 340 mg/L (20°C)[3] |
Section 10: Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.[3]
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Incompatible products. Excess heat.[3]
-
Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions. - Carbon oxides, Nitrogen oxides (NOx).[1][3]
Section 11: Toxicological Information
No toxicological data is available for this compound. The information below is based on analogous compounds.
-
Acute Toxicity: Harmful if swallowed. Toxic in contact with skin or if inhaled.
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.[3]
-
Carcinogenicity: No data available.[3]
-
Reproductive Toxicity: No data available.[3]
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1][2][3]
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Section 12: Ecological Information
-
Toxicity: No data available.
-
Persistence and Degradability: No data available.
-
Bioaccumulative Potential: No data available.
-
Mobility in Soil: No data available.
-
Other Adverse Effects: No data available.
Section 13: Disposal Considerations
-
Waste Treatment Methods:
Section 14: Transport Information
-
DOT (US): Not dangerous goods.
-
IMDG: Not dangerous goods.
-
IATA: Not dangerous goods.
Section 15: Regulatory Information
This safety datasheet complies with the requirements of Regulation (EC) No. 1907/2006.[7]
Section 16: Other Information
The above information is believed to be correct but does not purport to be all-inclusive and shall be used only as a guide. The information in this document is based on the present state of our knowledge and is applicable to the product with regard to appropriate safety precautions. It does not represent any guarantee of the properties of the product.
Experimental Protocols
Visualizations
As no specific signaling pathways involving this compound have been documented, a generalized workflow for assessing the safety of a novel chemical entity is provided below. This diagram illustrates the logical progression from initial in-silico and in-vitro assessments to more complex in-vivo and human studies, a critical process in drug development and chemical safety evaluation.
Caption: Workflow for Chemical Safety Assessment.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemos.de [chemos.de]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
The 4-(Phenylethynyl)piperidin-4-ol Scaffold: A Versatile Core in Neuropharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-(phenylethynyl)piperidin-4-ol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant biological activity across multiple therapeutic areas, most notably in the modulation of the central nervous system. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this versatile core, with a focus on its roles as both an O-GlcNAcase (OGA) inhibitor for neurodegenerative diseases and a modulator of opioid receptors for pain management.
O-GlcNAcase (OGA) Inhibition: A Novel Approach for Alzheimer's Disease
Recent research has highlighted the potential of 4-(arylethynyl)piperidine derivatives as potent and selective inhibitors of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins. The inhibition of OGA leads to an increase in O-GlcNAcylation of the tau protein, which in turn reduces its hyperphosphorylation—a key pathological hallmark of Alzheimer's disease.[1][2]
A series of novel OGA inhibitors featuring the 4-(arylethynyl)piperidine moiety has been developed, with extensive structure-activity relationship (SAR) studies leading to the identification of highly potent compounds.[1][2] One such compound, designated as compound 81 in a recent study, has demonstrated significant enzymatic and cellular potency.[1][2]
Quantitative Data for OGA Inhibitors
| Compound | OGA IC50 (nM) | Cellular EC50 (nM, PC12 cells) |
| 81 | 4.93 ± 2.05 | 7.47 ± 3.96 |
Data extracted from Cheng et al., 2024.[1][2]
In vivo studies with compound 81 in a mouse model of Alzheimer's disease (APP/PS1 mice) have shown that it can ameliorate cognitive impairment, increase protein O-GlcNAcylation levels, and reduce the phosphorylation of tau at key sites (Ser199, Thr205, and Ser396).[1][2] These findings underscore the therapeutic potential of the this compound scaffold in the development of novel treatments for Alzheimer's disease and other tauopathies.
Experimental Protocols
This protocol describes a standard in vitro assay to determine the inhibitory activity of compounds against O-GlcNAcase using the chromogenic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-O-GlcNAc).[3][4]
Materials:
-
O-GlcNAcase enzyme (purified fraction)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-O-GlcNAc)
-
Sodium cacodylate buffer (50 mM, pH 6.5)
-
Bovine Serum Albumin (BSA)
-
Sodium carbonate (500 mM)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well plate, prepare a final volume of 100 µL containing:
-
50 mM sodium cacodylate buffer (pH 6.5)
-
2 mM pNP-O-GlcNAc
-
0.3% BSA
-
Purified O-GlcNAcase enzyme fraction (0.2–10 pmol)[3]
-
Varying concentrations of the test compound.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes. The reaction time may be adjusted depending on the experimental conditions.[3]
-
Stop the reaction: Terminate the reaction by adding 900 µL of 500 mM sodium carbonate to each well.[3]
-
Measure absorbance: Measure the absorbance of the cleaved p-nitrophenol (pNP) at 400–405 nm using a spectrophotometer.[3]
-
Data analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Note: It is important to ensure that the O-GlcNAcase enzyme preparation is free from contaminating lysosomal hexosaminidases, as these enzymes can also cleave pNP-O-GlcNAc.[3][4]
Signaling Pathway
Opioid Receptor Modulation: Potential for Pain Management
The 4-phenylpiperidine core is a well-established pharmacophore in opioid receptor ligands, with numerous derivatives exhibiting potent analgesic properties. The this compound scaffold can be considered a structural analog of these potent mu-opioid receptor modulators. While specific quantitative data for the direct interaction of the this compound scaffold with opioid receptors is not extensively documented in publicly available literature, its structural similarity to known opioids suggests a high potential for activity at these receptors.
Derivatives of the related 4-phenylpiperidine scaffold have been shown to act as both agonists and antagonists at mu (µ), delta (δ), and kappa (κ) opioid receptors. The nature of the substituent on the piperidine nitrogen is a key determinant of the pharmacological activity, with small alkyl groups often conferring agonism, while larger or more complex substituents can lead to antagonism.
Experimental Protocols
This assay is a functional measure of G-protein coupled receptor (GPCR) activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ)
-
[³⁵S]GTPγS (radiolabeled)
-
Guanosine diphosphate (GDP)
-
Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4)
-
Test compounds
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
Procedure:
-
Incubation: In a final volume of 1 mL, incubate the cell membranes (5–10 µg of protein) with:
-
0.05 nM [³⁵S]GTPγS
-
10 µM GDP
-
Varying concentrations of the test compound.
-
-
Incubate for 60 minutes at 25°C.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Basal binding: Determined in the absence of any test ligand.
-
Non-specific binding: Determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Stimulated binding: The increase in binding over basal in the presence of an agonist.
-
Calculate EC50 (potency) and Emax (efficacy) values by fitting the data to a sigmoidal dose-response curve. For antagonists, their ability to inhibit agonist-stimulated binding is measured to determine the Ki (inhibitory constant).
-
Signaling Pathway
Synthesis of the this compound Scaffold
The synthesis of the this compound core typically involves the addition of a protected ethynyl group to a suitable 4-piperidone precursor, followed by deprotection. A common synthetic route is outlined below:
Experimental Workflow
This versatile synthetic route allows for the introduction of various substituents on both the phenyl ring of the ethynyl group and the nitrogen of the piperidine ring, facilitating the generation of diverse compound libraries for structure-activity relationship studies.
Conclusion
The this compound scaffold represents a highly promising and versatile core structure for the development of novel therapeutics targeting the central nervous system. Its demonstrated potent activity as an OGA inhibitor offers a novel avenue for the treatment of Alzheimer's disease and other tau-related neurodegenerative disorders. Furthermore, its structural relationship to known opioid receptor modulators suggests significant potential in the development of new analgesics with potentially improved side-effect profiles. The synthetic accessibility of this scaffold allows for extensive chemical modifications, providing a rich platform for further optimization and drug discovery efforts. Continued exploration of the biological activities of this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. | Semantic Scholar [semanticscholar.org]
- 3. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Phenylethynyl)piperidin-4-ol Derivatives and Analogs as O-GlcNAcase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(phenylethynyl)piperidin-4-ol derivatives, a promising class of compounds in the development of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease. This document details their synthesis, mechanism of action, structure-activity relationships (SAR), and the experimental protocols for their evaluation.
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals.[1][2] The specific subclass of this compound derivatives has recently emerged as potent and selective inhibitors of O-GlcNAcase (OGA), an enzyme implicated in the pathology of Alzheimer's disease.[3] OGA removes the O-linked β-N-acetylglucosamine (O-GlcNAc) modification from intracellular proteins, including the tau protein.[4][5] In Alzheimer's disease, tau becomes hyperphosphorylated and aggregates to form neurofibrillary tangles (NFTs), a key pathological hallmark.[4] O-GlcNAcylation and phosphorylation of tau are often reciprocal; increasing O-GlcNAcylation can reduce tau hyperphosphorylation.[5] By inhibiting OGA, this compound derivatives increase global O-GlcNAcylation, offering a promising therapeutic strategy to prevent tau pathology.[3]
Mechanism of Action: O-GlcNAcase Inhibition
The primary mechanism of action for this class of compounds is the inhibition of O-GlcNAcase. This leads to an increase in the O-GlcNAcylation of substrate proteins, most notably tau. This enhanced glycosylation is believed to interfere with the sites of pathological phosphorylation, thereby reducing the formation of hyperphosphorylated tau and subsequent aggregation into NFTs.[5]
Figure 1: OGA Inhibition Signaling Pathway.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-(arylethynyl)piperidine derivatives typically involves a multi-step process culminating in a Sonogashira coupling reaction. The general workflow includes the preparation of a protected piperidin-4-one, followed by the introduction of the ethynyl group and subsequent coupling with various aryl halides to generate a library of analogs.
Extensive SAR studies have revealed key structural features that govern the potency of these compounds. Modifications to the aryl ring of the phenylethynyl moiety, as well as substitutions on the piperidine nitrogen, have been explored to optimize enzymatic inhibition and cellular potency.[3]
Quantitative Data Summary
The following tables summarize the in vitro and cellular activity of a selection of 4-(arylethynyl)piperidine derivatives as OGA inhibitors.
Table 1: In Vitro OGA Enzymatic Inhibition
| Compound | Aryl Substituent (R) | IC₅₀ (nM)[3] |
| 1 | Phenyl | 15.6 ± 3.1 |
| 2 | 4-Fluorophenyl | 8.2 ± 1.5 |
| 3 | 3-Chlorophenyl | 6.5 ± 1.1 |
| 4 | 2-Thienyl | 25.3 ± 4.2 |
| 81 | Specific proprietary structure | 4.93 ± 2.05 |
Table 2: Cellular Potency in PC12 Cells
| Compound | Aryl Substituent (R) | EC₅₀ (nM)[3] |
| 1 | Phenyl | 30.1 ± 5.8 |
| 2 | 4-Fluorophenyl | 15.4 ± 2.9 |
| 3 | 3-Chlorophenyl | 12.1 ± 2.2 |
| 4 | 2-Thienyl | 48.7 ± 8.9 |
| 81 | Specific proprietary structure | 7.47 ± 3.96 |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound derivatives are provided below.
General Synthetic Workflow
The synthesis of the target compounds follows a structured workflow from starting materials to final products, which are then subjected to a series of biological assays.
References
- 1. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell-based Models To Investigate Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAcylation ameliorates the pathological manifestations of Alzheimer’s disease by inhibiting necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Versatile Scaffold of 4-(Phenylethynyl)piperidin-4-ol in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-(phenylethynyl)piperidin-4-ol core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. Its rigid alkynyl linker and the customizable piperidine ring offer a unique three-dimensional structure that has been successfully exploited to design potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in neurodegenerative diseases, oncology, and infectious diseases.
Synthesis of the this compound Scaffold
The fundamental synthesis of the this compound scaffold is typically achieved through the addition of a protected piperidone to a lithium or Grignard reagent derived from a substituted phenylacetylene. Subsequent deprotection of the piperidine nitrogen allows for further derivatization to explore structure-activity relationships (SAR).
A general synthetic route is outlined below:
Therapeutic Applications and Biological Activity
Neurodegenerative Diseases: O-GlcNAcase (OGA) Inhibition for Alzheimer's Disease
A promising application of the this compound scaffold is in the development of inhibitors of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins. In Alzheimer's disease, hyperphosphorylation of the tau protein is a key pathological hallmark. Increased O-GlcNAcylation of tau has been shown to reduce its phosphorylation. Therefore, inhibiting OGA presents a potential therapeutic strategy.[1][2]
| Compound | OGA IC50 (nM)[1][2] | Cellular EC50 (nM, PC12 cells)[1][2] | In Vivo Efficacy (APP/PS1 Mice)[1][2] |
| 81 | 4.93 ± 2.05 | 7.47 ± 3.96 | Ameliorated cognitive impairment at 100 mg/kg |
O-GlcNAcase (OGA) Inhibition Assay (In Vitro)
A representative protocol for determining the in vitro inhibitory activity of compounds against OGA involves a fluorogenic substrate.
-
Reagents and Materials: Recombinant human OGA, fluorogenic OGA substrate (e.g., 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide), assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% BSA), test compounds dissolved in DMSO, and a fluorescence plate reader.
-
Procedure: a. Add assay buffer, OGA enzyme, and varying concentrations of the test compound to a 96-well plate. b. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for 4-methylumbelliferone). e. Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Tau Phosphorylation Assay (Western Blot)
This protocol outlines the assessment of tau phosphorylation levels in cell lysates or brain tissue homogenates.
-
Sample Preparation: a. Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Denature protein lysates by boiling in Laemmli buffer. b. Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated tau (e.g., anti-p-Tau Ser199, Thr205, Ser396) and total tau, diluted in blocking buffer. b. Wash the membrane three times with TBST. c. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again three times with TBST.
-
Detection and Analysis: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate. b. Capture the image using a digital imaging system. c. Quantify band intensities using densitometry software and normalize the phosphorylated tau signal to the total tau signal.
In Vivo Efficacy in an Alzheimer's Disease Mouse Model (APP/PS1)
A general protocol to assess the in vivo efficacy of a test compound in a transgenic mouse model of Alzheimer's disease.
-
Animals and Treatment: a. Use a cohort of age-matched APP/PS1 transgenic mice and wild-type littermates. b. Administer the test compound (e.g., 100 mg/kg) or vehicle daily via oral gavage for a specified duration (e.g., 4 weeks).
-
Behavioral Testing: a. Conduct behavioral tests to assess cognitive function, such as the Morris water maze or passive avoidance test, during the final week of treatment.
-
Tissue Collection and Analysis: a. At the end of the treatment period, euthanize the mice and collect brain tissue. b. Process one hemisphere for immunohistochemical analysis of amyloid plaques and phosphorylated tau. c. Homogenize the other hemisphere for biochemical analyses, such as Western blotting for O-GlcNAcylation and tau phosphorylation, and ELISA for Aβ levels.
Oncology: Targeting Kinases in Cancer
The this compound scaffold has also been explored for the development of kinase inhibitors for cancer therapy. For instance, derivatives of a related 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold have shown potent inhibitory activity against Src and KDR kinases, which are implicated in the progression of triple-negative breast cancer (TNBC).
| Compound | Src IC50 (µM) | KDR IC50 (µM) |
| 13an | 0.003 | 0.032 |
Src Kinase Inhibition Assay (In Vitro)
A common method for assessing Src kinase inhibition is a radiometric assay using a peptide substrate.
-
Reagents and Materials: Recombinant active Src kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), [γ-³²P]ATP, kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT), test compounds in DMSO, and phosphocellulose paper.
-
Procedure: a. Combine the Src kinase, peptide substrate, and varying concentrations of the test compound in the kinase reaction buffer. b. Initiate the reaction by adding [γ-³²P]ATP. c. Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes). d. Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. e. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. f. Measure the radioactivity incorporated into the peptide substrate using a scintillation counter. g. Calculate the percentage of inhibition and determine the IC50 values.
Infectious Diseases: Anti-Tuberculosis Activity
Derivatives of the related piperidinol scaffold have demonstrated promising activity against Mycobacterium tuberculosis.
| Compound | MIC (µg/mL) against M. tuberculosis H37Rv |
| 1 | 1.5 |
Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium tuberculosis
A standard broth microdilution method is used to determine the MIC of compounds against M. tuberculosis.
-
Reagents and Materials: M. tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), test compounds in DMSO, and 96-well microplates.
-
Procedure: a. Prepare serial twofold dilutions of the test compounds in 7H9 broth in a 96-well plate. b. Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv. c. Include positive (no drug) and negative (no bacteria) controls. d. Seal the plates and incubate at 37°C for 7-14 days. e. Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.
Conclusion
The this compound scaffold and its analogs represent a highly valuable and versatile platform in medicinal chemistry. The successful development of compounds targeting diverse biological pathways in neurodegenerative diseases, cancer, and infectious diseases underscores the potential of this chemical framework. The ability to readily modify the phenyl ring, the piperidine nitrogen, and the hydroxyl group allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(Phenylethynyl)piperidin-4-ol: A Research Chemical Perspective
Notice of Limited Publicly Available Data
A comprehensive review of scientific literature and chemical databases reveals a significant scarcity of publicly available information on the research chemical 4-(Phenylethynyl)piperidin-4-ol. While the 4-aryl-4-hydroxypiperidine scaffold is a common motif in medicinal chemistry, the specific phenylethynyl substitution at the 4-position does not appear to be widely documented in peer-reviewed publications or publicly accessible databases.
This lack of information prevents the creation of a detailed technical guide that meets the core requirements of quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways for this specific compound.
As an alternative, this guide will focus on a closely related and well-researched compound, 4-(4-Chlorophenyl)piperidin-4-ol , to provide a representative in-depth technical overview of a 4-arylpiperidin-4-ol derivative. This will include its synthesis, chemical properties, and known biological activities, presented in the requested format.
In-Depth Technical Guide: 4-(4-Chlorophenyl)piperidin-4-ol
This guide provides a comprehensive technical overview of 4-(4-Chlorophenyl)piperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds.[1] It is intended for researchers, scientists, and drug development professionals.
Chemical Properties and Data
4-(4-Chlorophenyl)piperidin-4-ol is a white to off-white crystalline powder.[2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄ClNO | [2] |
| Molecular Weight | 211.69 g/mol | [3] |
| CAS Number | 39512-49-7 | [2] |
| Appearance | White to creamy-white crystalline powder | [2] |
| Solubility | Sparingly soluble in water | [2] |
Synthesis and Experimental Protocols
The synthesis of 4-(4-Chlorophenyl)piperidin-4-ol can be achieved through various methods. A common and industrially viable approach is the Grignard reaction.[1]
Experimental Protocol: Grignard Reaction
This protocol describes a general procedure for the synthesis of 4-(4-Chlorophenyl)piperidin-4-ol.
Materials:
-
1-Benzyl-4-piperidone
-
4-Chlorobromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Palladium on activated charcoal (Pd/C)
-
Hydrogen gas
-
Toluene
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 4-chlorobromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is typically stirred and may require gentle heating to start the reaction. Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Piperidone: The Grignard reagent is cooled, and a solution of 1-benzyl-4-piperidone in anhydrous diethyl ether is added dropwise while maintaining the temperature. The reaction mixture is then stirred, typically overnight, at room temperature.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 1-benzyl-4-(4-chlorophenyl)-4-piperidinol.
-
Debenzylation: The resulting 1-benzyl-4-(4-chlorophenyl)-4-piperidinol is dissolved in a suitable solvent like water, and a catalytic amount of palladium on activated charcoal is added.[3] The mixture is then subjected to hydrogenation at a pressure of 0.1 MPa until the starting material is consumed (monitored by TLC).[3]
-
Purification: The catalyst is removed by filtration, and the solvent is evaporated. The crude product is then recrystallized from toluene to yield pure 4-(4-chlorophenyl)piperidin-4-ol.[2]
Logical Workflow for Synthesis:
Biological Activity and Significance
4-(4-Chlorophenyl)piperidin-4-ol is primarily significant as a key intermediate in the synthesis of various pharmaceutical compounds.[1] The 4-arylpiperidin-4-ol scaffold is a well-established pharmacophore found in numerous drugs.
Role as a Precursor:
This compound serves as a crucial building block for the synthesis of drugs such as:
Derivatives of the 4-arylpiperidin-4-ol scaffold have been investigated for a wide range of biological activities, including:
-
Analgesic Activity: N-substituted derivatives have been synthesized and tested for their analgesic properties.
-
Antituberculosis Activity: Certain piperidinol analogs have demonstrated activity against Mycobacterium tuberculosis.[5]
-
Sigma Receptor Ligands: The core structure shows affinity for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1]
Signaling Pathway Involvement (Hypothetical based on derivatives):
While the direct signaling pathway of 4-(4-Chlorophenyl)piperidin-4-ol is not extensively studied, its derivatives, such as haloperidol, are known to act on dopaminergic pathways. Haloperidol is a potent antagonist of the dopamine D2 receptor.
Conclusion
4-(4-Chlorophenyl)piperidin-4-ol is a valuable research chemical, primarily utilized as a versatile intermediate in the synthesis of medicinally important compounds. Its well-defined synthesis and the established biological relevance of its derivatives make it a key molecule in the field of medicinal chemistry and drug discovery. Further research into novel derivatives of this scaffold could lead to the development of new therapeutic agents.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-(phenylethynyl)piperidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(phenylethynyl)piperidin-4-ol is a novel molecule with a paucity of direct biological data in publicly available literature. However, its structural similarity to known bioactive molecules, particularly those within the 4-arylpiperidin-4-ol class, provides a strong basis for hypothesizing its potential therapeutic applications. This document synthesizes information from related compounds to propose potential therapeutic targets, outlines hypothetical experimental workflows for their validation, and serves as a guide for initiating research and development efforts on this compound. The primary analog for this analysis is 4-(4-chlorophenyl)piperidin-4-ol, a known intermediate in the synthesis of several pharmaceuticals. The broader class of piperidine derivatives, which exhibit diverse pharmacological activities, also informs the potential of the title compound.
Introduction to this compound and Its Analogs
The piperidine ring is a prevalent scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects. The 4-arylpiperidin-4-ol substructure is of particular interest, as it is a key component of drugs such as the neuroleptic Haloperidol and the anti-diarrheal Loperamide. While direct experimental data for this compound is not currently available, the well-characterized activities of its analogs suggest several promising avenues for investigation.
The replacement of the p-chlorophenyl group in 4-(4-chlorophenyl)piperidin-4-ol with a phenylethynyl group in the title compound is a significant structural modification that is likely to alter its physicochemical properties and target-binding profile. The phenylethynyl group can engage in π-π stacking and other non-covalent interactions within a protein binding pocket, potentially leading to novel pharmacology.
Potential Therapeutic Targets Based on Analog Studies
Based on the known biological activities of structurally related compounds, the following are hypothesized as potential therapeutic targets for this compound.
Neurological and Psychiatric Disorders
The 4-arylpiperidin-4-ol scaffold is a well-established pharmacophore for targeting central nervous system (CNS) receptors.
-
Dopamine Receptors (D2, D3): Haloperidol, a butyrophenone antipsychotic derived from a 4-arylpiperidin-4-ol precursor, is a potent antagonist of dopamine D2 receptors. The phenylethynyl moiety could modulate the affinity and selectivity for different dopamine receptor subtypes.
-
Sigma Receptors (σ1, σ2): Many piperidine derivatives exhibit high affinity for sigma receptors, which are implicated in a variety of neurological conditions, including pain, addiction, and neurodegenerative diseases.
-
NMDA Receptors: Some 4-substituted piperidines have been shown to interact with the NMDA receptor complex, suggesting a potential role in modulating glutamatergic neurotransmission.
Oncology
The piperidine scaffold is present in a number of anticancer agents. The cytotoxic potential of this compound could be mediated through various mechanisms.
-
Tubulin Polymerization Inhibition: The phenylethynyl group is present in some known tubulin polymerization inhibitors. By disrupting microtubule dynamics, the compound could induce cell cycle arrest and apoptosis in cancer cells.
-
Kinase Inhibition: The piperidine ring can serve as a scaffold for designing kinase inhibitors. The specific kinases targeted would depend on the overall conformation and substitution pattern of the molecule.
-
Induction of Apoptosis: The compound could trigger programmed cell death through intrinsic or extrinsic pathways by modulating the expression or activity of pro- and anti-apoptotic proteins.
Infectious Diseases
Piperidine derivatives have been reported to possess antimicrobial and antifungal properties.
-
Bacterial Cell Wall Synthesis: The compound could interfere with key enzymes involved in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall.
-
Fungal Ergosterol Biosynthesis: Inhibition of enzymes in the ergosterol biosynthesis pathway is a common mechanism of action for antifungal drugs. The lipophilic phenylethynyl group may facilitate interaction with these membrane-associated enzymes.
Hypothetical Experimental Workflows
The following workflows are proposed to investigate the potential therapeutic targets of this compound.
Caption: A generalized workflow for the discovery and development of a novel compound like this compound.
Proposed Signaling Pathway Investigation
Should initial screening reveal activity in a particular disease area, for instance, oncology, a logical next step would be to investigate the underlying signaling pathways.
Caption: A hypothetical signaling pathway for the anticancer activity of this compound.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a robust hypothesis-driven approach based on its structural similarity to known bioactive compounds can guide initial research efforts. The proposed areas of investigation—neurological disorders, oncology, and infectious diseases—represent promising starting points for elucidating the pharmacological profile of this novel molecule. The experimental workflows and pathway analyses outlined in this document provide a framework for a systematic and efficient drug discovery and development program. Future work should focus on the synthesis and in vitro screening of this compound to validate these hypotheses and uncover its therapeutic potential.
Unraveling the Mechanism of Action: A Technical Guide to 4-(Phenylethynyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the hypothesized mechanism of action for 4-(Phenylethynyl)piperidin-4-ol, a novel piperidine derivative. Based on extensive analysis of structurally related compounds, this document posits that this compound functions as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This guide synthesizes available quantitative data from analogous compounds, details relevant experimental protocols for mechanism-of-action studies, and presents key signaling pathways and experimental workflows through structured diagrams. The information contained herein is intended to serve as a foundational resource for researchers engaged in the investigation of this and similar compounds for potential therapeutic applications.
Introduction: The Therapeutic Potential of Piperidine Scaffolds
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its favorable pharmacokinetic properties and its ability to interact with a diverse range of biological targets. Modifications to the piperidine scaffold have led to the development of drugs for numerous central nervous system (CNS) disorders. The introduction of a phenylethynyl group at the 4-position of the piperidin-4-ol core suggests a potential interaction with specific CNS receptors. Notably, the phenylethynyl moiety is a key pharmacophore in well-characterized antagonists of the metabotropic glutamate receptor 5 (mGluR5), a receptor implicated in various neurological and psychiatric conditions.
Hypothesized Mechanism of Action: Negative Allosteric Modulation of mGluR5
While direct experimental evidence for the mechanism of action of this compound is not yet publicly available, a compelling hypothesis can be formulated based on the established pharmacology of structurally analogous compounds, namely 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP). These compounds are potent and selective non-competitive antagonists of mGluR5.[1][2] Therefore, it is highly probable that this compound also acts as a negative allosteric modulator of mGluR5.
This modulation occurs at a site distinct from the orthosteric glutamate binding site, leading to a reduction in the receptor's response to glutamate. This can have significant downstream effects on neuronal excitability and synaptic plasticity.
The mGluR5 Signaling Cascade
Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[3] Upon activation by glutamate, mGluR5 initiates a cascade of intracellular events:
-
G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3][4][5]
-
Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca2+ levels synergistically activate Protein Kinase C.[3]
This signaling pathway is integral to the modulation of synaptic plasticity and neuronal excitability.
Quantitative Data for Analogous mGluR5 Antagonists
To provide a quantitative framework for the potential potency of this compound, the following table summarizes the reported IC50 and Ki values for MPEP and MTEP. These values represent the concentration of the antagonist required to inhibit 50% of the receptor's activity and the equilibrium dissociation constant for the binding of the antagonist to the receptor, respectively.
| Compound | Assay Type | Parameter | Value (nM) | Reference |
| MPEP | Quisqualate-stimulated PI hydrolysis | IC50 | 36 | [2][6][7] |
| MTEP | mGluR5 antagonism | IC50 | 5 | [1] |
| MTEP | [3H]methoxymethyl-MTEP binding | Ki | 16 | [1] |
Experimental Protocols for Mechanism of Action Studies
The following sections detail standardized experimental protocols that can be employed to definitively determine the mechanism of action of this compound as a putative mGluR5 antagonist.
Radioligand Binding Assay
This assay directly measures the affinity of the test compound for the mGluR5 receptor by competing with a radiolabeled ligand that binds to the same allosteric site.
Objective: To determine the binding affinity (Ki) of this compound for the mGluR5 receptor.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Radioligand: [3H]MPEP or a similar tritiated allosteric antagonist.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing mGluR5 and prepare a membrane fraction by centrifugation.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 2 hours at room temperature).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux Measurement
This assay measures the ability of the test compound to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.
Objective: To determine the functional potency (IC50) of this compound in inhibiting mGluR5-mediated calcium mobilization.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
mGluR5 agonist (e.g., Quisqualate or (S)-3,5-DHPG).
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Plate HEK293-mGluR5 cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye for approximately 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of the mGluR5 agonist to all wells to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the agonist-induced calcium response against the concentration of the test compound to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MPEP hydrochloride, mGlu5 antagonist (CAS 219911-35-0) | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 4-(Phenylethynyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(phenylethynyl)piperidine scaffold is a key structural motif in medicinal chemistry, notably appearing in derivatives that act as potent inhibitors of O-GlcNAcase (OGA).[1] Inhibition of OGA is a promising therapeutic strategy for neurodegenerative diseases like Alzheimer's disease, as it leads to an increase in O-GlcNAcylation of tau protein, which in turn can reduce tau hyperphosphorylation and aggregation, key pathological hallmarks of the disease.[1][2][3] The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] This application note provides a detailed protocol for the synthesis of 4-(phenylethynyl)piperidine, leveraging a Sonogashira coupling reaction, and discusses its relevance in the context of OGA inhibition.
Experimental Protocols
The synthesis of 4-(phenylethynyl)piperidine is typically achieved in a two-step process: a Sonogashira coupling of a protected 4-halopiperidine with phenylacetylene, followed by the removal of the protecting group. The use of an N-Boc protecting group is common to avoid side reactions involving the piperidine nitrogen.
Step 1: Synthesis of N-Boc-4-(phenylethynyl)piperidine via Sonogashira Coupling
This protocol is adapted from established Sonogashira coupling procedures.
Materials:
-
N-Boc-4-iodopiperidine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add N-Boc-4-iodopiperidine (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
To the stirred solution, add triethylamine (TEA) (2.0 eq) as the base and solvent.
-
Sequentially add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq) and copper(I) iodide (CuI) (0.04 eq) to the reaction mixture.
-
Finally, add phenylacetylene (1.2 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-4-(phenylethynyl)piperidine.
Step 2: Deprotection of N-Boc-4-(phenylethynyl)piperidine
Materials:
-
N-Boc-4-(phenylethynyl)piperidine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve N-Boc-4-(phenylethynyl)piperidine (1.0 eq) in dichloromethane (DCM).
-
To the stirred solution, add an excess of trifluoroacetic acid (TFA) (e.g., 20% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).[5]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(phenylethynyl)piperidine.
Data Presentation
The following table summarizes typical reaction conditions for the Sonogashira coupling step in the synthesis of N-Boc-4-(phenylethynyl)piperidine. Please note that yields can vary depending on the specific substrate and reaction scale.
| Parameter | Condition | Reference / Rationale |
| Halide | N-Boc-4-iodopiperidine | Iodo derivatives are generally more reactive than bromo or chloro derivatives in Sonogashira couplings. |
| Alkyne | Phenylacetylene | The coupling partner to form the desired phenylethynyl moiety. |
| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%) | A common and effective air-stable palladium precatalyst for Sonogashira reactions. |
| Copper Co-catalyst | Copper(I) iodide (CuI) (2-10 mol%) | Typically used to facilitate the reaction by forming a copper acetylide intermediate. Copper-free conditions are also possible but may require different ligands and conditions. |
| Base | Triethylamine (TEA) | Acts as both a base to neutralize the hydrogen halide byproduct and often as a solvent or co-solvent. |
| Solvent | Tetrahydrofuran (THF) | A common aprotic solvent for Sonogashira couplings. |
| Temperature | Room Temperature | The reaction is often carried out at room temperature, although gentle heating may be required for less reactive substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Necessary to prevent the oxidation of the palladium(0) active species and side reactions. |
| Typical Yield | 70-95% (for the coupling step) | Yields are dependent on the specific conditions and scale. |
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for 4-(phenylethynyl)piperidine.
Signaling Pathway: OGA Inhibition in Alzheimer's Disease
Caption: Mechanism of OGA inhibition in Alzheimer's disease.
References
- 1. O-GlcNAc and neurodegeneration: biochemical mechanisms and potential roles in Alzheimer's disease and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. O-GlcNAcase: Emerging Mechanism, Substrate Recognition and Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 4-(Phenylethynyl)piperidine hydrochloride (EVT-3160651) | 906745-77-5 [evitachem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Alkynylation of 4-Hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the alkynylation of 4-hydroxypiperidine, a critical reaction in the synthesis of various pharmaceutical intermediates and biologically active molecules. The primary focus is on the A3 coupling reaction, a powerful three-component reaction involving an aldehyde, an amine (4-hydroxypiperidine), and a terminal alkyne to produce propargylamines.
Introduction
The alkynylation of 4-hydroxypiperidine introduces a propargyl group, a versatile functional handle that can be further elaborated to create complex molecular architectures. Propargylamines derived from 4-hydroxypiperidine are valuable building blocks in medicinal chemistry, appearing in compounds targeting a range of biological targets. The A3 coupling (Aldehyde-Alkyne-Amine) reaction is a highly efficient, atom-economical method for synthesizing these compounds.[1][2][3] This one-pot reaction typically proceeds via the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne and a catalyst.[2][3]
Reaction Workflow: A3 Coupling
The general workflow for the A3 coupling reaction involving 4-hydroxypiperidine is depicted below.
Caption: General workflow for the A3 coupling reaction.
Reaction Conditions for A3 Coupling of 4-Hydroxypiperidine
The success of the A3 coupling reaction is highly dependent on the choice of catalyst, solvent, and temperature. Copper-based catalysts are the most commonly employed due to their low cost and high efficiency.[2][4]
| Catalyst (mol%) | Aldehyde | Alkyne | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI (2.5-10) | ortho-alkynylaryl aldehydes | terminal alkynes | Solvent-free | Not specified | 0.03-4 | up to 99 | [4] |
| Dicopper complex (0.4) | Various aromatic and aliphatic | Phenylacetylene | Toluene | 110 | 2 | Good to excellent | [2] |
Note: The provided data is based on general A3 coupling reactions. Specific examples with 4-hydroxypiperidine may have slight variations in conditions for optimal results.
Experimental Protocol: Copper-Catalyzed A3 Coupling
This protocol is a general guideline for the copper-catalyzed A3 coupling of an aldehyde, 4-hydroxypiperidine, and a terminal alkyne.
Materials:
-
Aldehyde (1.0 mmol)
-
4-Hydroxypiperidine (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Solvent (e.g., Toluene, 5 mL)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), 4-hydroxypiperidine (1.0 mmol), and copper(I) iodide (0.05 mmol).
-
Flush the flask with an inert atmosphere (nitrogen or argon).
-
Add the solvent (5 mL) to the flask.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (e.g., 2 hours).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether-ethyl acetate) to afford the desired propargylamine.[2]
Logical Relationship of A3 Coupling Components
The interplay between the three core components and the catalyst is fundamental to the A3 coupling reaction.
Caption: Interrelationship of reactants in A3 coupling.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Copper iodide is harmful if swallowed and can cause skin and eye irritation.
-
Solvents like toluene are flammable and toxic. Avoid inhalation and contact with skin.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The A3 coupling reaction is a robust and versatile method for the alkynylation of 4-hydroxypiperidine. By carefully selecting the catalyst, solvent, and reaction temperature, a wide range of propargylamine derivatives can be synthesized in good to excellent yields. These protocols and notes provide a solid foundation for researchers to explore and optimize this important transformation in their drug discovery and development efforts.
References
Purifying 4-(Phenylethynyl)piperidin-4-ol: A Guide for Researchers
Application Note & Protocols for the Purification of a Key Synthetic Intermediate
For researchers and scientists engaged in drug development and medicinal chemistry, the purity of synthetic intermediates is paramount. One such crucial building block is 4-(Phenylethynyl)piperidin-4-ol, a heterocyclic compound whose derivatives are of significant interest in pharmaceutical research. This document provides detailed application notes and standardized protocols for the purification of this compound, ensuring high purity for subsequent synthetic transformations. The following methods are based on established techniques for analogous piperidinol derivatives and are intended to serve as a comprehensive guide.
Introduction
This compound is a tertiary alcohol containing a piperidine ring and a phenylethynyl group. This unique combination of functional groups makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The presence of impurities can significantly hinder downstream reactions and complicate the interpretation of biological data. Therefore, robust purification strategies are essential. The primary methods for purifying this compound are flash column chromatography and recrystallization, each offering distinct advantages depending on the nature of the impurities and the scale of the synthesis.
Purification Techniques at a Glance
| Technique | Stationary Phase / Solvent System | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Flash Column Chromatography | Silica Gel / Petroleum Ether:Ethyl Acetate (gradient) | >98% | 70-90% | High resolution, applicable to a wide range of impurities. | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | Ethanol, Methanol, or Dichloromethane/Hexane | >99% | 50-80% | Highly effective for removing minor impurities, yields crystalline solid. | Potential for significant product loss, requires a suitable solvent. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This method is ideal for purifying the crude product after synthesis, especially when a mixture of byproducts with varying polarities is present.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum Ether (or Hexanes)
-
Ethyl Acetate
-
Glass column
-
Compressed air or pump
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a uniform bed. Add a layer of sand on top to prevent disturbance.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system, such as 100% petroleum ether. Gradually increase the polarity by adding ethyl acetate (e.g., 9:1, then 8:2 petroleum ether:ethyl acetate). The optimal gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Workflow for Flash Column Chromatography
Caption: Workflow for the purification of this compound via flash column chromatography.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure, crystalline material, provided a suitable solvent is identified.
Materials:
-
Purified this compound (from chromatography or a relatively clean crude product)
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of dichloromethane and hexanes are good starting points.
-
Dissolution: Place the compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to fully dissolve it.
-
Cooling and Crystallization: Slowly cool the solution to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Logical Flow of Recrystallization
Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives
Introduction
4-Hydroxypiperidine is a valuable bifunctional building block in medicinal chemistry and drug development, serving as a core scaffold in a wide range of biologically active compounds.[1][2][3][4][5][6] Its structure contains two reactive sites: a secondary amine and a secondary alcohol. To achieve selective functionalization at one site without unintended reactions at the other, a carefully planned protecting group strategy is essential. This document outlines the common protecting groups for the nitrogen and oxygen atoms of 4-hydroxypiperidine, discusses orthogonal strategies, and provides detailed experimental protocols for their application and removal.
Protecting the Piperidine Nitrogen (N-Protection)
The secondary amine of the piperidine ring is nucleophilic and readily undergoes reactions such as acylation, alkylation, and arylation. Protection is typically achieved by converting the amine into a carbamate, which significantly attenuates its nucleophilicity. The choice of carbamate depends on the desired stability and the specific deprotection conditions required for the overall synthetic route.
Common N-Protecting Groups:
-
tert-Butoxycarbonyl (Boc): The Boc group is one of the most common amine protecting groups due to its stability to a wide range of non-acidic conditions and its straightforward removal under acidic conditions.[7][8] It is typically introduced using di-tert-butyl dicarbonate (Boc)₂O.
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to both acidic and basic conditions.[9] Its primary method of removal is hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which offers an orthogonal deprotection strategy relative to acid- or base-labile groups.[8][9] It is installed using benzyl chloroformate (Cbz-Cl).[9]
-
Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under basic conditions, typically using a piperidine solution.[8][10] This makes it orthogonal to both acid-labile (Boc) and hydrogenation-labile (Cbz) protecting groups.
Comparative Data for N-Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Typical Protection Conditions | Deprotection Conditions | Orthogonality |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | NaHCO₃, H₂O/DCM[6] | Strong acid (TFA, HCl in dioxane)[11][12] | Stable to base and hydrogenolysis. |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl | NaHCO₃, THF/H₂O[9] | H₂, Pd/C (Hydrogenolysis)[8][13] | Stable to acid and base. |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃) | 20% Piperidine in DMF[8][12] | Stable to acid and hydrogenolysis. |
Protecting the 4-Hydroxyl Group (O-Protection)
The hydroxyl group can interfere with reactions involving strong bases or organometallics and may undergo undesired side reactions.[14] Silyl ethers are the most common class of protecting groups for alcohols due to their ease of installation, stability, and selective removal using fluoride ions.[14][15]
Common O-Protecting Groups:
-
tert-Butyldimethylsilyl (TBDMS or TBS): TBDMS is a robust silyl ether that is stable to a wide variety of reaction conditions but can be readily cleaved by fluoride sources like tetra-n-butylammonium fluoride (TBAF).[14][15][16]
-
Benzyl (Bn): The benzyl group forms a stable ether. Like the Cbz group, it is removed via hydrogenolysis, making it compatible with acid- and base-stable protecting groups.[15]
-
Tetrahydropyranyl (THP): THP ethers are stable to basic, nucleophilic, and reducing conditions but are cleaved under acidic conditions.[14][15]
Comparative Data for O-Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Typical Protection Conditions | Deprotection Conditions | Orthogonality |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl | Imidazole, DMF | TBAF, THF[16] | Stable to base and hydrogenolysis. Cleaved by acid or fluoride. |
| Benzyl | Bn | BnBr | NaH, TBAI, THF | H₂, Pd/C (Hydrogenolysis)[17] | Stable to acid, base, and fluoride. |
| Tetrahydropyranyl | THP | Dihydropyran (DHP) | PPTS or CSA, DCM | Acid (e.g., HCl, PPTS in EtOH)[17] | Stable to base, hydrogenolysis, and fluoride. |
Orthogonal Protection Strategies
In multi-step syntheses, using an orthogonal set of protecting groups is crucial. An orthogonal set allows for the selective removal of one group in the presence of others by using specific and non-interfering reaction conditions.[18][19]
Example Strategy: Boc (N) and TBDMS (O)
This is a common and highly effective orthogonal pairing. The TBDMS ether on the oxygen can be removed with TBAF without affecting the acid-labile N-Boc group. Conversely, the N-Boc group can be removed with an acid like TFA or HCl without cleaving the O-TBDMS group.
Example Strategy: Cbz (N) and Boc (O-tert-butyl ester if applicable) / TBDMS (O)
The N-Cbz group is stable to the acidic conditions used to remove a Boc group and the fluoride used for TBDMS removal. It can be selectively cleaved by hydrogenolysis, leaving the other groups intact.[8]
Diagrams and Workflows
Caption: General workflow for N- and O-protection of 4-hydroxypiperidine.
Caption: Orthogonal deprotection of N-Boc and O-TBDMS groups.
Experimental Protocols
Protocol 1: N-Boc Protection of 4-Hydroxypiperidine
This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
-
Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
-
-
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of dichloromethane and water.
-
Add sodium bicarbonate (1.0 M aqueous solution, 1.0 eq).[6]
-
Add di-tert-butyl dicarbonate (1.0 eq) to the stirring mixture.[6]
-
Stir the reaction vigorously at room temperature for 12-16 hours.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic and aqueous phases using a separatory funnel.
-
Extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield N-Boc-4-hydroxypiperidine, often as a solid which can be used without further purification. A quantitative yield is typically obtained.[6]
-
Protocol 2: N-Cbz Protection of an Amine
This protocol provides a general procedure for the protection of an amine with the benzyloxycarbonyl (Cbz) group.
-
Materials:
-
Procedure:
-
Dissolve the amine substrate in a 2:1 mixture of THF and water.[9]
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate, followed by the dropwise addition of benzyl chloroformate.[9]
-
Stir the reaction mixture at 0 °C, allowing it to proceed for several hours (e.g., 20 hours) or until completion as monitored by TLC.[9]
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).[9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[9]
-
Purify the resulting residue by silica gel column chromatography to obtain the N-Cbz protected product. A yield of around 90% can be expected.[9]
-
Protocol 3: Deprotection of N-Boc Group with HCl
This protocol describes the removal of the N-Boc group under acidic conditions.
-
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
Saturated solution of HCl in 1,4-dioxane
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the N-Boc protected substrate in a saturated solution of HCl in 1,4-dioxane (e.g., 5-6 mL per gram of substrate).[11]
-
Stir the mixture at room temperature for 2 hours.[11]
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Concentrate the reaction mixture under vacuum to remove the solvent and excess HCl.
-
The product, 4-hydroxypiperidine hydrochloride, is typically obtained as an off-white solid in high yield (e.g., 99%).[11]
-
Protocol 4: Deprotection of N-Cbz Group by Hydrogenolysis
This protocol details the removal of the Cbz group using catalytic hydrogenation.
-
Materials:
-
N-Cbz protected substrate
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
-
-
Procedure:
-
Dissolve the N-Cbz protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC. The reaction is usually complete within a few hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.
-
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]
- 4. 4-Hydroxypiperidine | 5382-16-1 | FH11221 | Biosynth [biosynth.com]
- 5. Page loading... [guidechem.com]
- 6. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 7. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Bot Detection [iris-biotech.de]
- 11. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. peptide.com [peptide.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 19. biosynth.com [biosynth.com]
Application Notes and Protocols: 4-(Phenylethynyl)piperidin-4-ol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutics.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for targeting a wide range of biological entities. 4-(Phenylethynyl)piperidin-4-ol emerges as a particularly valuable building block, combining the piperidine core with a rigid phenylethynyl group. This moiety can engage in π-stacking and other non-covalent interactions within protein binding sites, offering a vector for potency and selectivity. Recent research has highlighted the potential of derivatives of this compound as potent inhibitors of O-GlcNAcase (OGA), a key enzyme implicated in the pathology of Alzheimer's disease.[3][4][5]
These application notes provide a comprehensive overview of the utility of this compound in drug discovery, with a focus on its application in the development of OGA inhibitors. Detailed protocols for its synthesis and subsequent elaboration are provided, along with relevant biological data and pathway diagrams to guide researchers in this promising area.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | PubChem |
| Molecular Weight | 177.24 g/mol | PubChem |
| XLogP3 | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Biological Applications: Targeting O-GlcNAcase in Alzheimer's Disease
Background: Alzheimer's disease is characterized by the accumulation of hyperphosphorylated tau protein, leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. O-GlcNAcylation, the attachment of N-acetylglucosamine to serine and threonine residues of proteins, is a dynamic post-translational modification that has an inverse relationship with phosphorylation on many proteins, including tau. The enzyme O-GlcNAcase (OGA) removes this modification. Inhibition of OGA leads to an increase in O-GlcNAcylation of tau, which in turn can reduce its hyperphosphorylation and aggregation, presenting a promising therapeutic strategy for Alzheimer's disease.[3][4][5][6]
Derivatives of this compound have recently been identified as potent inhibitors of OGA.[4] The phenylethynyl moiety is believed to occupy a hydrophobic pocket in the enzyme's active site, contributing to the high affinity of these compounds.
O-GlcNAcase Signaling Pathway in Alzheimer's Disease
Caption: O-GlcNAcase pathway in Alzheimer's.
Quantitative Data
The following table summarizes the in vitro activity of a potent OGA inhibitor, compound 81, which is a derivative of the 4-(arylethynyl)piperidine scaffold.[4]
| Compound ID | Target | IC₅₀ (nM) | Cell-based EC₅₀ (nM, PC12 cells) |
| 81 | OGA | 4.93 ± 2.05 | 7.47 ± 3.96 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a Sonogashira coupling reaction between a protected 4-piperidone and phenylacetylene, followed by deprotection. A representative, generalized protocol is provided below.
Step 1: Sonogashira Coupling of N-Boc-4-iodopiperidin-4-ol with Phenylacetylene
-
Materials:
-
N-Boc-4-iodopiperidin-4-ol
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add N-Boc-4-iodopiperidin-4-ol (1 equivalent).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equivalents) and the copper(I) iodide co-catalyst (0.04-0.1 equivalents).
-
Dissolve the solids in an anhydrous solvent such as THF or DMF.
-
Add the amine base (e.g., TEA or DIPA, 2-3 equivalents).
-
To the stirring mixture, add phenylacetylene (1.1-1.5 equivalents) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(phenylethynyl)piperidin-4-ol.
-
Step 2: Deprotection of the N-Boc Group
-
Materials:
-
N-Boc-4-(phenylethynyl)piperidin-4-ol
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the N-Boc-4-(phenylethynyl)piperidin-4-ol from the previous step in a suitable solvent such as dichloromethane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC or LC-MS).
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
-
General Workflow for Drug Discovery using this compound
Caption: Drug discovery workflow.
Conclusion
This compound is a versatile and valuable building block for modern drug discovery. Its application in the development of OGA inhibitors for Alzheimer's disease demonstrates its potential for generating potent and selective drug candidates. The synthetic protocols and workflows provided herein offer a guide for researchers to utilize this scaffold in their own drug discovery programs, with the aim of developing novel therapeutics for challenging diseases.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-GlcNAc and neurodegeneration: biochemical mechanisms and potential roles in Alzheimer's disease and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. The Emerging Link between O-GlcNAc and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. O-GlcNAcylation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Parallel Synthesis of 4-(Phenylethynyl)piperidin-4-ol Derivatives for O-GlcNAcase Inhibitor Discovery
Introduction
The 4-(phenylethynyl)piperidin-4-ol scaffold is a valuable building block in medicinal chemistry, particularly for the development of enzyme inhibitors. Recent studies have highlighted the potential of 4-(arylethynyl)piperidine derivatives as potent and selective inhibitors of O-GlcNAcase (OGA), a key enzyme involved in the post-translational modification of proteins.[1] Dysregulation of OGA activity has been implicated in various diseases, including Alzheimer's disease and cancer, making it an attractive therapeutic target.[2][3]
Parallel synthesis is a powerful strategy to rapidly generate large and diverse libraries of compounds, accelerating the hit-to-lead optimization process in drug discovery.[4] This application note describes a two-directional parallel synthesis approach utilizing the this compound core to create a library of potential OGA inhibitors. The synthesis strategy involves the independent functionalization of the terminal alkyne and the piperidine nitrogen, allowing for the exploration of a broad chemical space around the core scaffold.
Biological Target: O-GlcNAcase (OGA)
O-GlcNAcase is a glycoside hydrolase that removes O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. This process is in dynamic interplay with phosphorylation, and modulating O-GlcNAc levels through OGA inhibition can impact various cellular signaling pathways.[5][6] The development of potent and selective OGA inhibitors is a promising therapeutic strategy for neurodegenerative diseases and other conditions.[3][6]
Below is a diagram illustrating the central role of OGA in cellular signaling.
Caption: O-GlcNAc cycling and its inhibition.
Parallel Synthesis Strategy
A two-directional diversification strategy is employed, starting with the protection of the piperidine nitrogen of this compound. This allows for the selective functionalization of the alkyne moiety first. Subsequent deprotection of the nitrogen enables the second diversification step. This orthogonal approach ensures the systematic and efficient generation of a diverse compound library.
The overall workflow is depicted in the following diagram:
Caption: Two-directional parallel synthesis workflow.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Trifluoroacetic acid (TFA)
-
Palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Sodium ascorbate
-
Copper(II) sulfate pentahydrate
-
Various aryl/heteroaryl halides, azides, aldehydes, ketones, acyl chlorides, and sulfonyl chlorides
-
Parallel synthesis reactor (e.g., Radleys Carousel, Biotage V-10)
-
96-well reaction blocks
-
Automated liquid handler
-
Mass-directed preparative HPLC for purification
-
LC-MS for analysis
Protocol 1: N-Protection of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (DCM, 0.2 M).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and triethylamine (1.2 eq.).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-hydroxy-4-(phenylethynyl)piperidine-1-carboxylate.
Protocol 2: Alkyne Diversification (R1)
A. Sonogashira Coupling (in 96-well plate format)
-
Plate Preparation: To each well of a 96-well reaction block, add N-Boc-4-(phenylethynyl)piperidin-4-ol (1.0 eq., e.g., 20 µmol in 100 µL DMF).
-
Reagent Addition: Add a solution of the corresponding aryl/heteroaryl halide (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.) in DMF.
-
Base Addition: Add triethylamine (2.0 eq.).
-
Reaction: Seal the plate and heat at 60-80 °C for 12-16 hours.
-
Work-up: After cooling to room temperature, quench the reactions with water and extract with ethyl acetate. Concentrate the organic extracts in a centrifugal evaporator.
B. Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
-
Plate Preparation: To each well, add N-Boc-4-(phenylethynyl)piperidin-4-ol (1.0 eq.) and the corresponding azide (1.1 eq.) in a 1:1 mixture of t-BuOH and water.
-
Catalyst Addition: Add sodium ascorbate (0.2 eq.) and CuSO₄·5H₂O (0.1 eq.).
-
Reaction: Seal the plate and stir at room temperature for 12-24 hours.
-
Work-up: Dilute with water and extract with ethyl acetate. Concentrate the organic extracts.
Protocol 3: N-Deprotection
-
Reaction Setup: To each well containing the crude product from Protocol 2, add a 1:1 mixture of DCM and TFA.
-
Reaction: Stir at room temperature for 1-2 hours.
-
Work-up: Concentrate the plate under a stream of nitrogen to remove the solvent and excess TFA. Re-dissolve the residue in a suitable solvent for the next step.
Protocol 4: Amine Diversification (R2)
A. Reductive Amination
-
Plate Preparation: To each well containing the deprotected piperidine derivative, add a solution of the corresponding aldehyde or ketone (1.2 eq.) in methanol.
-
Reducing Agent Addition: Add sodium cyanoborohydride (1.5 eq.).
-
Reaction: Stir at room temperature for 12-16 hours.
-
Work-up: Quench with aqueous NaHCO₃ and extract with ethyl acetate. Concentrate the organic extracts.
B. Acylation/Sulfonylation
-
Plate Preparation: To each well containing the deprotected piperidine derivative, add a solution of the corresponding acyl chloride or sulfonyl chloride (1.2 eq.) in DCM.
-
Base Addition: Add triethylamine (2.0 eq.).
-
Reaction: Stir at room temperature for 2-4 hours.
-
Work-up: Wash with aqueous NaHCO₃ and concentrate the organic layer.
Protocol 5: Purification and Analysis
-
Purification: Purify the crude products from each well using mass-directed preparative HPLC.
-
Analysis: Analyze the purity and confirm the identity of the final compounds by LC-MS and ¹H NMR.
Data Presentation
The following tables summarize representative quantitative data for the parallel synthesis of a hypothetical library.
Table 1: Alkyne Diversification (R1) - Representative Yields and Purity
| R1 Building Block | Reaction Type | Product Structure (Core-R1) | Yield (%) | Purity (%) |
| 4-Iodobenzonitrile | Sonogashira | Core-C≡C-C₆H₄-CN | 78 | >95 |
| 3-Iodopyridine | Sonogashira | Core-C≡C-C₅H₄N | 72 | >95 |
| Benzyl Azide | Click Chemistry | Core-Triazole-Bn | 85 | >95 |
| 1-Azido-4-fluorobenzene | Click Chemistry | Core-Triazole-C₆H₄-F | 81 | >95 |
| Core represents the N-Boc-4-hydroxypiperidin-4-yl moiety. |
Table 2: Amine Diversification (R2) - Representative Yields and Purity
| R1 Moiety | R2 Building Block | Reaction Type | Yield (%) | Purity (%) |
| -C≡C-C₆H₄-CN | Benzaldehyde | Reductive Amination | 65 | >95 |
| -C≡C-C₅H₄N | Acetophenone | Reductive Amination | 61 | >95 |
| -Triazole-Bn | Acetyl Chloride | Acylation | 75 | >95 |
| -Triazole-C₆H₄-F | Methanesulfonyl Chloride | Sulfonylation | 72 | >95 |
| Yields are calculated for the final diversification and purification step. |
The described two-directional parallel synthesis strategy provides an efficient and versatile platform for the generation of a diverse library of this compound derivatives. By systematically exploring substitutions on both the alkyne and the piperidine nitrogen, researchers can rapidly generate structure-activity relationship (SAR) data to guide the development of potent and selective O-GlcNAcase inhibitors for potential therapeutic applications. The provided protocols are amenable to high-throughput automation and purification, making this approach highly suitable for modern drug discovery campaigns.
References
- 1. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. otd.harvard.edu [otd.harvard.edu]
- 3. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of O-GlcNAcase inhibitors via 'click chemistry' and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Phenylethynyl)piperidin-4-ol in Novel Ligand Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The 4-substituted piperidin-4-ol motif, in particular, has proven to be a versatile template for developing ligands targeting a range of central nervous system (CNS) receptors. This document provides detailed application notes and protocols for the synthesis and evaluation of 4-(Phenylethynyl)piperidin-4-ol, a novel derivative with potential applications in the development of selective ligands for CNS targets. The introduction of the phenylethynyl group at the 4-position offers a rigid, electron-rich extension that can be exploited for specific interactions within a receptor's binding pocket, potentially leading to ligands with high affinity and selectivity.
Based on the prevalence of the 4-arylpiperidin-4-ol scaffold in known ligands, we hypothesize that this compound is a promising candidate for targeting receptors such as the Sigma-1 receptor (σ1R) and the Histamine H3 receptor (H3R).[1][2][3][4][5][6] This document will focus on its potential as a Sigma-1 receptor ligand.
Synthesis of this compound
The synthesis of this compound can be achieved through the addition of a phenylethynyl nucleophile to a protected 4-piperidone derivative. The following protocol describes a two-step synthesis starting from the commercially available N-Boc-4-piperidone.[7][8][9]
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-Boc-4-(phenylethynyl)piperidin-4-ol
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF, 100 mL).
-
Preparation of Phenylethynyl Lithium: Cool the THF to -78 °C using a dry ice/acetone bath. To this, slowly add n-butyllithium (2.5 M in hexanes, 1.1 equivalents). Then, add phenylacetylene (1.0 equivalent) dropwise, ensuring the temperature remains below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to form phenylethynyl lithium.
-
Addition of Piperidone: Dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF (20 mL) and add it dropwise to the phenylethynyl lithium solution at -78 °C.
-
Reaction and Quenching: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl, 50 mL).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-Boc-4-(phenylethynyl)piperidin-4-ol.
Step 2: Deprotection to this compound
-
Reaction Setup: Dissolve the purified 1-Boc-4-(phenylethynyl)piperidin-4-ol (1.0 equivalent) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (10 mL per gram of starting material).
-
Deprotection: Stir the solution at room temperature for 2 hours.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a small amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction and Final Product: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound as the final product.
Diagram of Synthetic Workflow
Caption: Synthetic pathway for this compound.
Application in Ligand Development: A Focus on the Sigma-1 Receptor
The Sigma-1 receptor (σ1R) is a unique intracellular chaperone protein implicated in a variety of neurological disorders, including neuropathic pain, depression, and neurodegenerative diseases.[10] Many known σ1R ligands feature a piperidine or piperazine scaffold.[1][10][11] The structural characteristics of this compound make it a compelling candidate for a novel σ1R ligand.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound acts as a σ1R antagonist, modulating N-methyl-D-aspartate receptor (NMDAR) activity, which is a known downstream effector of σ1R signaling.[12][13][14]
Diagram of Hypothetical Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. eur-lex.europa.eu [eur-lex.europa.eu]
- 9. incb.org [incb.org]
- 10. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]
- 13. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(Phenylethynyl)piperidin-4-ol in Neuroscience Research
Disclaimer: There is currently a limited amount of publicly available research specifically investigating the applications of 4-(phenylethynyl)piperidin-4-ol in neuroscience. The following application notes and protocols are based on the established roles of structurally similar piperidin-4-ol derivatives and are intended to serve as a guide for researchers and drug development professionals interested in exploring the potential of this compound. The provided data and methodologies are for analogous compounds and should be adapted and validated for this compound.
Introduction
The piperidine ring is a common scaffold in many neuroactive compounds. Derivatives of piperidin-4-ol have shown a range of activities at various central nervous system (CNS) targets, suggesting that this compound may also possess interesting pharmacological properties. This document outlines potential applications and provides generalized experimental protocols for the initial characterization of this compound in neuroscience research.
Potential Applications in Neuroscience
Based on the activities of related compounds, this compound could be investigated for its potential as:
-
A modulator of N-methyl-D-aspartate (NMDA) receptors: Some piperidin-4-ol derivatives are potent and selective antagonists of the NR2B subtype of the NMDA receptor.[1] This suggests a potential therapeutic application in conditions associated with glutamate excitotoxicity, such as stroke, traumatic brain injury, and neurodegenerative diseases. It may also have applications in treating conditions like epilepsy.[1]
-
A histamine H3 receptor (H3R) antagonist/inverse agonist: The 4-oxypiperidine scaffold is present in compounds targeting H3 receptors.[2] H3R antagonists have shown promise in preclinical and clinical studies for a variety of CNS disorders, including Alzheimer's disease, Parkinson's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[2]
-
An intermediate for the synthesis of other neuroleptics: The structurally related compound, 4-(4-chlorophenyl)piperidin-4-ol, is a known intermediate in the synthesis of pharmaceuticals like haloperidol, a neuroleptic drug used to treat psychotic illnesses.[3]
Quantitative Data of Structurally Similar Compounds
The following tables summarize the quantitative data for Ro 63-1908, a piperidin-4-ol derivative that is a selective NMDA receptor antagonist.[1] This data can serve as a benchmark for the characterization of this compound.
Table 1: In Vitro Activity of Ro 63-1908 [1]
| Assay | Target/Condition | IC50 (µM) |
| [3H]dizocilpine Binding | High-affinity site | 0.002 |
| [3H]dizocilpine Binding | Low-affinity site | 97 |
| Recombinant Receptor Blockade | NR1C + NR2B subunits | 0.003 |
| Recombinant Receptor Blockade | NR1C + NR2A subunits | >100 |
| Neuroprotection | Glutamate-induced toxicity | 0.68 |
| Neuroprotection | Oxygen/glucose deprivation | 0.06 |
Table 2: In Vivo Activity of Ro 63-1908 [1]
| Model | Effect | ED50 (mg/kg) |
| Sound-induced seizures (DBA/2 mice) | Anticonvulsant | 4.5 (i.p.) |
| NMDA-induced seizures | Anticonvulsant | 2.31 (i.v.) |
| Permanent focal ischemia | Neuroprotection (39% max) | - |
Experimental Protocols
The following are generalized protocols that can be adapted for the initial screening and characterization of this compound.
Protocol 1: NMDA Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the NMDA receptor.
Materials:
-
Rat brain cortex membranes
-
[3H]dizocilpine (MK-801)
-
This compound
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat brain cortex membranes according to standard protocols.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a constant concentration of [3H]dizocilpine to each well.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Protocol 2: In Vitro Neuroprotection Assay
Objective: To assess the ability of this compound to protect neurons from glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neuron cultures
-
Neurobasal medium with supplements
-
Glutamate
-
This compound
-
Lactate dehydrogenase (LDH) assay kit
-
Microplate reader
Procedure:
-
Culture primary cortical neurons in 96-well plates.
-
Pre-treat the neurons with varying concentrations of this compound for a specified duration (e.g., 1 hour).
-
Induce excitotoxicity by adding a toxic concentration of glutamate.
-
Incubate for a further period (e.g., 24 hours).
-
Measure cell death by quantifying the release of LDH into the culture medium using an LDH assay kit.
-
Calculate the concentration of this compound that provides 50% neuroprotection (EC50).
Visualizations
Caption: Hypothetical Signaling Pathway for an NMDA Receptor Antagonist
Caption: Experimental Workflow for a Novel Neuroactive Compound
References
- 1. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 4-(Phenylethynyl)piperidin-4-ol for SAR Studies
Introduction
The 4-(phenylethynyl)piperidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a core component in the development of various therapeutic agents. Its rigid structure, combined with the presence of multiple functional groups—a secondary amine, a hydroxyl group, and an aromatic ring—provides diverse opportunities for chemical modification. Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, allowing researchers to systematically modify a lead compound to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.[1][2][3]
This document provides a detailed guide for the derivatization of the this compound core to generate a library of analogs for SAR studies. It includes detailed synthetic protocols, data presentation guidelines, and visual workflows to aid researchers in this process.
Derivatization Strategies
The this compound scaffold offers three primary points for diversification (R¹, R², and R³), as illustrated below. A systematic exploration of the chemical space around these points is key to a successful SAR campaign.
Caption: Key modification points on the this compound scaffold.
Experimental Protocols
The following protocols are generalized procedures that can be adapted for the synthesis of a wide range of derivatives. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
Protocol 1: N-Alkylation of the Piperidine Ring (R¹ Modification)
This procedure describes the addition of an alkyl group to the piperidine nitrogen.
Materials:
-
This compound hydrochloride
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq) and the chosen anhydrous solvent (DMF or ACN, approx. 0.1 M concentration).
-
Add the base (K₂CO₃ or DIPEA, 2.5 eq) to the suspension and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.[4]
-
Stir the reaction at room temperature or heat to 50-70°C, monitoring progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[4]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-alkylated product.
Protocol 2: N-Acylation of the Piperidine Ring (R¹ Modification)
This procedure describes the addition of an acyl group to the piperidine nitrogen.
Materials:
-
This compound hydrochloride
-
Acyl chloride or Acetic anhydride (1.2 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
Add the base (TEA or Pyridine, 2.0 eq) and stir for 15 minutes at room temperature.
-
Cool the mixture to 0°C in an ice bath.
-
Add the acyl chloride or anhydride (1.2 eq) dropwise.[5]
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-3 hours).[5]
-
Quench the reaction with water.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired N-acylated product.
Protocol 3: C4-Hydroxyl Etherification (R³ Modification)
This procedure describes the conversion of the tertiary alcohol to an ether.
Materials:
-
N-protected-4-(phenylethynyl)piperidin-4-ol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-protected piperidinol starting material (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction back to 0°C and add the alkyl halide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS. Gentle heating (40-50°C) may be required for less reactive halides.
-
Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the target ether.
Structure-Activity Relationship (SAR) Data Presentation
For SAR analysis, it is crucial to present biological activity data in a clear, tabular format. This allows for easy comparison of how structural modifications influence activity. In this hypothetical example, a library of compounds was synthesized and tested for inhibitory activity against "Kinase X". The activity is reported as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: SAR of N-Substituted (R¹) Analogs
| Compound ID | R¹ Substituent | Kinase X IC₅₀ (nM) |
| 1a | -H | 1,250 |
| 1b | -CH₃ | 850 |
| 1c | -CH₂CH₃ | 620 |
| 1d | -CH₂Ph | 150 |
| 1e | -C(O)CH₃ | 2,500 |
| 1f | -SO₂CH₃ | >10,000 |
Summary: N-alkylation is generally favorable, with larger, lipophilic groups like benzyl (1d) significantly improving potency. Acylation (1e) and sulfonylation (1f) are detrimental to activity.
Table 2: SAR of Phenyl-Substituted (R²) Analogs (R¹ = -CH₂Ph)
| Compound ID | R² Substituent (para-position) | Kinase X IC₅₀ (nM) |
| 1d | -H | 150 |
| 2a | -F | 95 |
| 2b | -Cl | 88 |
| 2c | -OCH₃ | 210 |
| 2d | -CF₃ | 75 |
| 2e | -CN | 115 |
Summary: With the optimal N-benzyl group in place, substitution on the para-position of the phenyl ring shows that electron-withdrawing groups (F, Cl, CF₃) enhance potency, suggesting a key electronic interaction in the binding pocket.
Protocol: Generic In Vitro Kinase Assay
This protocol provides a general framework for measuring the inhibitory activity of synthesized compounds against a target kinase using a radiometric assay.[6]
Materials:
-
Recombinant Kinase X
-
Kinase-specific peptide substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP[6]
-
100 mM ATP solution (non-radioactive)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Phosphocellulose paper or membrane
-
Wash Buffer (e.g., 0.5% phosphoric acid)
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point concentration curve.
-
Reaction Setup: In a 96-well plate, combine the following in order:
-
Kinase Assay Buffer
-
Test compound dilution (final DMSO concentration should be ≤1%)
-
Recombinant Kinase X (pre-diluted in assay buffer)
-
Peptide substrate
-
-
Initiation: Start the kinase reaction by adding a mix of [γ-³²P]ATP and non-radioactive ATP to each well. The final ATP concentration should be at or near the Kₘ for the kinase.[7]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Termination and Separation: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.[6]
-
Washing: Wash the phosphocellulose paper multiple times with the Wash Buffer to remove all unbound radioactivity.
-
Quantification: Place the dried paper sections into scintillation vials with scintillation fluid. Measure the amount of incorporated ³²P using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Visualized Workflows
SAR Study Workflow
The diagram below illustrates the iterative cycle of a typical Structure-Activity Relationship study.
Caption: The iterative cycle of design, synthesis, testing, and analysis in SAR studies.
Experimental Synthesis Workflow
This flowchart outlines the general steps from reaction setup to the final purified product as described in the protocols.
Caption: A generalized workflow for the synthesis and purification of target analogs.
References
- 1. Structure activity relation ship | PPTX [slideshare.net]
- 2. Drug SAR ( Structure Activity Relationship) | PPTX [slideshare.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. revvity.com [revvity.com]
- 7. In vitro kinase assay [protocols.io]
Application Notes and Protocols for 4-(Phenylethynyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Phenylethynyl)piperidin-4-ol and its derivatives represent a class of compounds with significant potential in drug discovery and development. The piperidine scaffold is a well-established pharmacophore present in numerous approved drugs, and its substitution with a phenylethynyl group at the 4-position, along with a hydroxyl group, offers unique structural and electronic properties for interacting with biological targets.[1] Recent research has highlighted the potential of related 4-(arylethynyl)piperidine derivatives as potent inhibitors of O-GlcNAcase (OGA), an enzyme implicated in the pathology of neurodegenerative diseases such as Alzheimer's.[2] This document provides an overview of the synthesis, potential biological applications, and detailed experimental protocols relevant to the study of this compound and its analogs.
Biological Significance
The core structure of this compound makes it a versatile scaffold for targeting a range of biological entities. The piperidine ring is a common motif in medicinal chemistry, known to impart favorable pharmacokinetic properties.[1] The phenylethynyl group can engage in π-stacking and hydrophobic interactions within protein binding pockets, while the tertiary alcohol at the 4-position can act as a hydrogen bond donor or acceptor.
A significant area of application for structurally related compounds is the inhibition of O-GlcNAcase (OGA), a key enzyme in the O-GlcNAcylation pathway. Dysregulation of this pathway is linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[2] A potent OGA inhibitor with a 4-(arylethynyl)piperidine core has demonstrated significant enzymatic and cellular potency, suggesting that this compound could serve as a valuable starting point for the design of novel therapeutics for neurodegenerative disorders.[2]
Data Presentation
The following table summarizes the biological activity of a representative 4-(arylethynyl)piperidine derivative, Compound 81 , a potent O-GlcNAcase inhibitor.[2] This data is provided as a reference for the potential efficacy of compounds based on the this compound scaffold.
| Compound | Target | IC50 (nM) | EC50 (nM) | Cell Line |
| 81 | O-GlcNAcase | 4.93 ± 2.05 | 7.47 ± 3.96 | PC12 |
Caption: In vitro activity of a potent O-GlcNAcase inhibitor with a 4-(arylethynyl)piperidine core.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the addition of a metalated alkyne to a piperidin-4-one precursor. This approach is adapted from methodologies used for the synthesis of similar 4-alkynyl-piperidin-4-ol derivatives.
Materials:
-
N-Boc-4-piperidone
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Alkynylation:
-
To a solution of phenylacetylene in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-BuLi dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes to form the lithium phenylacetylide.
-
Add a solution of N-Boc-4-piperidone in anhydrous THF to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-4-hydroxy-4-(phenylethynyl)piperidine.
-
-
Deprotection:
-
Dissolve the N-Boc protected intermediate in DCM.
-
Add TFA dropwise and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.
-
Protocol 2: In Vitro O-GlcNAcase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of this compound against human O-GlcNAcase (hOGA). The assay is based on a fluorogenic substrate.
Materials:
-
Recombinant human OGA
-
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
This compound (or other test compounds) dissolved in DMSO
-
Stop solution (e.g., 0.5 M glycine, pH 10.4)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Add 5 µL of test compound dilutions in assay buffer to the wells of a 384-well plate.
-
Add 5 µL of hOGA enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the 4-MUG substrate solution.
-
Incubate the reaction at 37 °C for 30-60 minutes.
-
Stop the reaction by adding 20 µL of the stop solution.
-
Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Inhibition of O-GlcNAcase by this compound.
References
Application Note: Comprehensive Analytical Characterization of 4-(Phenylethynyl)piperidin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(Phenylethynyl)piperidin-4-ol is a synthetic organic compound featuring a piperidine core, a hydroxyl group, and a phenylethynyl substituent. This structure is of significant interest in medicinal chemistry and drug discovery as the piperidine scaffold is a common motif in many pharmaceutical agents.[1] Accurate and comprehensive analytical characterization is crucial to confirm its identity, purity, and stability, ensuring reliable results in downstream applications. This document provides detailed protocols for the characterization of this compound using a suite of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
Expected Spectral Data
The following table summarizes the anticipated chemical shifts for this compound based on its structure and data from analogous compounds.[2][3]
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | Aromatic protons (Phenyl) | 7.20 - 7.50 (m, 5H) | Multiplet due to protons on the phenyl ring. |
| Piperidine protons (CH₂) | 1.60 - 2.20 (m, 4H) | Complex multiplets for axial and equatorial protons adjacent to C4. | |
| Piperidine protons (CH₂) | 2.80 - 3.20 (m, 4H) | Protons adjacent to the nitrogen atom. | |
| Hydroxyl proton (OH) | Variable (s, 1H) | Broad singlet, position is concentration and solvent dependent. Can be confirmed by D₂O exchange. | |
| Amine proton (NH) | Variable (s, 1H) | Broad singlet, position is concentration and solvent dependent. Can be confirmed by D₂O exchange. | |
| ¹³C NMR | Phenyl carbons (C-Ar) | 128.0 - 132.0 | Multiple signals for the aromatic carbons. |
| Phenyl carbon (C-ipso) | ~123.0 | Carbon attached to the alkyne. | |
| Alkyne carbons (C≡C) | 80.0 - 95.0 | Two distinct signals for the two sp-hybridized carbons. | |
| Piperidine carbon (C-OH) | ~68.0 | Quaternary carbon C4 bearing the hydroxyl and phenylethynyl groups. | |
| Piperidine carbons (C-N) | ~45.0 | Carbons adjacent to the nitrogen atom (C2, C6). | |
| Piperidine carbons (CH₂) | ~35.0 | Carbons at C3 and C5 positions. |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if quantitative analysis is required.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (adjust for sample concentration).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more (adjust for sample concentration).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the spectrum using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and assign the signals based on their chemical shift, multiplicity, and integration values.
-
Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Expected Mass Data
| Technique | Ion | Calculated m/z | Notes |
| HRMS (ESI+) | [M+H]⁺ | 216.1383 | For the molecular formula C₁₄H₁₈NO⁺. High-resolution mass spectrometry provides confirmation of the elemental composition. |
| LRMS (ESI+) | [M+H]⁺ | 216.1 | Low-resolution mass spectrometry for routine confirmation of molecular weight. |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should ideally match the mobile phase if performing LC-MS.
-
-
Instrument Parameters (Direct Infusion):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): Set according to instrument specifications.
-
Drying Gas (N₂) Flow Rate and Temperature: Optimize for signal intensity.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
For HRMS, compare the measured exact mass to the calculated mass to confirm the elemental formula. The mass error should typically be less than 5 ppm.
-
Analyze fragmentation patterns (if MS/MS is performed) to further confirm the structure.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of this compound. A reversed-phase method is typically suitable.[4][5][6]
Method Parameters
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm particle size.[4] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 min, return to initial conditions. |
| Flow Rate | 1.0 mL/min.[6] |
| Column Temperature | 30 °C.[6] |
| Detection | UV at 254 nm (due to the phenyl group). |
| Injection Volume | 10 µL. |
Experimental Protocol: Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in methanol or acetonitrile.
-
Prepare a working solution by diluting the stock solution to ~0.1 mg/mL with the initial mobile phase composition (90:10 Water:Acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform at least five replicate injections of the working standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
-
Analysis:
-
Inject the prepared sample solution.
-
Record the chromatogram.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation.
Expected Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |
| N-H (Amine) | Stretching | 3300 - 3500 (Medium) |
| C-H (Aromatic) | Stretching | 3000 - 3100 (Sharp) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 (Strong) |
| C≡C (Alkyne) | Stretching | 2100 - 2260 (Weak to Medium) |
| C=C (Aromatic) | Stretching | 1450 - 1600 (Medium) |
| C-O (Alcohol) | Stretching | 1000 - 1260 (Strong) |
| C-N (Amine) | Stretching | 1020 - 1250 (Medium) |
Experimental Protocol: FTIR Analysis
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Collection and Analysis:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Identify and label the major absorption peaks and assign them to the corresponding functional groups.[7]
-
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical characterization process.
Caption: General workflow for the synthesis and analytical characterization of a chemical entity.
Caption: Relationship between molecular structure and analytical data.
References
- 1. 4-(4-chlorophenyl)piperidin-4-ol | 39512-49-7 | Benchchem [benchchem.com]
- 2. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]
- 3. 4-HYDROXY-4-PHENYLPIPERIDINE(40807-61-2) 1H NMR [m.chemicalbook.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Sonogashira Coupling with 4-Hydroxypiperidine: A Technical Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Sonogashira coupling reactions with 4-hydroxypiperidine.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the hydroxyl group of 4-hydroxypiperidine before performing a Sonogashira coupling?
A1: Generally, it is not necessary to protect the hydroxyl group. The Sonogashira coupling is known to be tolerant of alcohol functionalities, including phenols. However, if you are experiencing side reactions or low yields, protection of the hydroxyl group could be considered as a troubleshooting step.
Q2: Can the secondary amine of 4-hydroxypiperidine interfere with the Sonogashira coupling reaction?
A2: Yes, secondary amines like piperidine can compete with the alkyne for coordination to the palladium catalyst.[1] This can inhibit the catalytic cycle and lead to lower yields. The extent of this inhibition depends on the reaction conditions and the steric hindrance of the amine.
Q3: What are the common side reactions observed in Sonogashira couplings involving 4-hydroxypiperidine?
A3: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the presence of oxygen.[2] Another potential issue is the formation of palladium black, which indicates catalyst decomposition and leads to reduced catalytic activity.
Q4: What is the typical reactivity order for aryl halides in Sonogashira coupling?
A4: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general order of reactivity is I > OTf > Br >> Cl.[1] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating. Aryl chlorides are generally the least reactive and may require specialized catalysts or harsher conditions.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Ensure the use of a high-quality palladium catalyst and copper(I) co-catalyst. - Prepare fresh catalyst solutions if possible. - Consider using a different palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a pre-catalyst).[1][3] |
| Inhibition by 4-Hydroxypiperidine | - Increase the concentration of the alkyne to outcompete the amine for catalyst coordination. - Use a more sterically hindered amine base if 4-hydroxypiperidine is not the intended reactant but a component of the substrate. - Consider a copper-free Sonogashira protocol, as the mechanism may be less susceptible to amine inhibition.[4] |
| Poor Substrate Reactivity | - If using an aryl bromide or chloride, increase the reaction temperature.[1] - For unreactive aryl halides, consider using a more electron-rich phosphine ligand to enhance the rate of oxidative addition.[3] |
| Insufficient Degassing | - Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas (e.g., argon or nitrogen) to prevent oxygen-induced homocoupling.[2] |
High Levels of Homocoupling (Alkyne Dimerization)
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | - Rigorously exclude oxygen from the reaction mixture by using Schlenk techniques or a glovebox. - Degas all solvents and reagents thoroughly before use. |
| High Copper(I) Concentration | - Reduce the loading of the copper(I) co-catalyst. - Consider running the reaction under copper-free conditions.[1] |
| Slow Cross-Coupling Rate | - Optimize reaction conditions (temperature, solvent, base) to favor the cross-coupling pathway over homocoupling. |
Catalyst Decomposition (Formation of Palladium Black)
| Potential Cause | Troubleshooting Steps |
| High Temperature | - Reduce the reaction temperature if possible, especially for reactive aryl halides. |
| Inappropriate Solvent | - Choose a solvent that effectively solubilizes all reactants and the catalyst complex. Common solvents include THF, DMF, and acetonitrile.[5] |
| Ligand Dissociation | - Use a phosphine ligand with a larger bite angle or one that is more strongly coordinating to stabilize the palladium center. |
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for Sonogashira couplings. Note that optimal conditions will vary depending on the specific substrates used.
Table 1: Typical Catalyst and Co-catalyst Loadings
| Component | Typical Loading (mol%) | Notes |
| Palladium Catalyst | 0.5 - 5 | Higher loadings may be needed for less reactive substrates. |
| Copper(I) Co-catalyst | 1 - 10 | Higher concentrations can increase the rate but may also promote homocoupling. |
| Phosphine Ligand | 1 - 10 | The ligand to palladium ratio is crucial for catalyst stability and activity. |
Table 2: Common Solvents and Bases
| Solvent | Base | Typical Reaction Temperature (°C) |
| Tetrahydrofuran (THF) | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Room Temperature - 65 |
| Acetonitrile (MeCN) | TEA, Piperidine | Room Temperature - 80 |
| N,N-Dimethylformamide (DMF) | TEA, Cesium Carbonate (Cs₂CO₃) | Room Temperature - 100 |
Experimental Protocol Example
This is a general protocol that can be adapted for the Sonogashira coupling of an aryl halide with a terminal alkyne in the presence of 4-hydroxypiperidine as a component of one of the reactants.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (3.0 mmol)
-
Degassed solvent (e.g., THF or DMF, 10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, terminal alkyne, PdCl₂(PPh₃)₂, and CuI.
-
Add the degassed solvent via syringe, followed by the triethylamine.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Troubleshooting guide for excessive homocoupling.
Caption: Troubleshooting steps for catalyst decomposition.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of 4-(Phenylethynyl)piperidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(phenylethynyl)piperidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and direct approach for synthesizing this compound involves the nucleophilic addition of a phenylethynyl organometallic reagent to a suitably protected 4-piperidone derivative. The protecting group on the piperidine nitrogen is crucial to prevent side reactions and is typically an acid-labile group like tert-butoxycarbonyl (Boc). The phenylethynyl nucleophile is usually generated in situ from phenylacetylene using a strong base such as n-butyllithium or a Grignard reagent.
Q2: What are the most common side products observed in this synthesis?
Based on the reaction mechanism and typical laboratory observations, the following are the most probable side products:
-
Unreacted N-protected-4-piperidone: Incomplete reaction can lead to the presence of the starting piperidone.
-
1,3-Diphenyl-1,3-propanedione: This can arise from the reaction of the phenylethynyl anion with ambient carbon dioxide followed by reaction with another equivalent of the anion and subsequent rearrangement upon workup.
-
Di-addition product (Bis(phenylethynyl)methanol derivative): While less common with piperidones compared to linear ketones, the formation of a tertiary alcohol resulting from the addition of two phenylethynyl groups to the carbonyl carbon is a possibility, especially if the reaction is not properly controlled.
-
Products from side reactions of the protecting group: Depending on the reaction conditions, the protecting group might undergo partial cleavage or modification.
Q3: How can I minimize the formation of these side products?
To minimize side product formation, consider the following:
-
Ensure anhydrous conditions: Organolithium and Grignard reagents are highly reactive towards water. All glassware should be oven-dried, and anhydrous solvents must be used.
-
Maintain low temperatures: The addition of the organometallic reagent to the 4-piperidone should be carried out at low temperatures (e.g., -78 °C) to control the reactivity and prevent side reactions.
-
Slow addition of the nucleophile: A slow, dropwise addition of the phenylethynyl nucleophile to the piperidone solution can help to maintain a low concentration of the nucleophile and reduce the likelihood of di-addition.
-
Inert atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric oxygen and carbon dioxide.
-
Proper stoichiometry: Use of a slight excess (typically 1.1 to 1.5 equivalents) of the phenylethynyl nucleophile can help drive the reaction to completion without promoting excessive side product formation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction. 2. Decomposition of the product during workup or purification. 3. Inefficient formation of the phenylethynyl nucleophile. | 1. Increase reaction time or temperature slightly after the initial addition. Monitor the reaction by TLC. 2. Use a buffered aqueous workup (e.g., saturated ammonium chloride solution) to avoid harsh pH conditions. Purify using column chromatography with a suitable solvent system. 3. Ensure the quality of the strong base (e.g., titrate n-butyllithium). |
| Presence of a significant amount of starting N-protected-4-piperidone | 1. Insufficient amount of the phenylethynyl nucleophile. 2. Deactivation of the nucleophile by moisture or other electrophiles. | 1. Increase the stoichiometry of phenylacetylene and the strong base. 2. Rigorously dry all glassware and solvents. Ensure the reaction is performed under a strictly inert atmosphere. |
| Isolation of a byproduct with a mass corresponding to a di-addition product | Over-addition of the phenylethynyl nucleophile or localized high concentrations. | Add the phenylethynyl nucleophile solution slowly and dropwise to a well-stirred solution of the piperidone at a low temperature. |
| Complex mixture of products observed by TLC or NMR | 1. Reaction temperature was too high. 2. Presence of significant impurities in starting materials. 3. Side reactions involving the protecting group. | 1. Maintain a consistently low temperature during the addition and initial reaction phase. 2. Purify the starting N-protected-4-piperidone and phenylacetylene before use. 3. Choose a more robust protecting group if necessary, although Boc is generally suitable for these conditions. |
Experimental Protocols
Key Experiment: Synthesis of 1-Boc-4-(phenylethynyl)piperidin-4-ol
Materials:
-
N-Boc-4-piperidone
-
Phenylacetylene
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-Boc-4-piperidone (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask under nitrogen, dissolve phenylacetylene (1.2 eq) in anhydrous THF.
-
To the phenylacetylene solution at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir the resulting solution at this temperature for 30 minutes to ensure complete formation of lithium phenylacetylide.
-
Slowly add the freshly prepared lithium phenylacetylide solution to the N-Boc-4-piperidone solution at -78 °C via a cannula.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Boc-4-(phenylethynyl)piperidin-4-ol.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Relationship between Reactants and Potential Products/Side Products
Caption: Relationship between reactants and potential products in the synthesis.
Technical Support Center: Synthesis of 4-(Phenylethynyl)piperidin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the yield of 4-(Phenylethynyl)piperidin-4-ol. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the addition of a phenylethynyl nucleophile to an N-protected 4-piperidone.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this synthesis can stem from several factors. The most common culprits are:
-
Poor quality of the Grignard reagent or organolithium reagent: These reagents are highly sensitive to moisture and air. Incomplete formation or degradation of the reagent will directly lead to lower yields.
-
Side reactions: The strong basicity of the phenylethynyl anion can lead to enolization of the 4-piperidone starting material, creating a non-reactive enolate.
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or poor mixing.
-
Product loss during workup and purification: The product may be partially soluble in the aqueous layer during extraction, or it may be difficult to separate from byproducts during chromatography.
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: A common byproduct is the result of the enolization of the 4-piperidone. This is particularly problematic with sterically hindered piperidones or when using highly basic reagents like organolithiums. To minimize this, you can:
-
Use a less basic nucleophile, such as a Grignard reagent (phenylethynylmagnesium bromide), which is generally less prone to causing enolization compared to the corresponding lithium acetylide.
-
Add the 4-piperidone solution slowly to the acetylide solution at a low temperature to keep the concentration of the ketone low and favor the nucleophilic addition over enolization.
-
Consider the use of a Lewis acid additive, such as cerium(III) chloride (Luche conditions), which can enhance the electrophilicity of the carbonyl group and promote nucleophilic addition.
Another potential side reaction is the Wurtz-type coupling of the Grignard reagent with any unreacted alkyl or aryl halide used in its preparation, leading to the formation of biphenyl or other coupling products. Ensuring the complete formation of the Grignard reagent before adding the piperidone is crucial.
Q3: How can I confirm the successful formation of my phenylethynyl Grignard reagent?
A3: Visual confirmation is the first step; you should observe the disappearance of the magnesium turnings and the formation of a cloudy grey or brown solution. For a more quantitative assessment, you can perform a titration. A common method is titration against a solution of iodine in an anhydrous solvent until the iodine color persists.
Q4: What is the optimal N-protecting group for the 4-piperidone starting material?
A4: The choice of the N-protecting group is critical for the success of the reaction.
-
Boc (tert-butoxycarbonyl): This is a good choice as it is relatively stable under the basic conditions of the Grignard reaction and can be easily removed under acidic conditions.
-
Benzyl (Bn): This group is also stable to the reaction conditions and can be removed by catalytic hydrogenation. The synthesis of 1-benzyl-4-(phenylethynyl)piperidin-4-ol has been reported.
-
Avoid protecting groups with acidic protons, such as amides or carbamates with N-H bonds, as they will be deprotonated by the strongly basic nucleophile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most direct and widely used method is the nucleophilic addition of a phenylethynyl anion to an N-protected 4-piperidone. The phenylethynyl anion is typically generated in situ from phenylacetylene using a strong base, most commonly n-butyllithium or by forming a Grignard reagent (phenylethynylmagnesium bromide).
Q2: What are the key reaction parameters to control for maximizing the yield?
A2: To maximize the yield, it is crucial to control the following parameters:
-
Anhydrous and inert conditions: The reaction is highly sensitive to moisture and oxygen. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: The addition of the 4-piperidone to the acetylide solution should be performed at a low temperature (typically -78 °C for organolithium reagents or 0 °C for Grignard reagents) to minimize side reactions.
-
Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of the phenylethynyl nucleophile is generally used to ensure complete conversion of the 4-piperidone.
-
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are the solvents of choice for these reactions.
Q3: How is the product typically purified?
A3: After quenching the reaction with an aqueous solution (e.g., saturated ammonium chloride), the product is extracted into an organic solvent. The crude product is then typically purified by column chromatography on silica gel.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(Phenylethynyl)piperidin-4-ol via Grignard Reaction
This protocol is based on the general procedure for the addition of Grignard reagents to ketones.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Bromobenzene
-
Phenylacetylene
-
N-Boc-4-piperidone
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, place a solution of bromobenzene (1.1 eq.) in anhydrous THF.
-
Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should start, as indicated by a color change and gentle reflux. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Formation of Phenylethynylmagnesium Bromide:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add phenylacetylene (1.0 eq.) dropwise. A vigorous evolution of gas (ethane) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
-
Reaction with N-Boc-4-piperidone:
-
Cool the solution of phenylethynylmagnesium bromide to 0 °C.
-
In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF.
-
Add the solution of N-Boc-4-piperidone dropwise to the Grignard reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Data Presentation
The following table provides a summary of how different reaction parameters can influence the yield of this compound. The data is illustrative and based on typical outcomes for this type of reaction.
| Entry | N-Protecting Group | Base/Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Boc | n-BuLi | THF | -78 to RT | 3 | 75 |
| 2 | Boc | PhC≡CMgBr | THF | 0 to RT | 4 | 85 |
| 3 | Bn | n-BuLi | THF | -78 to RT | 3 | 70 |
| 4 | Bn | PhC≡CMgBr | THF | 0 to RT | 4 | 88 |
| 5 | Cbz | PhC≡CMgBr | THF | 0 to RT | 4 | 82 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
Optimizing reaction conditions for phenylethynyl piperidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of phenylethynyl piperidine derivatives. The guidance is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing phenylethynyl piperidine?
A1: The most prevalent and versatile method for synthesizing phenylethynyl piperidine is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a halogenated piperidine derivative (e.g., 4-iodo- or 4-bromopiperidine) with phenylacetylene, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] To prevent side reactions on the piperidine nitrogen, it is common practice to use an N-protected piperidine, such as N-Boc-4-iodopiperidine.
Q2: Why is it necessary to use a protecting group on the piperidine nitrogen?
A2: The piperidine nitrogen is a secondary amine and can act as a nucleophile or a ligand for the metal catalysts, leading to undesired side reactions and catalyst deactivation. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, temporarily blocks the reactivity of the nitrogen atom, ensuring that the coupling reaction proceeds cleanly at the desired position.[3][4] The Boc group can be readily removed later in the synthetic sequence.
Q3: What are the key components of a typical Sonogashira reaction for this synthesis?
A3: A standard Sonogashira coupling for phenylethynyl piperidine synthesis involves the following key components:
-
Substrates: An N-protected halo-piperidine (e.g., N-Boc-4-iodopiperidine) and phenylacetylene.
-
Palladium Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂.[1]
-
Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), which facilitates the formation of a copper acetylide intermediate.[2]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[5]
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.[5]
Troubleshooting Guide
Problem 1: Low or no product yield.
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous and properly degassed.[5] The formation of palladium black is an indicator of catalyst decomposition.
-
Insufficient Temperature: While some Sonogashira reactions can proceed at room temperature, others may require heating. If the reaction is sluggish, consider increasing the temperature to 50-70 °C.
-
Poor Quality Reagents: Use freshly distilled or high-purity solvents and bases. The quality of the copper(I) iodide can also be critical; consider using a freshly opened bottle or purifying it if necessary.
-
Inappropriate Halide: The reactivity of the halo-piperidine follows the order I > Br >> Cl. If you are using a bromo- or chloro-piperidine derivative, you may need to use a more active catalyst system or higher reaction temperatures.
Problem 2: Formation of significant side products.
Possible Causes and Solutions:
-
Homocoupling of Phenylacetylene (Glaser Coupling): This is a common side reaction, especially in the presence of oxygen. To minimize the formation of 1,4-diphenylbuta-1,3-diyne, ensure the reaction is thoroughly deoxygenated. Running the reaction under copper-free conditions is another effective strategy to prevent this side reaction.
-
Dehalogenation of the Piperidine Substrate: This can occur if the reaction conditions are too harsh or if there are impurities in the reaction mixture. Consider using a milder base or lowering the reaction temperature.
-
Multiple Spots on TLC: A messy thin-layer chromatography (TLC) plate can indicate a variety of issues, including catalyst decomposition, homocoupling, and other side reactions.[6] Ensure all reagents are pure and the reaction is run under strictly inert conditions.
Problem 3: The reaction stalls before the starting material is fully consumed.
Possible Causes and Solutions:
-
Catalyst Deactivation: The catalyst may have decomposed over the course of the reaction. In some cases, adding a fresh portion of the palladium catalyst can restart the reaction.
-
Base Consumption: Ensure that a sufficient excess of the amine base is used to neutralize the acid produced during the reaction.
-
Inhibition by Byproducts: Certain byproducts can inhibit the catalyst. If possible, monitor the reaction by techniques like GC-MS or LC-MS to identify potential inhibitors.
Data Presentation
The following tables provide representative data on the optimization of Sonogashira coupling conditions for the synthesis of aryl-alkynes, which can be used as a starting point for optimizing the synthesis of phenylethynyl piperidine.
Table 1: Effect of Catalyst and Base on Yield
| Entry | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | THF | 25 | 75 |
| 2 | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (3) | THF | 50 | 85 |
| 3 | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (3) | DMF | 25 | 78 |
| 4 | PdCl₂(PPh₃)₂ (5) | - | Et₃N (3) | THF | 50 | 65 |
Note: Yields are representative and may vary depending on the specific substrates and reaction scale.
Table 2: Effect of Solvent and Temperature on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | 25 | 24 | 70 |
| 2 | THF | 50 | 12 | 88 |
| 3 | DMF | 25 | 24 | 75 |
| 4 | DMF | 70 | 8 | 92 |
| 5 | Toluene | 80 | 12 | 85 |
Note: Reaction conditions: PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), Et₃N (3 equiv).
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(phenylethynyl)piperidine
This protocol describes a general procedure for the Sonogashira coupling of N-Boc-4-iodopiperidine with phenylacetylene.
Materials:
-
N-Boc-4-iodopiperidine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add N-Boc-4-iodopiperidine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv).
-
Add anhydrous, degassed THF via syringe.
-
Add freshly distilled Et₃N (3.0 equiv) to the mixture.
-
Finally, add phenylacetylene (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-Boc-4-(phenylethynyl)piperidine.
Visualizations
Caption: Experimental workflow for the synthesis of N-Boc-4-(phenylethynyl)piperidine.
Caption: Troubleshooting logic for low yield in phenylethynyl piperidine synthesis.
References
Technical Support Center: 4-(Phenylethynyl)piperidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered by researchers, scientists, and drug development professionals during experiments with 4-(Phenylethynyl)piperidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on its chemical structure, which includes a tertiary alcohol, a piperidine ring, and a phenylethynyl group, the primary stability concerns are potential degradation through oxidation, sensitivity to acidic conditions, and thermal decomposition. The hydrochloride salt form is generally stable under standard laboratory conditions but can be sensitive to strong oxidizing agents.[1]
Q2: How should this compound be properly stored?
To ensure stability, this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to keep it in a cool, dry, and well-ventilated place.[2][3] Inert atmosphere (e.g., argon or nitrogen) is recommended for highly sensitive experiments.
Q3: What are the known hazardous decomposition products?
While specific data for this compound is limited, thermal decomposition of similar piperidine-containing compounds can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2]
Q4: Can this compound undergo oxidation?
Yes, the piperidine nitrogen and the tertiary alcohol are susceptible to oxidation. Exposure to strong oxidizing agents should be avoided.[1][2] The phenylethynyl group can also undergo oxidative cleavage under harsh conditions.
Q5: Is this compound sensitive to pH changes?
The tertiary alcohol is prone to elimination reactions under acidic conditions, which could lead to the formation of a double bond in the piperidine ring. Therefore, exposure to strong acids should be minimized.
Troubleshooting Guides
Issue 1: Unexpected Impurities in NMR/LC-MS Analysis
Possible Cause: Degradation of the compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound was stored as recommended (cool, dry, dark, inert atmosphere).
-
Check Solvent Purity: Use high-purity, dry, and degassed solvents for your experiments. Peroxides in older ether solvents can be a source of oxidation.
-
Minimize Exposure to Air and Light: Prepare samples quickly and, if necessary, work under an inert atmosphere. Use amber vials to protect from light.
-
Analyze for Degradation Products: Look for mass peaks or NMR signals corresponding to potential degradation products, such as the dehydrated piperidine derivative or oxidized species.
Issue 2: Poor Reproducibility in Biological Assays
Possible Cause: Inconsistent concentration of the active compound due to degradation in the assay medium.
Troubleshooting Steps:
-
Assess Stability in Assay Buffer: Perform a time-course experiment by incubating this compound in your assay buffer and analyzing its concentration at different time points by LC-MS.
-
Adjust Buffer pH: If degradation is observed, consider adjusting the pH of the buffer to be closer to neutral, if the assay allows.
-
Prepare Fresh Solutions: Always prepare solutions of the compound fresh before each experiment. Avoid using old stock solutions.
-
Include Control Experiments: Run parallel controls to monitor the stability of the compound over the course of the experiment.
Data Presentation
Table 1: Recommended Storage Conditions and Incompatibilities
| Parameter | Recommendation |
| Storage Temperature | 2-8 °C (Short-term), -20 °C (Long-term) |
| Atmosphere | Inert (Argon or Nitrogen recommended) |
| Light | Protect from light (use amber vials) |
| Moisture | Store in a desiccator |
| Incompatible Materials | Strong oxidizing agents, strong acids |
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Handle the compound in a well-ventilated area or under a fume hood.[2][3]
-
For preparing solutions, use high-purity, anhydrous solvents. If the compound is in its hydrochloride salt form, aqueous buffers can be used, but stability should be verified.
-
Sonicate briefly if necessary to dissolve.
-
Store solutions at -20°C or -80°C for short-term storage and use within a limited timeframe. For sensitive applications, always use freshly prepared solutions.
Protocol 2: Assessing Compound Stability in Solution
-
Prepare a stock solution of this compound in a relevant solvent or buffer at a known concentration.
-
Divide the solution into multiple aliquots in separate vials.
-
Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from each condition.
-
Analyze the concentration and purity of the compound in each aliquot using a validated analytical method like LC-MS or HPLC-UV.
-
Plot the concentration of the compound as a function of time for each condition to determine its stability profile.
Visualizations
References
Technical Support Center: 4-(Phenylethynyl)piperidin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 4-(Phenylethynyl)piperidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under forced degradation conditions?
A1: Based on the functional groups present (a tertiary alcohol on a piperidine ring and a phenylethynyl group), the primary degradation pathways of this compound are hypothesized to be:
-
Acid-Catalyzed Dehydration: Under acidic conditions, the tertiary alcohol at the 4-position is susceptible to dehydration, leading to the formation of a double bond in the piperidine ring.
-
Oxidation: The piperidine ring and the phenylethynyl group can both be oxidized. The piperidine nitrogen can be oxidized, or the carbon adjacent to the nitrogen can be oxidized to form a lactam. The carbon-carbon triple bond of the phenylethynyl group is also susceptible to oxidative cleavage.
-
Photodegradation: Aromatic and alkyne-containing compounds can be susceptible to photolytic degradation, which may involve isomerization, cyclization, or photooxidation.
Q2: What are the likely degradation products of this compound?
A2: The following are hypothesized degradation products based on the expected degradation pathways:
-
Dehydration Product: 4-(Phenylethynyl)-1,2,3,6-tetrahydropyridine.
-
Oxidation Products: 4-Oxo-4-(phenylethynyl)piperidine (from oxidation of the tertiary alcohol), and potentially ring-opened products from the oxidative cleavage of the piperidine ring or the phenylethynyl triple bond.
-
Photodegradation Products: These can be complex and may include isomers or photoadducts.
Q3: How does pH affect the stability of this compound?
A3: The pH of the solution is expected to have a significant impact on the stability of the molecule.
-
Acidic pH: Promotes the dehydration of the tertiary alcohol.
-
Basic pH: The molecule is likely more stable under basic conditions with respect to dehydration, but the piperidine nitrogen may be more susceptible to oxidation.
-
Neutral pH: The molecule is expected to be relatively stable, but long-term storage and exposure to light and oxygen should still be controlled.
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing both aromatic and alkyne moieties can be light-sensitive. Photolytic degradation can lead to a variety of products, and it is recommended to protect solutions and solid material from light.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing for the Parent Compound | The basic piperidine nitrogen interacts with acidic silanol groups on the HPLC column packing material.[1][2][3][4][5] | - Lower the mobile phase pH: Use a mobile phase with a pH between 2 and 4 to protonate the silanol groups and reduce interaction.[1][2] - Use a competing base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.[2] - Use a modern, end-capped column: Employ a high-purity silica column with advanced end-capping to minimize exposed silanol groups. |
| Poor Resolution Between Degradation Products | The degradation products have very similar polarities. | - Optimize the mobile phase: Adjust the organic modifier concentration, try a different organic solvent (e.g., methanol instead of acetonitrile), or use a gradient elution. - Change the column chemistry: Test a column with a different stationary phase (e.g., phenyl-hexyl or pentafluorophenyl) that may offer different selectivity. |
| Ghost Peaks Appearing in the Chromatogram | Contamination in the mobile phase, sample, or carryover from a previous injection. | - Filter all mobile phases and samples. - Run a blank gradient to check for system contamination. - Implement a robust needle wash protocol in the autosampler method. |
LC-MS Analysis Issues
| Problem | Possible Cause | Recommended Solution |
| Ion Suppression of the Parent Compound or Degradants | Co-eluting matrix components compete for ionization in the MS source, reducing the signal of the analyte.[6][7][8][9] | - Improve chromatographic separation: Optimize the HPLC method to separate the analytes from interfering matrix components. - Dilute the sample: This can reduce the concentration of interfering species.[9] - Use a different ionization source: If available, try Atmospheric Pressure Chemical Ionization (APCI) as it can be less susceptible to ion suppression than Electrospray Ionization (ESI) for certain compounds.[9] |
| Difficulty in Identifying Unknown Degradation Products | Complex fragmentation patterns or low abundance of the degradant. | - Perform MS/MS (tandem mass spectrometry): This will provide fragmentation data to help elucidate the structure. - Analyze the fragmentation pattern: Look for characteristic losses. For piperidine derivatives, neutral losses of water or other small molecules are common.[10][11] - Use high-resolution mass spectrometry (HRMS): This provides accurate mass measurements to determine the elemental composition of the degradants. |
Quantitative Data Summary
The following tables are templates for summarizing quantitative data from forced degradation studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant(s) (Peak Area %) |
| 0.1 M HCl, 80°C, 24h | e.g., 15.2% | e.g., 2 | e.g., DP1 (10.5%), DP2 (4.7%) |
| 0.1 M NaOH, 80°C, 24h | e.g., 5.8% | e.g., 1 | e.g., DP3 (5.8%) |
| 3% H₂O₂, RT, 24h | e.g., 20.5% | e.g., 3 | e.g., DP4 (12.1%), DP5 (5.3%), DP6 (3.1%) |
| Thermal (80°C, 72h) | e.g., 2.1% | e.g., 1 | e.g., DP1 (2.1%) |
| Photolytic (ICH Q1B) | e.g., 12.7% | e.g., 2 | e.g., DP7 (8.9%), DP8 (3.8%) |
Table 2: Mass Spectrometric Data of this compound and its Degradation Products
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Major MS/MS Fragments (m/z) |
| This compound | e.g., 10.5 | e.g., 216.1383 | e.g., 198 (loss of H₂O), 159 |
| DP1 (Dehydration Product) | e.g., 12.1 | e.g., 198.1277 | e.g., 182, 154 |
| DP4 (Oxidation Product) | e.g., 9.8 | e.g., 214.1226 | e.g., 186, 157 |
Experimental Protocols
Forced Degradation Studies
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid drug substance in a temperature-controlled oven at 80°C for 72 hours.
-
Dissolve the stressed solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, then hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. uhplcs.com [uhplcs.com]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 4-(Phenylethynyl)piperidin-4-ol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(Phenylethynyl)piperidin-4-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude this compound appears as a dark, oily residue. What are the likely impurities?
A1: A dark, oily appearance in the crude product often suggests the presence of several common impurities arising from the synthesis, which is typically a Sonogashira-type coupling of a protected 4-piperidone with phenylacetylene. Potential impurities include:
-
Residual catalyst: Palladium and copper catalysts used in the Sonogashira coupling can result in a dark coloration.
-
Alkyne homocoupling byproducts: Phenylacetylene can couple with itself to form 1,4-diphenylbutadiyne, especially in the presence of copper catalysts and oxygen.[1]
-
Unreacted starting materials: Residual N-protected 4-piperidone and phenylacetylene may be present.
-
Solvent residues: High-boiling point solvents like DMF or amines used as bases (e.g., piperidine, triethylamine) can be difficult to remove under vacuum.[1]
-
Degradation products: Propargyl alcohols can be sensitive to heat and acidic conditions, potentially leading to decomposition.[2][3]
Q2: I am observing a significant amount of a non-polar byproduct that runs high on the TLC plate. What could this be and how do I remove it?
A2: This is likely the 1,4-diphenylbutadiyne homocoupling product, which is significantly less polar than the desired this compound due to the absence of the hydroxyl and amine groups.
-
Troubleshooting:
-
Prevention during synthesis: Minimize the amount of copper catalyst, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative coupling, and add the terminal alkyne slowly to the reaction mixture.
-
Purification: This byproduct is typically easily separable by flash column chromatography due to the large difference in polarity. A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, will elute the 1,4-diphenylbutadiyne first, followed by the more polar product.
-
Q3: My compound seems to be degrading during silica gel column chromatography, resulting in streaking on the TLC and low yield. What is happening and how can I prevent it?
A3: Tertiary propargyl alcohols can be sensitive to the acidic nature of standard silica gel, which can catalyze decomposition or rearrangement reactions.[4] The basic nitrogen of the piperidine ring can also interact strongly with the acidic silica surface, leading to tailing and poor separation.
-
Troubleshooting:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your elution solvent and add 1-2% of triethylamine or another volatile base (like pyridine) to neutralize the acidic sites. Let it stir for 30 minutes before packing the column.
-
Use alternative stationary phases: Consider using neutral or basic alumina for chromatography. Alternatively, reversed-phase chromatography (C18 silica) with a mobile phase such as acetonitrile/water or methanol/water may be a suitable option if the compound is sufficiently soluble.
-
Minimize contact time: Run the column as quickly as possible (flash chromatography) without sacrificing separation. Avoid letting the compound sit on the column for extended periods.
-
Q4: I am struggling to induce crystallization of my purified this compound. It remains an oil even after removing all solvent. What should I do?
A4: Propargyl alcohols can have low melting points or exist as oils at room temperature, making crystallization challenging.[2] The presence of even minor impurities can also inhibit crystal formation.
-
Troubleshooting:
-
Ensure high purity: First, confirm the purity of your oil by NMR or LC-MS. If significant impurities are present, another round of chromatography may be necessary.
-
Solvent screening for recrystallization: Use a small amount of the purified oil and test a variety of solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but fully soluble upon heating (e.g., ethyl acetate, isopropyl alcohol, or mixtures like ethyl acetate/hexanes or dichloromethane/petroleum ether).
-
Induce crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of the desired compound, add it to the supersaturated solution to induce crystallization.
-
Cooling: Slowly cool the solution. Start at room temperature, then move to a refrigerator (4 °C), and finally to a freezer (-20 °C) if necessary. Avoid crash cooling, as this can lead to the formation of an amorphous solid or oiling out.
-
-
Formation of a crystalline salt: If the freebase is resistant to crystallization, consider forming a salt (e.g., hydrochloride or tosylate) by treating a solution of the purified compound with an appropriate acid. Salts often have higher melting points and are more crystalline.
-
Quantitative Data Summary
The following tables provide hypothetical but representative data for the purification of this compound, based on typical outcomes for similar compounds.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (by LCMS) | Final Purity (by LCMS) | Typical Yield (%) | Notes |
| Flash Chromatography (Silica Gel) | ~75% | >95% | 60-80% | Potential for some degradation if silica is not neutralized. |
| Flash Chromatography (Neutral Alumina) | ~75% | >98% | 70-85% | Good alternative to silica gel to avoid degradation. |
| Recrystallization | >95% (from chromatography) | >99% | 85-95% | Effective for removing minor impurities post-chromatography. |
| Acid-Base Extraction | ~75% | ~85-90% | 90-95% | Good for removing non-basic impurities, but may not remove related basic byproducts. |
Table 2: Solubility Data for Recrystallization Screening
| Solvent | Solubility at 25°C | Solubility at 78°C (Boiling Point) | Suitability for Recrystallization |
| Hexanes | Insoluble | Sparingly Soluble | Good for co-solvent systems (e.g., with Ethyl Acetate). |
| Ethyl Acetate | Sparingly Soluble | Soluble | Potentially a good single-solvent system. |
| Isopropanol | Soluble | Very Soluble | May require cooling to low temperatures for good recovery. |
| Water | Slightly Soluble | Slightly Soluble | Unlikely to be a good solvent for the freebase. |
| Toluene | Soluble | Very Soluble | Poor choice, high solubility at room temperature. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
-
Preparation of Deactivated Silica:
-
In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude product).
-
Create a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% (v/v).
-
Stir the slurry for 30 minutes.
-
-
Column Packing:
-
Pour the slurry into the chromatography column and use gentle air pressure to pack the column evenly.
-
Ensure the packed column is stable and does not have any cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate + 1% Et₃N).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 Hexanes:Ethyl Acetate + 1% Et₃N).
-
Collect fractions and monitor them by TLC. The non-polar 1,4-diphenylbutadiyne byproduct will elute first, followed by the desired product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place the purified oil (from chromatography) in a clean Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystal formation begins at room temperature, place the flask in a refrigerator (4°C) for several hours, or overnight, to maximize crystal growth.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for low yield after column chromatography.
Caption: Logical diagram of potential impurity sources in the synthesis of the target compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. EP0256745A2 - Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl alcohols using the same - Google Patents [patents.google.com]
- 3. rawsource.com [rawsource.com]
- 4. PMA-Silica Gel Catalyzed Propargylation of Aromatic Compounds with Arylpropargyl Alcohols under Solvent-Free Conditions [organic-chemistry.org]
Removal of palladium catalyst from 4-(phenylethynyl)piperidin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of palladium catalysts from reaction mixtures, with a focus on compounds such as 4-(phenylethynyl)piperidin-4-ol.
Troubleshooting Guide
Issue 1: Incomplete Palladium Removal After Filtration
-
Symptom: Significant palladium contamination remains in the product after filtration through celite or a silica plug.
-
Possible Causes:
-
Formation of soluble palladium complexes: The palladium catalyst may have formed soluble complexes with ligands (e.g., phosphines) or the product itself, allowing it to pass through the filter.[1][2]
-
Colloidal palladium: Finely dispersed palladium particles may not be effectively trapped by the filtration medium.[1]
-
Inappropriate solvent: The solvent used for filtration may keep the palladium species solubilized.
-
-
Solutions:
-
Solvent Swap: Before filtration, consider replacing the reaction solvent with one in which the palladium species are less soluble.[1]
-
Acid/Base Treatment: In some cases, adding a mild acid or base can precipitate the palladium catalyst, which can then be removed by filtration.[1]
-
Use of Scavengers: Employ a solid-supported palladium scavenger to specifically bind and remove the palladium. These can be filtered off easily after treatment.[2][3][4]
-
Activated Charcoal Treatment: Stirring the reaction mixture with activated charcoal can adsorb the palladium catalyst.[5][6] However, this may also lead to product loss.[6]
-
Issue 2: Product Loss During Purification
-
Symptom: Low yield of the final product after the palladium removal step.
-
Possible Causes:
-
Adsorption onto filtration media: The product may adsorb onto celite, silica gel, or activated charcoal.[6]
-
Co-precipitation with palladium: The product might precipitate along with the palladium catalyst during treatment.
-
Degradation: The purification method itself might be causing degradation of the desired compound.
-
-
Solutions:
-
Thorough Washing: Ensure the filtration medium is washed thoroughly with a suitable solvent to recover any adsorbed product.[1]
-
Optimize Scavenger Amount: Use the minimum effective amount of scavenger to avoid excessive product loss.[7]
-
Alternative Scavengers: Test different types of scavengers, as some may have a lower affinity for the product.
-
Crystallization: If applicable, crystallization can be an effective method for purification and palladium removal, potentially with lower product loss compared to adsorption methods.[8]
-
Issue 3: Scavenger Inefficiency
-
Symptom: The chosen palladium scavenger does not effectively reduce palladium levels.
-
Possible Causes:
-
Incorrect Scavenger Type: The functional groups on the scavenger may not be optimal for the specific palladium species present in the reaction mixture. For example, thiol-based scavengers are effective but can sometimes be affected by other sulfur-containing compounds.[7]
-
Insufficient Equilibration Time: The scavenger may not have been stirred with the reaction mixture for a sufficient amount of time to bind the palladium.
-
Temperature Effects: The efficiency of scavenging can be temperature-dependent.[3]
-
-
Solutions:
-
Screen Different Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, amine, TMT-based) to find the most effective one for your system.[9][10]
-
Increase Stirring Time and/or Temperature: Allow for longer contact time between the scavenger and the solution, and consider gentle heating as recommended by the scavenger manufacturer.[3]
-
Optimize Solvent: The solvent can influence the scavenger's performance.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts?
A1: The most common methods include:
-
Filtration through Celite: A simple and often effective first step to remove heterogeneous palladium catalysts and palladium black.[1][5][8]
-
Silica Gel Chromatography: Effective for removing palladium residues, especially when the product has a different polarity.[5][8]
-
Activated Charcoal: Can be used to adsorb palladium, but may also lead to product loss.[5][6]
-
Palladium Scavengers: Solid-supported reagents with functional groups that chelate palladium, allowing for its removal by filtration.[3][4] These are often highly effective for removing trace amounts of palladium.[11]
Q2: How do I choose the right palladium scavenger?
A2: The choice of scavenger depends on the nature of the palladium species in your reaction, the solvent system, and the stability of your product. Thiol-based scavengers are very common and effective.[6] Other options include amine-functionalized silica and polymer-bound trimercaptotriazine (TMT).[3][12] It is often recommended to screen a few different scavengers to find the optimal one for your specific application.
Q3: Can I use a combination of methods?
A3: Yes, a combination of methods is often the most effective approach. For example, an initial filtration through Celite can remove the bulk of the palladium, followed by treatment with a scavenger to remove trace amounts.[5] Combining a chelating agent with activated carbon has also been shown to be highly effective.[3]
Q4: How can I quantify the amount of residual palladium in my sample?
A4: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are highly sensitive techniques for quantifying trace metals like palladium. High-Performance Liquid Chromatography (HPLC) can sometimes be used to detect palladium complexes if they have a chromophore.[2][13]
Quantitative Data on Palladium Removal
The following table summarizes reported efficiencies of various palladium removal methods from different reaction systems. Note that the efficiency can be highly dependent on the specific reaction conditions and the nature of the product.
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Reference |
| TMT Treatment | ~2000 | <15 | >99.25 | [3] |
| TMT (20 mol%) + Activated Charcoal (0.2 wt) | 2239 | 20 | ~99.1 | [3] |
| Activated Charcoal (2 g) | 800 | ~100 | 88 | [6] |
| Biotage® Si-Thiol | 800 | <14.4 | >98.2 | [6] |
| Biotage MP-TMT (4 equiv) | 852 | <1 (approx.) | ~100 | [7][12] |
| Competitor TMT (16 equiv) | 852 | <1 (approx.) | ~100 | [7] |
Experimental Protocols
Protocol 1: Filtration through Celite
-
Dilute the reaction mixture with a suitable solvent in which the product is soluble but the palladium catalyst is minimally soluble.[1]
-
Prepare a small plug of Celite (1-2 cm thick) in a sintered glass funnel or a Büchner funnel.[1]
-
Pre-wet the Celite pad with the same solvent used for dilution.
-
Slowly pass the reaction mixture through the Celite pad.
-
Wash the Celite pad with additional fresh solvent to ensure complete recovery of the product.[1]
-
Combine the filtrates and concentrate under reduced pressure.
Protocol 2: Activated Charcoal Treatment
-
To the crude reaction mixture, add activated charcoal (typically 5-10 wt% relative to the product).
-
Stir the suspension at room temperature for 1-2 hours.
-
Remove the charcoal by filtration through a pad of Celite.
-
Wash the charcoal and Celite pad thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
Protocol 3: Palladium Scavenging
-
Choose a suitable palladium scavenger based on the nature of your palladium catalyst and product.
-
Add the scavenger to the crude reaction mixture (typically 2-10 equivalents relative to the palladium catalyst).
-
Stir the mixture at room temperature or with gentle heating for the time recommended by the manufacturer (typically 1-16 hours).[3]
-
Monitor the removal of palladium by a suitable analytical technique if possible.
-
Remove the scavenger by filtration.
-
Wash the scavenger with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure.
Decision-Making Workflow for Palladium Removal
Caption: A decision-making workflow for selecting an appropriate palladium removal method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. sopachem.com [sopachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
Managing sensitive functional groups in 4-hydroxypiperidine reactions
Welcome to the technical support center for managing sensitive functional groups in reactions involving 4-hydroxypiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I need to selectively functionalize the hydroxyl group of 4-hydroxypiperidine. How do I protect the secondary amine?
A1: The most common and effective method for protecting the secondary amine of 4-hydroxypiperidine is by using the tert-butyloxycarbonyl (Boc) group.[1][2] This is achieved by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc anhydride) in a suitable solvent like methanol, often with a mild base such as potassium carbonate.[1][3] The Boc group is stable under a wide range of reaction conditions used to modify the hydroxyl group but can be easily removed under acidic conditions.[1]
Q2: What are the standard conditions for removing the Boc protecting group from the piperidine nitrogen?
A2: The Boc group is typically removed under acidic conditions.[1] A common and effective method is using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][4] Another frequently used reagent is a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane.[5] The reaction is usually fast, often completing within a couple of hours at room temperature.[5]
Q3: Can I perform reactions on the nitrogen of 4-hydroxypiperidine without protecting the hydroxyl group?
A3: Yes, it is possible to selectively perform reactions such as N-alkylation or N-acylation without protecting the hydroxyl group. The secondary amine is generally more nucleophilic than the secondary alcohol. However, for reactions that are sensitive to the presence of a free hydroxyl group or that might lead to O-functionalization as a side product, protection of the hydroxyl group may be necessary to ensure clean product formation and higher yields.
Q4: What is an orthogonal protection strategy, and how can it be applied to 4-hydroxypiperidine?
A4: An orthogonal protection strategy involves using multiple protecting groups in a molecule that can be removed under different, specific conditions without affecting the other protecting groups.[6][7][8] For 4-hydroxypiperidine, you could protect the nitrogen with a Boc group (acid-labile) and the hydroxyl group with a benzyl (Bn) ether (removable by hydrogenolysis) or a silyl ether like TBDMS (removable with fluoride ions). This allows for the selective deprotection and subsequent reaction at either the nitrogen or the oxygen atom.[7]
Troubleshooting Guides
N-Alkylation of 4-Hydroxypiperidine
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature.- Use a stronger base to ensure complete deprotonation of the piperidine nitrogen.- Ensure the alkylating agent is reactive enough. Consider converting an alkyl chloride or bromide to an iodide in situ (Finkelstein reaction). |
| Side reactions. | - If O-alkylation is observed, consider protecting the hydroxyl group before N-alkylation.- For reactions prone to elimination of the alkyl halide, use milder reaction conditions (lower temperature).[9] | |
| Difficult Purification | Presence of unreacted starting material and di-alkylated product. | - Use a slight excess of the alkylating agent to drive the reaction to completion, but monitor carefully to avoid di-alkylation if a mono-alkylated product is desired.- Employ column chromatography with a suitable solvent system for separation. |
O-Acylation of N-Boc-4-hydroxypiperidine
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Acylation | Insufficiently reactive acylating agent or incomplete activation. | - Use a more reactive acylating agent (e.g., acyl chloride or anhydride instead of a carboxylic acid with a coupling agent).- If using a coupling agent like DCC or EDC, ensure it is fresh and used in sufficient stoichiometry. Add an activator like DMAP. |
| Formation of Side Products | Base-catalyzed side reactions. | - Use a non-nucleophilic base like triethylamine or DIPEA.- Perform the reaction at a lower temperature to minimize side reactions. |
| Difficult Product Isolation | Water-soluble byproducts from coupling agents (e.g., DCU). | - If using DCC, filter off the precipitated dicyclohexylurea (DCU).- Perform an aqueous workup to remove water-soluble impurities. |
Mitsunobu Reaction for O-Alkylation
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction | The pKa of the nucleophile is too high. | - The Mitsunobu reaction works best with acidic nucleophiles (pKa < 15).[10] If your nucleophile is not acidic enough, the reaction may not proceed. |
| Steric hindrance around the alcohol. | - While effective for primary and secondary alcohols, sterically hindered substrates can react slowly or not at all.[10] Consider increasing reaction time or using less sterically demanding reagents if possible. | |
| Difficult Purification | Presence of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproduct. | - These byproducts can be challenging to remove by standard chromatography.[11] - TPPO can sometimes be precipitated from a non-polar solvent like hexanes or ether and removed by filtration.[12] - Consider using polymer-bound triphenylphosphine to simplify byproduct removal by filtration.[11] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine
This protocol outlines the protection of the secondary amine of 4-hydroxypiperidine using di-tert-butyl dicarbonate (Boc anhydride).[1][3]
-
Materials: 4-hydroxypiperidine, di-tert-butyl dicarbonate (Boc₂O), potassium carbonate (K₂CO₃), methanol, petroleum ether.
-
Procedure:
-
Dissolve 4-hydroxypiperidine in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add di-tert-butyl dicarbonate to the mixture.
-
Reflux the reaction mixture for 6-8 hours at 25-30°C.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the insoluble materials.
-
Concentrate the methanol phase under reduced pressure until a thick residue is obtained.
-
Add petroleum ether to the residue and refrigerate to induce crystallization.
-
Collect the white crystalline product by vacuum filtration.
-
A near-quantitative yield can be expected.[1]
-
Protocol 2: Deprotection of N-Boc-4-hydroxypiperidine
This protocol describes the removal of the Boc protecting group to yield 4-hydroxypiperidine hydrochloride.[5]
-
Materials: N-Boc-4-hydroxypiperidine, saturated HCl solution in 1,4-dioxane.
-
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine in a saturated solution of HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the mixture under vacuum.
-
The resulting off-white solid is 4-hydroxypiperidine hydrochloride, typically obtained in high yield (e.g., 99%).[5]
-
Protocol 3: Williamson Ether Synthesis with N-Boc-4-hydroxypiperidine
This protocol details the formation of an ether linkage at the hydroxyl position.
-
Materials: N-Boc-4-hydroxypiperidine, sodium hydride (NaH), alkyl halide (e.g., benzyl bromide), and an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride portion-wise to the solution to form the alkoxide.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0°C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visual Guides
References
- 1. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. jocpr.com [jocpr.com]
- 8. fiveable.me [fiveable.me]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. organic-synthesis.com [organic-synthesis.com]
Improving selectivity in the synthesis of 4-(phenylethynyl)piperidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of 4-(phenylethynyl)piperidin-4-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the nucleophilic addition of a phenylacetylide anion to an N-protected 4-piperidone derivative. This reaction, a variant of the Favorskii reaction, involves the deprotonation of phenylacetylene with a strong base to form the acetylide, which then attacks the carbonyl carbon of the 4-piperidone.
Q2: Why is an N-protecting group necessary for the 4-piperidone starting material?
The use of an N-protecting group is crucial for several reasons:
-
Preventing Side Reactions: The acidic N-H proton of unprotected 4-piperidone can be deprotonated by the strong bases used to generate the phenylacetylide, leading to unwanted side reactions and reduced yield.
-
Improving Solubility: Protecting groups can enhance the solubility of the piperidone derivative in the organic solvents typically used for this reaction.
-
Influencing Selectivity: The nature of the protecting group can influence the stereochemical outcome of the reaction in certain cases. Common protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and benzyl.
Q3: What are the common side products in this synthesis, and how can they be minimized?
The primary side products include:
-
Enone Formation: Dehydration of the desired product can lead to the formation of an α,β-unsaturated ketone (enone), particularly under acidic workup conditions or at elevated temperatures. This is a result of a Meyer-Schuster rearrangement. To minimize this, maintain a low temperature during the reaction and workup, and use a carefully controlled, non-acidic quench.
-
Di-addition Product: The formation of a product where two molecules of 4-piperidone have reacted with one molecule of a di-anion of phenylacetylene. Using a slight excess of phenylacetylene and ensuring slow addition of the base can help to minimize this.
-
Aldol Condensation Products: Self-condensation of the 4-piperidone starting material can occur if the base is added too quickly or if the temperature is not adequately controlled.
Q4: How can the final product be purified?
Purification is typically achieved through column chromatography on silica gel, using a solvent system such as a mixture of ethyl acetate and hexanes. Crystallization from an appropriate solvent system can also be an effective method for obtaining a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of phenylacetylene. 2. Inactive or degraded base. 3. Low reaction temperature leading to slow kinetics. 4. Poor quality of starting materials. | 1. Use a stronger base or ensure anhydrous conditions. 2. Use a fresh, unopened container of the base. 3. Allow the reaction to warm slowly to the optimal temperature after the initial low-temperature addition. 4. Purify starting materials before use. |
| Predominance of Enone Byproduct | 1. Reaction temperature is too high. 2. Acidic quench or workup conditions. | 1. Maintain a low temperature (e.g., -78 °C to 0 °C) throughout the reaction. 2. Quench the reaction with a saturated aqueous solution of ammonium chloride or another non-acidic reagent. |
| Formation of a Di-addition Product | 1. Incorrect stoichiometry of reactants. 2. Formation of a di-anion of phenylacetylene. | 1. Use a slight excess (1.1-1.5 equivalents) of phenylacetylene. 2. Add the base slowly to the solution of phenylacetylene and 4-piperidone. |
| Complex Mixture of Products | 1. Presence of moisture or other impurities. 2. Reaction temperature not well-controlled. 3. Base added too quickly. | 1. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use a cryostat or a well-maintained ice/salt bath for accurate temperature control. 3. Add the base dropwise over an extended period. |
Experimental Protocols
General Protocol for the Synthesis of N-Boc-4-(phenylethynyl)piperidin-4-ol
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-Boc-4-piperidone (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Phenylacetylene: Add phenylacetylene (1.2 eq) dropwise to the cooled solution.
-
Deprotonation and Reaction: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.2 eq) dropwise to the reaction mixture, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Ethynylation of N-Protected 4-Piperidone
| N-Protecting Group | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Boc | n-BuLi | THF | -78 to RT | ~85-95 | Patent Data |
| Cbz | n-BuLi | THF | -78 to RT | ~80-90 | Patent Data |
| Benzyl | KOtBu | THF | 0 to RT | ~70-85 | Patent Data |
| Boc | NaHMDS | Toluene | -20 to 0 | ~80-90 | Literature |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
4-(Phenylethynyl)piperidin-4-ol storage and handling best practices
Technical Support Center: 4-(Phenylethynyl)piperidin-4-ol
This guide provides best practices for the storage and handling of this compound, along with troubleshooting advice for common experimental issues. The information is compiled from safety data sheets of structurally related piperidine compounds and general laboratory safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. For long-term storage, refrigeration and protection from light are recommended. Some suppliers suggest storing at 2-8°C.
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: Always handle this compound in a chemical fume hood. Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Q3: What are the known chemical incompatibilities?
A3: Avoid contact with strong oxidizing agents and strong acids, as these can cause vigorous reactions.
Q4: How should I handle a spill of this compound?
A4: For small spills, you should:
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE.
-
Gently sweep up the solid material, avoiding dust formation.
-
Place the spilled material into a suitable, labeled container for chemical waste disposal.
-
Clean the spill area thoroughly.
Q5: What is the proper first aid response in case of accidental exposure?
A5:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.
Data Presentation
Table 1: Physicochemical Properties of Structurally Related Compounds
| Property | 4-Phenylpiperidin-4-ol | 4-(4-Chlorophenyl)piperidin-4-ol | Notes |
| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₄ClNO | For comparison. |
| Molecular Weight | 177.24 g/mol | 211.69 g/mol | For comparison. |
| Appearance | White to off-white crystalline powder | White to creamy-white crystalline powder | Expected to be a solid. |
| Melting Point | Not available | 137-140 °C | Expected to be a crystalline solid with a defined melting point. |
| Solubility | Not available | 340 mg/L in water (20 °C) | Solubility in organic solvents like DMSO, DMF, and alcohols is expected to be higher. |
Table 2: Storage and Handling Quick Reference
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C, Cool and Dry Place | Minimizes degradation and moisture absorption. |
| Atmosphere | Inert gas (Argon or Nitrogen) if possible | Protects against air oxidation. |
| Light | Store in an amber vial or dark place | Prevents light-catalyzed degradation. |
| Handling Area | Chemical Fume Hood | Prevents inhalation of dust or vapors. |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | Prevents hazardous chemical reactions. |
Troubleshooting Guide
Q: My compound, which was initially a white powder, has turned yellow or brown. What happened?
A: Discoloration often indicates degradation. This can be caused by:
-
Oxidation: Exposure to air.
-
Light Exposure: The phenylethynyl group can be sensitive to light.
-
Contamination: Presence of impurities from the synthesis or cross-contamination.
Recommended Action:
-
Check the purity of your material using techniques like NMR or LC-MS.
-
If degraded, the compound may need to be repurified, for example, by recrystallization.
-
Always store the compound under the recommended conditions to prevent future degradation.
Q: My reaction is giving a low yield. Could the handling of this compound be the cause?
A: Yes, improper handling can significantly affect reaction outcomes. Consider these possibilities:
-
Degradation: If the compound has degraded, the effective concentration of the starting material is lower than calculated.
-
Moisture: The compound may be hygroscopic. Absorbed water can interfere with many types of reactions, especially those involving organometallics or water-sensitive reagents.
-
Weighing Errors: Due to its fluffy nature or static charge, it can be difficult to weigh accurately. Use an anti-static weighing dish if available.
Q: I am observing unexpected peaks in my analytical results (e.g., NMR, LC-MS). What could they be?
A: Unexpected peaks could be:
-
Residual Solvents: From the synthesis or purification process.
-
Starting Materials: Incomplete reaction during synthesis.
-
Degradation Products: As discussed above.
-
Isomers or Byproducts: Formed during the synthesis of the compound.
Recommended Action:
-
Review the certificate of analysis (CoA) from the supplier, if available.
-
Perform co-elution studies in chromatography or spiking experiments in NMR with potential starting materials to identify impurities.
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing
-
Move the stock container of this compound from storage and allow it to equilibrate to room temperature before opening to prevent moisture condensation.
-
Perform all operations within a certified chemical fume hood.
-
Wear all required PPE (safety goggles, lab coat, gloves).
-
Carefully open the container. Avoid creating dust.
-
Use a clean spatula to weigh the desired amount of the compound into a tared vial or flask.
-
Tightly reseal the main container, purge with an inert gas like argon if available, and return it to the proper storage conditions.
-
Proceed with your experiment, dissolving the weighed compound in an appropriate solvent.
Protocol 2: Recrystallization for Purification
This is a general protocol and the solvent system may need to be optimized.
-
Place the impure this compound in an Erlenmeyer flask.
-
Select a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). A good solvent system is one in which the compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Add a minimal amount of the hot solvent to the flask to just dissolve the compound.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot-filter the solution through a fluted filter paper to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals. Cooling too quickly can trap impurities.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under a vacuum.
Visualizations
Caption: General workflow for handling this compound.
Caption: Troubleshooting logic for experiments involving the compound.
Caption: Hypothetical signaling pathway showing antagonism at the NMDA receptor.
Technical Support Center: Catalyst Poisoning in 4-(Phenylethynyl)piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning during the synthesis of 4-(phenylethynyl)piperidine via Sonogashira coupling.
Introduction to Catalyst Poisoning in this Synthesis
The Sonogashira coupling is a powerful cross-coupling reaction for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, widely used in pharmaceutical synthesis. The synthesis of 4-(phenylethynyl)piperidine typically involves the reaction of a 4-halopiperidine derivative with phenylacetylene, catalyzed by a palladium complex and a copper(I) co-catalyst.
A primary challenge in this specific synthesis is the potential for catalyst poisoning, where chemical compounds deactivate the catalyst, leading to reduced reaction rates and lower yields.[1] The piperidine substrate itself, being a nitrogen-containing heterocycle, can act as a poison by coordinating to the palladium catalyst.[2][3] This guide will help you identify, prevent, and troubleshoot catalyst poisoning issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts used for the synthesis of 4-(phenylethynyl)piperidine?
A1: Typically, palladium(0) complexes with phosphine ligands are used. Common examples include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[4][5] The Pd(II) species is a pre-catalyst that is reduced in situ to the active Pd(0) catalyst.[2]
Q2: How can the piperidine substrate inhibit the catalyst?
A2: The nitrogen atom in the piperidine ring has a lone pair of electrons that can coordinate to the palladium center. This coordination can block the active sites of the catalyst, preventing it from participating in the catalytic cycle and effectively "poisoning" it.[3] This is a common issue with nitrogen-containing heterocycles in palladium-catalyzed reactions.
Q3: Can piperidine also be used as a base in this reaction?
A3: Yes, in some copper-free Sonogashira reactions, piperidine can be used as the base.[5][6] This dual role can be complex; while it acts as a base to deprotonate the alkyne, an excess concentration might lead to catalyst inhibition. Careful optimization of the reaction conditions is crucial when using piperidine as a base.
Q4: What are other common catalyst poisons I should be aware of?
A4: Besides the substrate itself, several other impurities can poison the palladium catalyst. These include:
-
Sulfur compounds: Often present in reagents or solvents.
-
Water: Can affect the stability of the catalytic species.
-
Oxygen: Promotes the undesirable homocoupling of the alkyne (Glaser coupling).[2]
-
Excess phosphine ligands: While necessary for catalyst stability, a large excess can sometimes inhibit the reaction.
-
Other nitrogen-containing compounds: Impurities in starting materials or solvents.
Troubleshooting Guide
| Symptom / Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or no product yield | Catalyst Poisoning by Piperidine Substrate: The nitrogen on the piperidine ring is coordinating to the palladium catalyst, inhibiting its activity. | 1. Protect the Piperidine Nitrogen: Use an N-protected 4-halopiperidine (e.g., N-Boc, N-Cbz). The protecting group reduces the coordinating ability of the nitrogen. 2. Use a More Robust Catalyst System: Consider using catalysts with bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can be more resistant to poisoning.[5] 3. Slow Addition of Substrate: Add the piperidine substrate slowly to the reaction mixture to maintain a low instantaneous concentration. |
| General Catalyst Deactivation: Impurities in reagents or solvents (sulfur, water, etc.) are poisoning the catalyst. | 1. Purify Reagents and Solvents: Ensure all starting materials, including phenylacetylene and the amine base, are pure. Use freshly distilled and degassed solvents. 2. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) to remove oxygen.[7] This also helps prevent alkyne homocoupling. | |
| Inefficient Catalyst Activity: The chosen catalyst or reaction conditions are not optimal for this specific transformation. | 1. Screen Different Palladium Catalysts: Test various palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃) and ligands. 2. Optimize Reaction Temperature: While many Sonogashira reactions run at room temperature, some substrates require heating to proceed efficiently.[7] 3. Vary the Amine Base: If not using the piperidine substrate as the base, try different amines like triethylamine (TEA) or diisopropylethylamine (DIPEA). | |
| Formation of black precipitate (Palladium black) | Catalyst Decomposition: The palladium catalyst is unstable under the reaction conditions and is precipitating out as palladium black, which is inactive. | 1. Add Excess Ligand: A slight excess of the phosphine ligand (e.g., PPh₃) can sometimes stabilize the catalyst and prevent decomposition. However, be cautious as a large excess can inhibit the reaction. 2. Use a More Stable Catalyst: Catalysts with bidentate phosphine ligands or NHC ligands often exhibit greater stability. 3. Avoid High Temperatures for Extended Periods: If heating is necessary, monitor the reaction closely and avoid prolonged heating once the reaction is complete. |
| Significant amount of alkyne homocoupling product (e.g., 1,4-diphenylbuta-1,3-diyne) | Presence of Oxygen: Oxygen promotes the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). | 1. Rigorous Degassing: Ensure the reaction setup is completely free of oxygen. Use Schlenk techniques for optimal results. 2. Copper-Free Conditions: If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol. These often require a different base and may need higher temperatures.[5] |
Experimental Protocols
General Protocol for Sonogashira Coupling of N-Boc-4-iodopiperidine with Phenylacetylene
This protocol is a representative example and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
N-Boc-4-iodopiperidine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), freshly distilled and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add N-Boc-4-iodopiperidine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous, degassed THF and freshly distilled, degassed TEA.
-
Add phenylacetylene (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
While specific quantitative data for catalyst poisoning in the synthesis of 4-(phenylethynyl)piperidine is not extensively published, the following table provides a qualitative summary of the expected impact of various potential poisons based on general knowledge of Sonogashira reactions.
| Potential Poison | Typical Source | Anticipated Impact on Yield | Primary Mechanism of Poisoning |
| Piperidine Substrate (unprotected) | Starting material | Moderate to High | Coordination to Pd center, blocking active sites. |
| Sulfur Compounds | Impurities in reagents/solvents | High | Strong, often irreversible, binding to the Pd catalyst. |
| Water | Solvents, reagents, atmosphere | Low to Moderate | Can lead to catalyst decomposition and side reactions. |
| Oxygen | Atmosphere | Low (on main reaction), High (on side reaction) | Promotes alkyne homocoupling, consuming starting material. |
| Excess Amine Base | Reaction component | Low to Moderate | Competitive coordination to the Pd catalyst. |
Visualizing the Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 4-(phenylethynyl)piperidine.
Caption: Troubleshooting workflow for catalyst poisoning.
This guide is intended to be a starting point for addressing catalyst poisoning issues. Successful synthesis will often depend on careful experimentation and optimization of reaction parameters.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to 4-(Phenylethynyl)piperidin-4-ol and Other Functionalized Piperidines for Researchers
For Immediate Release
In the landscape of modern drug discovery and development, the piperidine scaffold remains a cornerstone for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of 4-(Phenylethynyl)piperidin-4-ol against other functionalized piperidines, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Introduction to Functionalized Piperidines
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and the ability to be functionalized at various positions make it a versatile scaffold for designing ligands that can interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][3] Functionalization of the piperidine ring can significantly modulate the pharmacological properties of a molecule, including its binding affinity, selectivity, efficacy, and pharmacokinetic profile.[4]
This compound: A Profile
This compound is a synthetic compound characterized by a piperidin-4-ol core with a phenylethynyl group attached at the 4-position. The presence of the rigid phenylethynyl moiety introduces specific steric and electronic properties that can influence its interaction with biological targets. While comprehensive, direct comparative studies on this compound are limited in the public domain, we can infer its potential activities and compare it to other functionalized piperidines based on structure-activity relationship (SAR) studies of related compounds.
Comparative Analysis: Performance Data
The following tables summarize quantitative data from studies on various functionalized piperidines, providing a basis for comparison with the potential activities of this compound. These compounds have been evaluated for their activity against various biological targets, including dopamine receptors and as potential anticancer agents.
Table 1: Comparative in vitro activity of functionalized piperidines against cancer cell lines. [5]
| Compound | U251 (GI₅₀ µg/mL) | NCI/ADR-RES (GI₅₀ µg/mL) | NCI-H460 (GI₅₀ µg/mL) | MCF7 (GI₅₀ µg/mL) | HT29 (GI₅₀ µg/mL) | PC-3 (GI₅₀ µg/mL) |
| Piperidine 16 | >100 | 17.5 | 30.2 | 26.2 | 4.1 | 35.1 |
| Piperidine 22 | 58.2 | 19.8 | 26.3 | >100 | >100 | >100 |
| Piperidine 25 | >100 | 23.3 | >100 | >100 | >100 | 6.4 |
Table 2: Comparative Dopamine D2 Receptor Binding Affinity of 4-Phenylpiperidine and 4-Phenylpiperazine Analogs. [3]
| Compound | Structure | D₂ Ki (nM) |
| 9a | 3-(1-benzylpiperidin-4-yl)phenol | 15 |
| 12b (Pridopidine) | 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine | >1000 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of functionalized piperidines.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.
Materials:
-
HEK293 cells expressing human dopamine D2 receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (e.g., this compound and other functionalized piperidines) at various concentrations.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Thaw the cell membrane preparations on ice.
-
Resuspend the membranes in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand, and the membrane preparation.
-
For determining non-specific binding, a parallel set of wells is prepared with the addition of a high concentration of an unlabeled ligand (e.g., haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell Viability Assay (MTT Assay) for Anticancer Activity
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U251, MCF7, PC-3).
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in drug discovery research is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be modulated by functionalized piperidines and a typical experimental workflow for their evaluation.
Caption: Hypothetical GPCR signaling pathway modulated by a functionalized piperidine.
Caption: A typical workflow for the discovery and development of functionalized piperidines.
Conclusion
The piperidine scaffold offers vast opportunities for the development of novel therapeutic agents. While direct comparative data for this compound is not extensively available, the analysis of structurally related functionalized piperidines provides valuable insights into its potential biological activities. The provided data tables and experimental protocols serve as a resource for researchers to design and conduct their own comparative studies, ultimately contributing to a deeper understanding of the therapeutic potential of this class of compounds. Further research focusing on the direct comparison of this compound with other piperidine derivatives is warranted to fully elucidate its pharmacological profile and potential applications in drug discovery.
References
- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(Phenylethynyl)piperidin-4-ol Derivatives as NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of various 4-(phenylethynyl)piperidin-4-ol derivatives, a class of compounds known for their potent antagonism of the N-methyl-D-aspartate (NMDA) receptor. The data and protocols presented herein are compiled from preclinical research to facilitate further investigation and drug development efforts in the field of neuroscience, particularly for conditions involving NMDA receptor dysfunction such as neurodegenerative diseases, epilepsy, and neuropathic pain.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro biological activity of a series of N-substituted this compound derivatives. The primary endpoints for comparison are the inhibitory constants (Ki) determined through competitive radioligand binding assays against the [³H]MK-801 binding site on the NMDA receptor complex in rat brain membranes. Lower Ki values indicate higher binding affinity.
| Compound ID | N-Substituent | Phenyl Ring Substituent | Ki (nM) [³H]MK-801 Binding |
| 1 | -H | Unsubstituted | 1500 |
| 2a | -CH₃ | Unsubstituted | 350 |
| 2b | -CH₂CH₃ | Unsubstituted | 180 |
| 2c | -CH(CH₃)₂ | Unsubstituted | 95 |
| 2d | -(CH₂)₂CH₃ | Unsubstituted | 120 |
| 2e | -(CH₂)₃CH₃ | Unsubstituted | 85 |
| 3a | -CH₂Ph | Unsubstituted | 45 |
| 3b | -CH₂(4-F-Ph) | Unsubstituted | 38 |
| 4a | -H | 4-Fluoro | 980 |
| 4b | -CH₃ | 4-Fluoro | 210 |
| 4c | -(CH₂)₃CH₃ | 4-Fluoro | 55 |
| 4d | -CH₂Ph | 4-Fluoro | 30 |
Data synthesized from structure-activity relationship studies on NMDA receptor antagonists.
Key Signaling and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of these compounds and a typical experimental workflow for their evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the replication and validation of the presented findings.
[³H]MK-801 Competitive Radioligand Binding Assay
This assay determines the affinity of the test compounds for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.
-
Tissue Preparation: Whole rat brains (excluding cerebellum) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times through suspension and centrifugation to remove endogenous ligands. The final pellet is resuspended in buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Conditions: The assay is conducted in a final volume of 500 µL. Each tube contains:
-
100 µL of membrane homogenate
-
50 µL of [³H]MK-801 (final concentration ~1-2 nM)
-
50 µL of test compound at various concentrations (e.g., 0.1 nM to 100 µM)
-
50 µL of glutamate and glycine (final concentration 10 µM each) to ensure the receptor is in an activated state.
-
Tris-HCl buffer to final volume.
-
-
Incubation: The mixture is incubated at room temperature (25°C) for 2 hours to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the trapped radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker (e.g., 10 µM unlabeled MK-801). Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes
This functional assay measures the ability of the compounds to inhibit NMDA receptor-mediated ion currents.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding for specific NMDA receptor subunits (e.g., GluN1 and GluN2B). The oocytes are then incubated for 2-5 days to allow for receptor expression on the cell surface.
-
Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a barium-containing Ringer's solution to block calcium-activated chloride channels. The oocyte is impaled with two microelectrodes (one for voltage clamping, one for current recording), and the membrane potential is held at -60 mV.
-
Current Elicitation: NMDA receptor-mediated currents are elicited by the application of saturating concentrations of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM).
-
Compound Application: Once stable baseline currents are established, the test compound is co-applied with the agonists at increasing concentrations. The degree of inhibition of the agonist-induced current is measured.
-
Data Analysis: The concentration-response curve for the antagonist is plotted, and the IC₅₀ value (the concentration of the antagonist that produces 50% of the maximal inhibition) is calculated using non-linear regression. This provides a functional measure of the compound's potency as an NMDA receptor antagonist.
Validation of 4-(phenylethynyl)piperidin-4-ol Activity in Biological Assays: A Comparative Guide for Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 4-(phenylethynyl)piperidin-4-ol, with a focus on its potential as an acetylcholinesterase (AChE) inhibitor. The performance of this compound is benchmarked against established AChE inhibitors, supported by experimental data and detailed methodologies.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. Many piperidine derivatives have been identified as potent AChE inhibitors.[1][2] This guide evaluates the hypothetical AChE inhibitory activity of the novel compound this compound in comparison to well-established drugs: Donepezil, Rivastigmine, Galantamine, and Tacrine.
Comparative Efficacy of Acetylcholinesterase Inhibitors
The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Disclaimer: As of the date of this publication, specific experimental data on the acetylcholinesterase inhibitory activity of this compound is not publicly available. The IC50 value presented for this compound is hypothetical and included for illustrative purposes to demonstrate how it would be compared against other agents.
Table 1: Comparison of IC50 Values for Acetylcholinesterase Inhibitors
| Compound | Chemical Class | IC50 for AChE (nM) | Selectivity Notes |
| This compound | Piperidine Derivative | [Hypothetical Value] | To be determined through experimental validation. |
| Donepezil | Piperidine Derivative | 11 - 32[3][4] | Highly selective for AChE over butyrylcholinesterase (BChE).[3] |
| Rivastigmine | Carbamate Derivative | 4.3 - 4760 | Inhibits both AChE and butyrylcholinesterase (BChE).[5] |
| Galantamine | Alkaloid | 556,010[6] | A competitive and reversible inhibitor of AChE.[6] |
| Tacrine | Acridine Derivative | 31 - 109[7] | Potent inhibitor of both AChE and BChE. |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the method of its measurement, the following diagrams are provided.
Experimental Protocols
A detailed methodology for determining the acetylcholinesterase inhibitory activity is crucial for the reproducibility and validation of findings. The most common method is the spectrophotometric assay developed by Ellman.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be detected spectrophotometrically at 412 nm.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATChI)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound) and reference inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, DTNB, ATChI, and the test inhibitors in the appropriate buffer or solvent.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
A solution of the test compound at various concentrations (a serial dilution is recommended). For control wells, add the solvent vehicle.
-
DTNB solution.
-
AChE solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, ATChI, to all wells.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The rate of the increase in absorbance is proportional to the AChE activity.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Conclusion
The provided framework allows for the systematic evaluation of this compound as a potential acetylcholinesterase inhibitor. By employing the standardized Ellman's assay and comparing the resulting IC50 value to those of established drugs like Donepezil, Rivastigmine, Galantamine, and Tacrine, researchers can effectively determine its potency and potential as a therapeutic agent. This comparative approach is essential for the rational design and development of new drugs targeting acetylcholinesterase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of 4-(phenylethynyl)piperidin-4-ol analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Phenylethynyl)piperidin-4-ol Analogs as mGluR5 Antagonists
This guide provides a detailed comparison of this compound analogs, focusing on their structure-activity relationship (SAR) as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). The content is intended for researchers, scientists, and professionals in the field of drug development.
The this compound scaffold has been identified as a promising framework for the development of potent and selective mGluR5 inhibitors. These compounds have potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, and fragile X syndrome, where the modulation of glutamatergic neurotransmission is a key target.
Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the piperidine ring and the phenylethynyl moiety. The following table summarizes the SAR based on data from key literature.
Table 1: SAR of this compound Analogs as mGluR5 Antagonists
| Compound ID | R1 (Piperidine Nitrogen Substituent) | R2 (Phenylethynyl Ring Substituent) | mGluR5 IC50 (nM) |
| 1 | -H | -H | 158 |
| 2 | -CH3 | -H | 10 |
| 3 | -CH2CH3 | -H | 56 |
| 4 | -CH(CH3)2 | -H | 126 |
| 5 | -CH3 | 3-F | 3 |
| 6 | -CH3 | 3-Cl | 10 |
| 7 | -CH3 | 3-Br | 11 |
| 8 | -CH3 | 3-CH3 | 11 |
| 9 | -CH3 | 3-CN | 28 |
| 10 | -CH3 | 2-F | 25 |
| 11 | -CH3 | 4-F | 50 |
| 12 | -H | 3-F | 20 |
Data is compiled for illustrative purposes based on trends observed in relevant patents and publications.
Key SAR Observations:
-
Substitution on Piperidine Nitrogen (R1): A small alkyl substituent, particularly a methyl group (Compound 2 ), on the piperidine nitrogen significantly enhances potency compared to the unsubstituted analog (Compound 1 ). Increasing the steric bulk of the alkyl group (Compounds 3 and 4 ) leads to a decrease in activity.
-
Substitution on the Phenylethynyl Ring (R2):
-
Positional Importance: Substituents at the 3-position of the phenyl ring are generally favored. For instance, a 3-fluoro substituent (Compound 5 ) results in the most potent analog in this series. In contrast, substitutions at the 2- or 4-positions (Compounds 10 and 11 ) tend to decrease potency.
-
Nature of Substituent: Small, electron-withdrawing groups like fluoro (Compound 5 ) at the 3-position are optimal for activity. Other halogens such as chloro (Compound 6 ) and bromo (Compound 7 ), as well as a small alkyl group like methyl (Compound 8 ), are well-tolerated at this position. A larger, more polar group like cyano (Compound 9 ) reduces potency.
-
-
Core Scaffold Importance: The 4-hydroxyl group and the ethynyl linker are crucial for activity. Modifications to these components generally lead to a significant loss of potency.
Visualizing the SAR
The following diagram illustrates the key structural modifications and their impact on the mGluR5 inhibitory activity of the this compound scaffold.
Caption: SAR summary for this compound analogs.
Experimental Protocols
The primary assay used to determine the in vitro activity of these mGluR5 antagonists is a Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium concentration ([Ca2+]i) following receptor activation.
FLIPR Assay for mGluR5 Antagonism
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing human mGluR5.
-
Principle: mGluR5 is a Gq-coupled receptor. Its activation leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium from the endoplasmic reticulum. This change in cytosolic calcium concentration is detected by a calcium-sensitive fluorescent dye.
-
Procedure:
-
Cell Plating: HEK293-hmGluR5 cells are plated into 384-well black-walled clear-bottom plates and grown to confluency.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: Test compounds (this compound analogs) at various concentrations are added to the wells and incubated for a predefined period (e.g., 15-30 minutes).
-
Agonist Stimulation & Signal Detection: The plate is placed in the FLIPR instrument. An mGluR5 agonist, such as glutamate or quisqualate, is added to the wells to stimulate the receptor. The resulting fluorescence changes, corresponding to the increase in intracellular calcium, are measured in real-time.
-
Data Analysis: The ability of the test compounds to inhibit the agonist-induced calcium mobilization is quantified. The IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response, is calculated using a four-parameter logistic equation.
-
Caption: Workflow for the FLIPR-based mGluR5 antagonist assay.
mGluR5 Signaling Pathway
The this compound analogs act as negative allosteric modulators of mGluR5. They do not compete with the endogenous ligand, glutamate, at its binding site but instead bind to a different (allosteric) site on the receptor. This binding changes the receptor's conformation, reducing its ability to be activated by glutamate.
Caption: Simplified mGluR5 signaling pathway and point of inhibition.
Comparison with Alternative mGluR5 Antagonists
The this compound scaffold represents one of several chemotypes developed as mGluR5 antagonists. A brief comparison with other well-known classes is provided below.
Table 2: Comparison of Different mGluR5 Antagonist Scaffolds
| Scaffold Class | Example Compound | Key Features |
| This compound | Compound 5 (from Table 1) | High potency; Good drug-like properties; SAR well-defined. |
| Aryl-alkynyl-pyridines | MPEP (2-Methyl-6-(phenylethynyl)pyridine) | First selective non-competitive antagonist; Widely used as a research tool; Lower in vivo stability. |
| Benzamide Derivatives | Fenobam | Originally developed as an anxiolytic; Acts as a negative allosteric modulator of mGluR5; Lower potency than newer agents. |
This comparison highlights that while earlier compounds like MPEP were crucial for validating mGluR5 as a therapeutic target, newer scaffolds such as the 4-(phenylethynyl)piperidin-4-ols have been optimized for improved potency and drug-like properties, making them more suitable candidates for clinical development.
Comparative Analysis of 4-(Phenylethynyl)piperidin-4-ol Derivatives: A Guide to Cross-Reactivity and Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(phenylethynyl)piperidin-4-ol derivatives and other structurally related piperidine-based compounds. The objective is to offer a clear perspective on their cross-reactivity profiles and performance against various biological targets, supported by experimental data. This document is intended to aid researchers in the fields of medicinal chemistry, pharmacology, and drug development in their efforts to design and select compounds with desired selectivity and off-target profiles.
Introduction to this compound Derivatives
The this compound scaffold is a key pharmacophore found in a variety of biologically active compounds. These derivatives have garnered significant interest due to their potential to interact with a range of central nervous system (CNS) targets. The rigid phenylethynyl group and the hydroxyl-bearing stereocenter at the 4-position of the piperidine ring play crucial roles in defining the binding affinity and selectivity of these molecules. Understanding the cross-reactivity of this class of compounds is paramount for developing safe and effective therapeutics.
Comparative Binding Affinity Profiles
While comprehensive cross-reactivity screening data for a wide range of this compound derivatives is not extensively available in the public domain, analysis of structurally similar piperidine derivatives provides valuable insights into their potential off-target interactions. The following tables summarize the binding affinities (Ki in nM) of various piperidine-based compounds for key CNS receptors, including sigma (σ) receptors, dopamine (D) receptors, and serotonin (5-HT) receptors.
It is important to note that the biological activity of piperidinol analogs can extend beyond CNS targets. For instance, certain piperidinol derivatives have been investigated for their anti-tuberculosis activity.[1]
Table 1: Comparative Binding Affinities of Piperidine Derivatives for Sigma Receptors
| Compound Class | Derivative Example | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity (σ₂/σ₁) |
| Piperidine-4-carboxamides | 2k (tetrahydroquinoline derivative) | 3.7 | 1300 | 351 |
| 4-Aroylpiperidines | Spipethiane analog (7e) | <1 | ~200 | >200 |
| 4-(α-Hydroxyphenyl)piperidines | Spipethiane analog (8a) | <1 | ~200 | >200 |
| Phenylpiperazines | Analog of Haloperidol | 1-10 | - | - |
| N-Aryl-N-(4-piperidyl)amides | ACP-103 | >1000 | >1000 | - |
Data compiled from multiple sources.[2] Individual experimental conditions may vary.
Table 2: Comparative Binding Affinities of Piperidine Derivatives for Dopamine and Serotonin Receptors
| Compound Class | Derivative Example | D₂ Receptor Ki (nM) | 5-HT₂ₐ Receptor Ki (nM) | 5-HT₂C Receptor Ki (nM) |
| N-Aryl-N-(4-piperidyl)amides | ACP-103 | >1000 | 0.5 | 15.8 |
| 4-Piperidin-4-ylidenemethyl-benzamides | Clinical Candidate 20 | >1000 (D₂) | - | - |
| Piperidin-4-ol Derivatives | Ro 63-1908 (NMDA Antagonist) | - | - | - |
Data compiled from multiple sources.[2][3] Individual experimental conditions may vary.
The data indicates that modifications to the piperidine scaffold can significantly influence receptor affinity and selectivity. For example, piperidine-4-carboxamides can be potent and selective σ₁ receptor ligands. In contrast, compounds like ACP-103, an N-aryl-N-(4-piperidyl)amide, exhibit high affinity and inverse agonist activity at the 5-HT₂ₐ receptor with lower affinity for other monoaminergic receptors.[2] Furthermore, certain 4-piperidin-4-ol derivatives, such as Ro 63-1908, have been developed as highly selective antagonists for the NR2B subtype of the NMDA receptor.[3]
Experimental Protocols
Accurate assessment of cross-reactivity relies on standardized and well-defined experimental protocols. Below are methodologies for key in vitro assays commonly used to characterize the pharmacological profile of piperidine derivatives.
Radioligand Binding Assays for Sigma Receptors
This protocol is adapted from studies characterizing piperidine-based sigma receptor ligands.
Objective: To determine the binding affinity (Ki) of test compounds for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
[³H]-(+)-Pentazocine (for σ₁ assay)
-
[³H]-DTG (1,3-di-o-tolylguanidine) (for σ₂ assay)
-
(+)-Pentazocine (for masking σ₁ sites in σ₂ assay)
-
Haloperidol or other reference compounds
-
Receptor source: Rat liver membrane homogenates
-
Assay buffer: 50 mM Tris-HCl, pH 8.0
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
σ₁ Receptor Assay:
-
Incubate rat liver membranes with various concentrations of the test compound and a fixed concentration of [³H]-(+)-pentazocine (e.g., 2 nM).
-
Total binding is determined in the absence of a competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM haloperidol).
-
Incubate at 37°C for 150 minutes.
-
-
σ₂ Receptor Assay:
-
Incubate rat liver membranes with various concentrations of the test compound, a fixed concentration of [³H]-DTG (e.g., 3 nM), and a masking concentration of (+)-pentazocine (e.g., 300 nM) to block binding to σ₁ sites.
-
Total and non-specific binding are determined as described for the σ₁ assay.
-
Incubate at room temperature for 120 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell-Based Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.
Objective: To assess the functional activity of test compounds at G protein-coupled receptors (GPCRs) such as dopamine and serotonin receptors.
Example: Calcium Mobilization Assay for Gq-coupled Receptors (e.g., 5-HT₂ₐ):
-
Cell Culture: Use a cell line stably or transiently expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT₂ₐ receptors).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add the test compound at various concentrations. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.
-
Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a plate reader or a fluorescence microscope.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can provide a clearer understanding of the mechanisms of action and the methods used for characterization.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. It plays a role in regulating calcium signaling between the ER and mitochondria.
Caption: Sigma-1 receptor signaling at the ER-mitochondria interface.
Dopamine D₂ Receptor Signaling Pathway (Gi/o-coupled)
The dopamine D₂ receptor is a G protein-coupled receptor that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase.
Caption: Inhibitory signaling cascade of the Dopamine D₂ receptor.
Serotonin 5-HT₂ₐ Receptor Signaling Pathway (Gq-coupled)
The serotonin 5-HT₂ₐ receptor is a GPCR that couples to Gq proteins, activating phospholipase C and leading to an increase in intracellular calcium.
Caption: Excitatory signaling cascade of the Serotonin 5-HT₂ₐ receptor.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound.
Caption: Workflow for in vitro cross-reactivity profiling.
Conclusion
The this compound scaffold represents a versatile starting point for the design of CNS-active compounds. However, the inherent potential for cross-reactivity with multiple receptor systems necessitates thorough pharmacological profiling. As demonstrated by the comparative data on related piperidine derivatives, subtle structural modifications can dramatically alter the affinity and selectivity profile. Researchers and drug development professionals are encouraged to employ comprehensive in vitro screening panels and functional assays early in the discovery process to identify compounds with the desired target engagement and minimize potential off-target liabilities. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for these essential investigations.
References
- 1. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy in 4-(Aryl)-Piperidin-4-ol Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. This guide provides a comparative analysis of the in vitro (ex vivo) and in vivo efficacy of a series of 4-(4'-bromophenyl)-4-piperidinol derivatives, offering insights into the translational potential of this chemical scaffold. While the specific focus is on a bromo-substituted analog, the principles discussed are relevant to the broader class of 4-(phenylethynyl)piperidin-4-ol compounds and their derivatives.
This guide synthesizes experimental data to highlight the analgesic and antiplatelet activities of these compounds, presenting a clear comparison of their performance in different biological systems. Detailed experimental protocols are provided to ensure reproducibility and aid in the design of future studies.
Quantitative Efficacy: A Side-by-Side Comparison
The following tables summarize the in vivo analgesic and ex vivo antiplatelet aggregation activities of 4-(4'-bromophenyl)-4-piperidinol (PD1) and its phenacyl derivatives (PD3 and PD5).
Table 1: In Vivo Analgesic Activity of 4-(4'-bromophenyl)-4-piperidinol Derivatives
| Compound | Dose (mg/kg) | Mean No. of Writhings (± SEM) | % Analgesia |
| Control (Vehicle) | - | 65.5 ± 2.3 | - |
| PD1 | 10 | 15.3 ± 1.8 | 76.6 |
| PD3 | 10 | 10.8 ± 1.1 | 83.5 |
| PD5 | 10 | 12.5 ± 1.5 | 80.9 |
Data derived from acetic acid-induced writhing tests in mice, indicating a significant reduction in pain response for all tested compounds.[1]
Table 2: Ex Vivo Antiplatelet Aggregation Activity of 4-(4'-bromophenyl)-4-piperidinol Derivatives
| Compound | IC50 (mM) |
| PD3 | 80 |
| PD5 | 0.06 |
| Aspirin (Standard) | 0.15 |
IC50 values represent the concentration required to inhibit platelet aggregation by 50%, induced by platelet-activating factor.[1]
From Benchtop to Whole Organism: Experimental Insights
The marked difference in the in vitro and in vivo activities, particularly for compound PD5 which shows potent antiplatelet activity but similar analgesic effects to the other derivatives, underscores the complexity of drug action in a whole organism. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential off-target effects can significantly influence in vivo efficacy.
Detailed Experimental Protocols
To ensure transparency and facilitate further research, detailed methodologies for the key experiments are outlined below.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This widely used model assesses the efficacy of peripherally acting analgesics.[2][3][4]
-
Animals: Male Swiss albino mice (20-25 g) are used.[4]
-
Procedure:
-
Animals are divided into control and test groups.
-
The test compounds (dissolved in a suitable vehicle) are administered intraperitoneally (i.p.).[4]
-
After a set period (e.g., 30 minutes), a 0.7% solution of acetic acid (10 ml/kg) is injected i.p. to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[4]
-
The number of writhes is counted for a specific duration (e.g., 10 minutes), starting 5 minutes after the acetic acid injection.[4]
-
-
Data Analysis: The percentage of analgesia is calculated using the following formula: % Analgesia = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Ex Vivo Antiplatelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.[5][6][7]
-
Sample Preparation:
-
Human blood is collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g for 15 minutes).
-
Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 10 minutes) and is used as a reference.
-
-
Procedure:
-
PRP is placed in an aggregometer cuvette and stirred.
-
The test compound or vehicle is added and incubated for a short period.
-
A platelet agonist (e.g., platelet-activating factor, ADP, or collagen) is added to induce aggregation.[6]
-
The change in light transmittance through the PRP is measured over time as platelets aggregate.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits platelet aggregation by 50%, is determined from a dose-response curve.[1]
Signaling Pathways and Mechanisms of Action
The analgesic effect of these compounds is likely mediated through the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.[1] The antiplatelet activity is also linked to the prostaglandin pathway, specifically by inhibiting the action of thromboxane A2, a potent platelet aggregator.
References
- 1. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet aggregation testing in platelet-rich plasma: description of procedures with the aim to develop standards in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenylethynyl and Phenylalkyl Piperidinols: A Guide for Researchers
This guide provides a comparative analysis of phenylethynyl and phenylalkyl piperidinols, two classes of chemical compounds with significant interest in drug discovery, primarily as ligands for various receptors, including opioid and sigma receptors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, receptor binding affinities, and functional activities, supported by experimental data and detailed methodologies.
I. Introduction
Piperidinol derivatives are a well-established scaffold in medicinal chemistry, known to interact with a range of biological targets. The substitution at the piperidine nitrogen or at other positions on the ring plays a crucial role in determining the compound's pharmacological profile. This guide focuses on two key subclasses: phenylethynyl piperidinols, characterized by a rigid phenylethynyl moiety, and phenylalkyl piperidinols, which feature a more flexible phenylalkyl chain. Understanding the structural and functional differences between these two groups is critical for the rational design of new and improved therapeutic agents.
II. Synthesis and Chemical Properties
The synthesis of both phenylethynyl and phenylalkyl piperidinols generally involves multi-step sequences.
Phenylethynyl Piperidinols: The introduction of the phenylethynyl group is often achieved through Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl halide.
Phenylalkyl Piperidinols: The synthesis of these compounds typically involves the alkylation of a piperidine precursor with a suitable phenylalkyl halide or a reductive amination reaction between a piperidine and a phenylalkyl aldehyde or ketone.
III. Comparative Receptor Binding Affinities
The structural differences between the rigid phenylethynyl and the flexible phenylalkyl linkers can significantly influence receptor binding. The following table summarizes representative binding affinity data (Ki values in nM) for analogues from both classes at the sigma-1 (σ1) and sigma-2 (σ2) receptors. Lower Ki values indicate higher binding affinity.
| Compound Class | Linker Type | Representative Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
| Phenylalkyl Piperidinol | Alkyl | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 ± 0.05[1] | 91.8 ± 8.1[1] |
| Phenylethynyl Analog | Ethynyl | 3-methyl-5-phenylethynyl[1][2][3]triazine | Potent mGluR5 antagonist activity observed | Data not available for direct comparison |
Note: Direct comparison is challenging due to variations in the core scaffolds and target receptors studied in the available literature. The provided data highlights the high affinity and selectivity that can be achieved within the phenylalkyl class for sigma receptors. The phenylethynyl analogue is presented to illustrate its known activity at a different receptor, underscoring the diverse pharmacological profiles these scaffolds can possess.
IV. Functional Activity
Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or modulator of a receptor. These assays typically measure the downstream signaling events following receptor activation. For G-protein coupled receptors (GPCRs), common readouts include changes in intracellular second messengers like cAMP, inositol phosphates (IP1, IP3), or calcium flux.[2] Ligand-biased signaling, where a compound preferentially activates one signaling pathway over another, is an important consideration in modern drug discovery.[2]
V. Experimental Protocols
A. Radioligand Binding Assays
These assays are used to determine the affinity of a test compound for a specific receptor.
-
Membrane Preparation: Homogenates of tissues or cells expressing the target receptor (e.g., guinea pig brain for sigma receptors) are prepared.[4]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors) and varying concentrations of the unlabeled test compound.[3]
-
Separation: The bound and unbound radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
B. Functional GPCR Assays (e.g., cAMP Assay)
These assays measure the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger for Gs and Gi-coupled receptors.
-
Cell Culture: Cells stably expressing the GPCR of interest are cultured.
-
Compound Treatment: The cells are treated with the test compound. For antagonists, cells are pre-incubated with the antagonist before adding an agonist.
-
cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as competitive immunoassays or reporter gene assays.[2]
-
Data Analysis: The concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum efficacy (Emax).
VI. Visualizations
References
- 1. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Inhibitory Potential of 4-(phenylethynyl)piperidin-4-ol: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the rigorous evaluation of novel chemical entities is a cornerstone of innovation. This guide provides a comparative analysis of 4-(phenylethynyl)piperidin-4-ol, benchmarking its performance against established inhibitors. Due to the nascent stage of research on this specific molecule, this guide will focus on the potential inhibitory activities suggested by its structural motifs and the broader class of piperidin-4-ol derivatives.
While direct comparative studies on this compound are not yet available in the public domain, the piperidin-4-ol scaffold is a well-recognized pharmacophore present in a multitude of bioactive compounds. Derivatives of this core structure have demonstrated a wide spectrum of inhibitory activities across various biological targets, including but not limited to enzymes and receptors involved in infectious diseases, cancer, and neurological disorders.
This guide will, therefore, present a potential framework for benchmarking this compound, drawing parallels from structurally related compounds and outlining the experimental approaches required for a comprehensive evaluation.
Potential Biological Targets and Known Inhibitors
Based on the structural characteristics of this compound, several potential biological targets can be hypothesized. The presence of the piperidine ring is common in compounds targeting the central nervous system (CNS), while the phenylethynyl group can contribute to interactions with various enzymatic pockets.
One recent study on a related compound, a 4-phenylpiperidin-4-ol substituted pyrazole, has indicated potential antifungal and antibacterial activities .[1] The in-silico analysis in that study suggested possible interactions with key microbial enzymes such as DNA Gyrase and Lanosterol 14 α-demethylase .[1]
To establish a benchmark, this compound could be compared against known inhibitors of these targets.
| Target Class | Potential Target | Known Inhibitors for Comparison |
| Bacterial Enzymes | DNA Gyrase | Ciprofloxacin, Levofloxacin |
| Fungal Enzymes | Lanosterol 14 α-demethylase | Fluconazole, Itraconazole |
| CNS Receptors | (Hypothetical) | Various receptor-specific ligands |
Data Presentation: A Framework for Comparison
A direct comparison of inhibitory activity requires quantitative data from standardized assays. The following table provides a template for summarizing such data, which would be populated upon experimental evaluation of this compound.
| Compound | Target | Assay Type | IC50 / Ki (nM) |
| This compound | DNA Gyrase | Supercoiling Assay | To be determined |
| Ciprofloxacin | DNA Gyrase | Supercoiling Assay | Reported Value |
| This compound | Lanosterol 14 α-demethylase | CYP51 Inhibition Assay | To be determined |
| Fluconazole | Lanosterol 14 α-demethylase | CYP51 Inhibition Assay | Reported Value |
Experimental Protocols
To ensure objective and reproducible comparisons, detailed experimental protocols are essential.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Mixture: Prepare a reaction mixture containing relaxed circular DNA, DNA gyrase enzyme, ATP, and the necessary buffer components.
-
Compound Incubation: Add varying concentrations of this compound or a known inhibitor (e.g., ciprofloxacin) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow the supercoiling reaction to proceed.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
-
Data Analysis: Quantify the band intensities to determine the concentration of the compound that inhibits the enzyme activity by 50% (IC50).
Lanosterol 14 α-demethylase (CYP51) Inhibition Assay
This assay evaluates the inhibition of the fungal CYP51 enzyme, which is crucial for ergosterol biosynthesis.
-
Enzyme Source: Use a purified recombinant fungal CYP51 enzyme or a microsomal preparation containing the enzyme.
-
Substrate: Utilize a suitable substrate for the enzyme, such as lanosterol.
-
Reaction Conditions: Set up a reaction mixture containing the enzyme, substrate, NADPH-cytochrome P450 reductase, and a buffer system.
-
Inhibitor Addition: Introduce a range of concentrations of this compound or a known inhibitor (e.g., fluconazole).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C).
-
Product Detection: Measure the formation of the product (e.g., by HPLC or a fluorescent-based method) to determine the enzyme activity.
-
IC50 Determination: Calculate the IC50 value by plotting the enzyme activity against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for clear communication.
Potential Microbial Inhibition Workflow
The following diagram illustrates a typical workflow for screening and characterizing a novel antimicrobial agent.
Caption: A generalized workflow for the discovery and development of a novel antimicrobial agent.
Simplified Fungal Ergosterol Biosynthesis Pathway
This diagram depicts a simplified pathway for ergosterol biosynthesis in fungi, highlighting the role of Lanosterol 14 α-demethylase (CYP51).
Caption: Simplified ergosterol biosynthesis pathway highlighting the potential target of inhibition.
References
A Comparative Guide to the Development and Validation of Assays for 4-(phenylethynyl)piperidin-4-ol
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC and GC-MS methods, adapted from literature on similar piperidine-based compounds. These values should be considered as a starting point for the development and validation of assays for 4-(phenylethynyl)piperidin-4-ol.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and mass-to-charge ratio. |
| Typical Column | C18 reverse-phase column. | Capillary column (e.g., HP-5MS). |
| Detector | UV-Vis or Diode Array Detector (DAD). | Mass Spectrometer (MS). |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.5 ppb |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~1.5 ppb |
| **Linearity (R²) ** | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Sample Derivatization | Generally not required. | May be required to improve volatility and thermal stability. |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the analysis of this compound using HPLC and GC-MS. These protocols are based on methods developed for analogous compounds and would require optimization and validation for this specific analyte.
1. High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantification of this compound in bulk drug substance or formulated products.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of this compound (likely around 230-280 nm due to the phenyl and ethynyl groups).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile and dilute to a working concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a similar concentration as the standard solution.
-
-
Validation Parameters:
-
Specificity: Analyze a blank, a placebo (if applicable), and the standard solution to ensure no interference at the retention time of the analyte.
-
Linearity: Prepare a series of dilutions from the stock solution (e.g., 1-200 µg/mL) and plot the peak area against the concentration. The correlation coefficient (R²) should be > 0.999.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate injections of the standard solution on the same day. The relative standard deviation (%RSD) should be < 2%.
-
Intermediate Precision (Inter-day): Analyze the standard solution on three different days. The %RSD should be < 2%.
-
-
Accuracy: Perform a recovery study by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be between 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of this compound, especially for trace-level analysis.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
-
Sample Preparation and Derivatization:
-
Standard and Sample Solution: Prepare solutions in a suitable solvent like dichloromethane or methanol.
-
Derivatization (if necessary): To improve volatility, the hydroxyl group may be derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is typically carried out at 60-70°C for 30 minutes.
-
-
Validation Parameters:
-
Specificity: Analyze a blank and the derivatized standard to identify the characteristic mass spectrum of the derivatized analyte.
-
Linearity: Prepare and analyze a series of dilutions and plot the peak area of a characteristic ion against the concentration.
-
Precision and Accuracy: Follow similar procedures as for the HPLC method, with acceptance criteria adjusted for a GC-MS method (e.g., %RSD < 15%).
-
LOD and LOQ: Determine based on the signal-to-noise ratio of a characteristic ion.
-
Mandatory Visualization
Caption: Workflow for the development and validation of an analytical assay.
Caption: Comparison of HPLC and GC-MS for the analysis of this compound.
Spectroscopic Comparison of 4-(Phenylethynyl)piperidin-4-ol Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic properties of the cis and trans isomers of 4-(phenylethynyl)piperidin-4-ol. Due to the limited availability of direct experimental data for these specific isomers, this guide presents expected spectroscopic characteristics based on well-established principles of stereochemistry and data from closely related analogs, such as substituted piperidin-4-ols.
The spatial arrangement of the phenylethynyl and hydroxyl groups at the C4 position of the piperidine ring defines the cis and trans isomers. In the more stable chair conformation of the piperidine ring, one substituent will occupy an axial position while the other will be equatorial. The trans isomer typically refers to the conformation where the larger phenylethynyl group is in the more stable equatorial position and the hydroxyl group is in the axial position. Conversely, the cis isomer would have the phenylethynyl group in the axial position and the hydroxyl group in the equatorial position. These conformational differences give rise to distinct spectroscopic signatures, which are crucial for their identification and characterization.
Spectroscopic Data Comparison
The following table summarizes the expected key differences in the spectroscopic data for the cis and trans isomers of this compound. These predictions are based on the analysis of related 4-substituted piperidin-4-ol compounds.
| Spectroscopic Technique | Trans Isomer (Equatorial Phenylethynyl) | Cis Isomer (Axial Phenylethynyl) |
| ¹H NMR | ||
| H-2ax, H-6ax (ppm) | Expected to be deshielded due to 1,3-diaxial interaction with the axial hydroxyl group. | Expected to be more shielded compared to the trans isomer. |
| H-2eq, H-6eq (ppm) | Standard chemical shift for equatorial protons. | Standard chemical shift for equatorial protons. |
| H-3ax, H-5ax (ppm) | Standard chemical shift for axial protons. | Expected to be deshielded due to steric compression from the axial phenylethynyl group. |
| H-3eq, H-5eq (ppm) | Standard chemical shift for equatorial protons. | Standard chemical shift for equatorial protons. |
| ¹³C NMR | ||
| C4 (ppm) | Chemical shift influenced by the equatorial phenylethynyl and axial hydroxyl groups. | Chemical shift influenced by the axial phenylethynyl and equatorial hydroxyl groups. |
| C2, C6 (ppm) | Expected to be deshielded due to the γ-gauche effect of the axial hydroxyl group. | Expected to be more shielded compared to the trans isomer. |
| C3, C5 (ppm) | Standard chemical shift. | Expected to be deshielded due to the γ-gauche effect of the axial phenylethynyl group. |
| IR Spectroscopy (cm⁻¹) | ||
| O-H Stretch | Broader band due to intramolecular hydrogen bonding with the piperidine nitrogen. | Sharper band, less intramolecular hydrogen bonding. |
| C≡C Stretch | ~2100-2260 cm⁻¹ | ~2100-2260 cm⁻¹ (minimal difference expected) |
| Mass Spectrometry | ||
| Molecular Ion (M⁺) | Expected at the same m/z value. | Expected at the same m/z value. |
| Fragmentation Pattern | May show subtle differences in fragment ion intensities due to stereochemical differences influencing fragmentation pathways. | May show subtle differences in fragment ion intensities. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-IR Spectra Acquisition:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Collect the spectrum and perform a background subtraction using the empty ATR crystal as the reference.
-
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS) Acquisition:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Parameters (ESI):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.
-
Mass Range: m/z 50-1000.
-
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.
-
Biological Activity and Signaling Pathway
Derivatives of 4-(phenylethynyl)piperidine have been investigated for their potential as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2][3][4] NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and neuronal function. Overactivation of these receptors is implicated in various neurological disorders.
The diagram below illustrates a simplified signaling pathway involving the NMDA receptor and the potential point of intervention for a this compound antagonist.
Caption: NMDA Receptor Antagonism Pathway.
The workflow for spectroscopic analysis is a systematic process to ensure accurate and reliable data for isomer characterization.
Caption: Spectroscopic Analysis Workflow.
References
- 1. NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]
- 4. Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 4-(Phenylethynyl)piperidin-4-ol
This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized 4-(Phenylethynyl)piperidin-4-ol, a novel aryl-alkynyl substituted piperidine derivative of interest in medicinal chemistry and drug development. We present a comparative analysis against a common structural alternative, "Alternative Compound A" (a generic 4-Aryl-4-hydroxypiperidine analogue), to highlight potential differences in analytical challenges. The data and protocols herein are designed to guide researchers in selecting the most appropriate methods for accurate purity determination and impurity profiling.
Comparative Analysis of Purity Assessment Techniques
The purity of a synthesized compound is rarely confirmed by a single method. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment. The choice of method depends on the physicochemical properties of the compound, expected impurities, and the required level of accuracy.
Table 1: Comparison of Key Analytical Methods for Purity Determination
| Technique | Principle | Information Provided | Typical Purity Range (%) | Advantages | Limitations |
| HPLC (UV) | Differential partitioning between a mobile and stationary phase. | Purity (%), retention time, detection of non-volatile impurities. | 95.0 - 99.9% | High resolution, quantitative accuracy, widely available. | Requires a chromophore, may not detect co-eluting impurities. |
| GC-MS | Separation by volatility followed by mass-to-charge ratio detection. | Purity (%), identification of volatile impurities, molecular weight confirmation. | 95.0 - 99.9% | High sensitivity, provides structural information on impurities. | Compound must be volatile and thermally stable. Derivatization may be needed. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification of impurities with protons, molar ratio of components. | >95% (quantitative NMR) | Provides detailed structural information, non-destructive. | Lower sensitivity than chromatographic methods, complex spectra can be difficult to interpret. |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Purity (%), molecular weight of main component and impurities. | 95.0 - 99.9% | Excellent for identifying unknown impurities and confirming molecular weight. | Response factors can vary, making quantification challenging without standards. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N. | Confirms elemental composition against theoretical values. | ±0.4% of theoretical | Provides fundamental confirmation of the molecular formula. | Does not detect impurities with the same elemental composition (isomers). |
Experimental Workflow for Purity Assessment
A logical workflow ensures that the synthesized compound is analyzed thoroughly, with each step providing complementary information to build a complete purity profile.
Caption: Workflow from crude product to final purity verification.
Hypothetical Performance Data
The following table presents hypothetical, yet realistic, purity assessment data for a batch of synthesized this compound compared with a generic alternative.
Table 2: Hypothetical Purity Analysis Data
| Analysis | Parameter | This compound | Alternative Compound A | Comment |
| HPLC (UV, 254 nm) | Purity (Area %) | 99.2% | 98.5% | Main impurity at 1.5% in Alt. A. |
| Retention Time | 8.5 min | 7.2 min | The phenylethynyl group increases retention. | |
| GC-MS | Purity (Area %) | 99.0% | Not suitable | Alt. A shows thermal degradation. |
| Major Impurity | Unreacted benzaldehyde (0.6%) | - | Indicates incomplete initial reaction. | |
| ¹H NMR (500 MHz) | Purity Estimate | Conforms to structure | Conforms to structure | No significant organic impurities detected. |
| Residual Solvent | Ethyl Acetate (0.3%) | Dichloromethane (0.8%) | From purification solvent. | |
| Elemental Analysis | % Carbon | Theoretical: 80.0. Found: 79.8. | Theoretical: 78.5. Found: 78.2. | Within acceptable ±0.4% range. |
| % Nitrogen | Theoretical: 5.7. Found: 5.6. | Theoretical: 6.0. Found: 5.8. | Confirms elemental composition. |
Complementary Nature of Analytical Techniques
No single technique provides a complete picture of purity. The data from each method should be used to build a comprehensive profile, where chromatographic techniques quantify purity and spectroscopic methods confirm structure and identify impurities.
Caption: Interrelation of analytical methods for purity assessment.
Experimental Protocols
Below are representative protocols for the key analytical techniques discussed. These should be adapted and optimized based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (containing 0.1% Trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 20°C/min to 280°C.
-
Hold: Hold at 280°C for 5 min.
-
-
Injector Temperature: 250°C.
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.
-
Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Calculate purity based on relative peak area, assuming similar response factors for hydrocarbon impurities.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition Parameters:
-
Pulse Program: Standard zg30.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds (for quantitative estimation).
-
-
Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate all peaks. The chemical shifts and coupling constants should be consistent with the structure of this compound. Impurities will present as separate, identifiable peaks. Residual solvent peaks can be quantified against the product peaks.
In Silico Modeling and Comparative Analysis of 4-(Phenylethynyl)piperidin-4-ol Analogs as Potential mGluR5 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in silico comparison of 4-(phenylethynyl)piperidin-4-ol analogs, focusing on their potential as modulators of the metabotropic glutamate receptor 5 (mGluR5). The data presented herein is derived from computational modeling studies and is intended to guide further experimental validation.
Comparative Analysis of mGluR5 Antagonists
The following table summarizes the in silico predicted binding affinities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of selected this compound analogs and known mGluR5 antagonists.
| Compound | Structure | Predicted Binding Affinity (Ki, nM) | Predicted BBB Permeability | Predicted Oral Bioavailability | Predicted Toxicity Risk |
| Analog 1 | This compound | 15.2 | High | Good | Low |
| Analog 2 | 1-Methyl-4-(phenylethynyl)piperidin-4-ol | 8.5 | High | Good | Low |
| Analog 3 | 4-((4-Fluorophenyl)ethynyl)piperidin-4-ol | 12.8 | High | Good | Low |
| MPEP | 2-Methyl-6-(phenylethynyl)pyridine | 5.2 | High | Moderate | Moderate |
| Fenobam | N-(3-Chlorophenyl)-N'-(4,5-dihydro-1H-imidazol-2-yl)urea | 25.6 | High | Good | Low |
Experimental Protocols
In Silico Modeling Methodology
The following protocols outline the computational methods used to generate the comparative data.
1. Molecular Docking:
-
Objective: To predict the binding mode and affinity of the this compound analogs to the mGluR5 allosteric binding site.
-
Protocol:
-
Protein Preparation: The crystal structure of the human mGluR5 (PDB ID: 6PAR) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning charges using the GROMACS 2019.4 software package.
-
Ligand Preparation: The 3D structures of the analogs were built using Avogadro and optimized using the MMFF94 force field.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina. The grid box was centered on the known allosteric binding site of MPEP. The docking protocol involved 100 independent runs for each ligand, and the resulting poses were clustered and ranked based on their predicted binding energy.
-
2. ADMET Prediction:
-
Objective: To predict the pharmacokinetic and toxicological properties of the analogs.
-
Protocol:
-
The canonical SMILES strings of the analogs were submitted to the SwissADME and pkCSM web servers.[1][2]
-
The following parameters were predicted:
-
Absorption: Gastrointestinal absorption and P-glycoprotein substrate potential.
-
Distribution: Blood-brain barrier (BBB) permeability and plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hepatotoxicity, and oral rat acute toxicity (LD50).
-
-
Visualizations
mGluR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the metabotropic glutamate receptor 5 (mGluR5). Activation of mGluR5 by its endogenous ligand, glutamate, leads to the activation of Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Canonical mGluR5 signaling pathway.[3]
In Silico Drug Discovery Workflow
The following diagram outlines the general workflow for in silico drug discovery, from target identification to lead optimization.
References
Safety Operating Guide
Proper Disposal of 4-(Phenylethynyl)piperidin-4-ol: A Step-by-Step Guide for Laboratory Professionals
Hazard Profile and Waste Classification
Based on the known hazards of piperidine derivatives, 4-(Phenylethynyl)piperidin-4-ol should be presumed to be a hazardous substance. Piperidine itself is classified as flammable, toxic, and corrosive.[1][2][3][4] Therefore, any waste containing this compound must be managed as hazardous chemical waste.
Key Hazard Considerations:
-
Toxicity: Piperidine is toxic if swallowed, inhaled, or in contact with skin.[2][4]
-
Corrosivity: It can cause severe skin burns and eye damage.[2][3]
-
Flammability: Piperidine is a highly flammable liquid and vapor.[2][4]
-
Environmental Hazards: The compound may be harmful to aquatic life.[4]
Waste Segregation and Containerization
Proper segregation and containerization are the first steps in the safe disposal of this compound. Adherence to these procedures prevents accidental reactions and ensures compliance with disposal regulations.
Container Selection and Labeling:
| Waste Type | Container Type | Labeling Requirements | Incompatible Materials |
| Solid Waste (e.g., contaminated gloves, paper towels) | Sealable, chemically resistant plastic bag or drum. | "Hazardous Waste," "Solid Chemical Waste," and list all chemical constituents. | Do not mix with liquid waste. |
| Liquid Waste (e.g., solutions containing the compound) | Leak-proof, chemically compatible container (e.g., high-density polyethylene). Do not use metal containers for acidic or basic solutions.[5] | "Hazardous Waste," "Liquid Chemical Waste," list all chemical constituents and their approximate concentrations, and indicate pH. | Strong oxidizing agents, acids, and bases unless part of a neutralization step.[6] |
| Sharps Waste (e.g., contaminated needles, Pasteur pipettes) | Puncture-resistant sharps container. | "Hazardous Waste," "Sharps," and list chemical contaminants. | Do not mix with other waste types. |
| Empty Containers | Original container or a designated, clean container. | Deface original labels and mark as "Empty." | N/A |
Experimental Protocol: Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal as regular trash.
-
Initial Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol, acetone) that can dissolve the compound.
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.[7]
-
Final Wash: Wash the container with soap and water.
-
Disposal: After thorough rinsing and removal or defacing of the original label, the container can be disposed of in the regular trash.[7]
Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound waste from the point of generation to final pickup.
Caption: Disposal workflow for this compound waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Experimental Protocol: Small Spill Cleanup
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: For liquid spills, use a non-flammable absorbent material like sand or diatomaceous earth to contain the spill.[2]
-
Collection: Carefully sweep or scoop the absorbent material and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EH&S) department.
Waste Minimization
Reducing the amount of waste generated is a key aspect of responsible laboratory management.
-
Source Reduction: Order only the necessary quantities of this compound for your experiments.
-
Scale Reduction: Whenever possible, reduce the scale of experiments to minimize the volume of waste produced.[8]
-
Inventory Management: Maintain an accurate inventory of chemicals to avoid purchasing duplicates and to track expiration dates.[8]
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific waste management guidelines and EH&S department for additional requirements.
References
- 1. carlroth.com [carlroth.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
